3-O-Methyl-D-glucose-13C
説明
Structure
3D Structure
特性
分子式 |
C7H14O6 |
|---|---|
分子量 |
195.18 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-2,4,5,6-tetrahydroxy-3-methoxy(613C)hexanal |
InChI |
InChI=1S/C7H14O6/c1-13-7(5(11)3-9)6(12)4(10)2-8/h3-8,10-12H,2H2,1H3/t4-,5+,6-,7-/m1/s1/i2+1 |
InChIキー |
RMTFNDVZYPHUEF-MPGBVKAQSA-N |
異性体SMILES |
CO[C@H]([C@H](C=O)O)[C@@H]([C@@H]([13CH2]O)O)O |
正規SMILES |
COC(C(C=O)O)C(C(CO)O)O |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-O-Methyl-D-glucose-13C for Researchers and Drug Development Professionals
Introduction
3-O-Methyl-D-glucose-13C (3-OMG-13C) is a stable, isotopically labeled monosaccharide that serves as a valuable tool in metabolic research and drug development. It is a non-metabolizable analog of D-glucose, meaning it is transported into cells by the same glucose transporters but is not subsequently processed in the glycolytic pathway.[1][2] This key characteristic makes it an ideal tracer for studying glucose transport kinetics and for quantifying transporter activity in various cell types and tissues. The incorporation of a carbon-13 isotope allows for its detection and quantification using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, offering a non-radioactive alternative to traditional tracer methods.[3]
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, applications in research, and detailed experimental protocols. It is intended for researchers, scientists, and drug development professionals who are interested in utilizing this compound to investigate glucose metabolism and its role in health and disease.
Physicochemical Properties
This compound is a derivative of D-glucose in which the hydroxyl group at the C3 position is replaced by a methoxy (B1213986) group. The carbon-13 isotope can be incorporated at various positions within the glucose ring or in the methyl group, with uniformly labeled [U-13C6]glucose being a common precursor for synthesis.[4]
Table 1: Physical and Chemical Properties of 3-O-Methyl-D-glucose (13C6, 99%)
| Property | Value | Reference |
| Molecular Formula | C*C6H14O6 | [4] |
| Molecular Weight | 200.14 g/mol | [4] |
| Isotopic Purity | 99% | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and polar organic solvents | |
| Storage Temperature | Room temperature, away from light and moisture | [4] |
Applications in Research and Drug Development
The primary application of this compound stems from its ability to act as a competitive inhibitor of glucose transport without being metabolized. This makes it an invaluable tool for:
-
Studying Glucose Transporter (GLUT) Activity: 3-OMG is transported by various GLUT isoforms, most notably GLUT1, which is ubiquitously expressed and crucial for glucose uptake in many tissues, including the brain and red blood cells.[5][6] By measuring the rate of 3-OMG-13C uptake, researchers can directly assess the activity of these transporters.
-
Drug Development: In the context of diseases like cancer, where altered glucose metabolism is a hallmark, and in neurological disorders associated with impaired glucose transport, 3-OMG-13C can be used to screen for and characterize drugs that modulate GLUT activity.
-
Metabolic Flux Analysis: As a stable isotope tracer, 3-OMG-13C can be used in metabolic flux studies to dissect complex metabolic pathways.[3]
-
In Vivo Imaging: While less common for the 13C-labeled form, radiolabeled 3-O-methyl-D-glucose has been used in positron emission tomography (PET) to study glucose transport in vivo.[1]
Experimental Protocols
Synthesis of 3-O-Methyl-D-glucose
The synthesis of 3-O-Methyl-D-glucose typically involves the selective methylation of a partially protected D-glucose derivative. A general synthetic strategy starts with the protection of the hydroxyl groups at positions 1, 2, 4, and 6 of D-glucose, leaving the hydroxyl group at the C3 position available for methylation. This is often followed by deprotection to yield the final product. A common method involves the use of acetone (B3395972) to form di-O-isopropylidene-D-glucose, which can then be methylated.
A plausible synthetic route starting from D-glucose is outlined below:
For the synthesis of the 13C-labeled version, a 13C-labeled methylating agent (e.g., 13CH3I) would be used in the methylation step.
In Vitro Glucose Uptake Assay using this compound and LC-MS
This protocol describes a method for measuring the uptake of this compound in cultured cells, followed by quantification using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Cultured cells (e.g., cancer cell line, primary neurons)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer (or other suitable uptake buffer)
-
This compound (stock solution in water or buffer)
-
Unlabeled 3-O-Methyl-D-glucose (for competition experiments)
-
Cytochalasin B (glucose transporter inhibitor)
-
Ice-cold PBS
-
Lysis buffer (e.g., methanol/water)
-
Internal standard for LC-MS (e.g., 13C-labeled sorbitol)
-
LC-MS system
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 12-well plates) and grow to the desired confluency.
-
Starvation: Prior to the assay, wash the cells with PBS and incubate in a glucose-free medium for a defined period (e.g., 1-2 hours) to upregulate glucose transporters.
-
Uptake Initiation: Remove the starvation medium and add KRH buffer containing a known concentration of this compound (e.g., 1-10 mM). For control wells, add buffer with an excess of unlabeled 3-O-Methyl-D-glucose (competition) or cytochalasin B (inhibition).
-
Incubation: Incubate the cells at 37°C for a specific time course (e.g., 5, 10, 15, 30 minutes). The optimal time should be determined empirically to ensure initial uptake rates are measured.
-
Uptake Termination: To stop the uptake, rapidly aspirate the uptake buffer and wash the cells three times with ice-cold PBS.
-
Cell Lysis and Extraction: Add ice-cold lysis buffer containing the internal standard to each well. Scrape the cells and collect the lysate.
-
Sample Preparation: Centrifuge the lysates to pellet cell debris. Transfer the supernatant to a new tube for LC-MS analysis.
-
LC-MS Analysis: Analyze the samples using a suitable LC-MS method to quantify the amount of intracellular this compound relative to the internal standard.
In Vivo Glucose Transport Study
This protocol provides a general framework for an in vivo study in a rodent model to assess glucose transport in a specific tissue.
Materials:
-
Animal model (e.g., mouse, rat)
-
Anesthetic
-
Sterile saline
-
This compound solution (sterile, for injection)
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Homogenization buffer
-
Equipment for tissue homogenization
-
LC-MS system
Procedure:
-
Animal Preparation: Acclimatize animals and fast overnight to ensure a stable baseline blood glucose level.
-
Tracer Administration: Anesthetize the animal and administer a bolus of this compound via a suitable route (e.g., tail vein injection).[7] The dosage should be optimized based on the animal model and the target tissue.
-
Time Course: At predefined time points after injection (e.g., 15, 30, 60, 120 minutes), collect blood samples and euthanize the animal.
-
Tissue Collection: Rapidly excise the tissue of interest (e.g., brain, tumor, muscle) and immediately freeze it in liquid nitrogen to quench metabolic activity.
-
Tissue Homogenization and Extraction: Homogenize the frozen tissue in a suitable buffer and perform a metabolite extraction (e.g., using a methanol/chloroform/water extraction).
-
Sample Analysis: Quantify the concentration of this compound in the tissue extracts and plasma samples using LC-MS.
Table 2: Representative Experimental Parameters for Glucose Transport Studies
| Parameter | In Vitro Assay (Cultured Cells) | In Vivo Study (Rodent Model) |
| Tracer | This compound | This compound |
| Tracer Concentration/Dose | 1-10 mM | 50-200 mg/kg |
| Incubation/Circulation Time | 5-30 minutes | 15-120 minutes |
| Inhibitor Control | Cytochalasin B (10-50 µM) | Co-administration of a known transport inhibitor |
| Detection Method | LC-MS, NMR | LC-MS, NMR |
Signaling Pathway and Mechanism of Transport
3-O-Methyl-D-glucose is primarily transported across the cell membrane by the GLUT family of facilitative glucose transporters, with GLUT1 being a major contributor in many cell types.[5] The transport process is a form of facilitated diffusion, driven by the concentration gradient of the substrate. The transporter undergoes a conformational change to move the substrate across the membrane. This process, known as the alternating access model, involves the following key steps:
-
Outward-Open Conformation: The transporter is open to the extracellular space.
-
Substrate Binding: 3-O-Methyl-D-glucose binds to a specific site within the transporter.
-
Conformational Change to Occluded State: Upon binding, the transporter undergoes a conformational change that closes the extracellular gate and encloses the substrate.
-
Conformational Change to Inward-Open State: The intracellular gate opens, releasing the substrate into the cytoplasm.
-
Reorientation: The empty transporter reverts to the outward-open conformation to begin a new cycle.
References
- 1. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revvity.co.jp [revvity.co.jp]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3-ð-methyl-D-Glucose (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-10492-PK [isotope.com]
- 5. Glucose transporter - Wikipedia [en.wikipedia.org]
- 6. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-O-Methyl-D-glucose-13C: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, structure, and experimental applications of 3-O-Methyl-D-glucose-13C, a critical tool in metabolic research and drug development. This isotopically labeled glucose analog serves as a valuable tracer for studying glucose transport mechanisms, particularly in the context of cancer metabolism and diabetes research.
Core Properties and Structure
This compound is a stable, non-radioactive isotopologue of 3-O-Methyl-D-glucose where one or more carbon atoms are replaced with the heavy isotope, carbon-13. This labeling allows for its detection and quantification in various biological samples using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Physicochemical Properties
The physical and chemical properties of 3-O-Methyl-D-glucose and its 13C-labeled counterparts are summarized below. These properties are crucial for designing experiments, preparing solutions, and interpreting analytical data.
| Property | 3-O-Methyl-D-glucose | This compound | 3-O-Methyl-D-glucose-13C6 |
| Molecular Formula | C7H14O6 | C6(13C)H14O6 | (13C)6C1H14O6 |
| Molecular Weight | 194.18 g/mol | 195.18 g/mol [1] | 200.14 g/mol [2] |
| Melting Point | 167-169 °C[3] | No data available | 167-169 °C[4] |
| Appearance | White to off-white crystalline powder[5] | Solid, White to off-white | No data available |
| Solubility | Water: 50 mg/mL, clear to slightly hazy, colorless[3] | No data available | No data available |
| Optical Rotation | [α]25/D +55° to +57° (c=1 in water with trace NH4OH)[3] | No data available | No data available |
| CAS Number | 13224-94-7 (Unlabeled)[2] | 478529-34-9[1] | No data available |
Chemical Structure
The structure of 3-O-Methyl-D-glucose is characterized by a methyl group at the C3 position of the glucose ring. This modification prevents its phosphorylation by hexokinase, the first step in glycolysis. Consequently, it is transported into cells via glucose transporters but is not metabolized further, making it an excellent probe for glucose uptake studies.[6]
SMILES (Simplified Molecular-Input Line-Entry System): CO[C@@H]1--INVALID-LINK----INVALID-LINK--O--INVALID-LINK--[C@H]1O[3]
InChI (International Chemical Identifier): InChI=1S/C7H14O6/c1-12-6-4(9)3(2-8)13-7(11)5(6)10/h3-11H,2H2,1H3/t3-,4-,5-,6+,7+/m1/s1[3]
Experimental Protocols
This compound is a versatile tool employed in a range of experimental settings. Below are detailed methodologies for its application in key research areas.
Glucose Transport Assay in Cell Culture
This protocol outlines a typical experiment to measure glucose uptake in cultured cells using a labeled glucose analog like 3-O-Methyl-D-glucose.
Methodology:
-
Cell Culture: Plate cells (e.g., cancer cell lines, adipocytes) in a multi-well format and culture until they reach the desired confluency.
-
Starvation: Prior to the assay, wash the cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES) to remove any residual glucose.
-
Uptake: Incubate the cells with a known concentration of this compound in the glucose-free buffer for a defined period. Since transport equilibrates rapidly, short time points are often necessary.[7]
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer. This prevents further transport and efflux of the tracer.
-
Lysis: Lyse the cells using a suitable lysis buffer to release the intracellular contents.
-
Quantification: Analyze the cell lysate to quantify the amount of intracellular this compound. This is typically done using Liquid Chromatography-Mass Spectrometry (LC-MS) or NMR spectroscopy.
-
Normalization: Normalize the quantified tracer amount to the total protein concentration in each sample to account for variations in cell number.
In Vivo Glucose Transport Measurement using GC/MS
This protocol describes the quantitative analysis of 3-O-Methyl-D-glucose in plasma samples to assess in vivo glucose transport.
Methodology:
-
Infusion: Administer 3-O-Methyl-D-glucose (and potentially other labeled glucoses like D-[U-13C]glucose and D-[6,6-2H2]glucose) to the subject.
-
Sample Collection: Collect plasma samples at various time points.
-
Derivatization: Prepare methoxime-trimethylsilyl ether derivatives of the sugars in the plasma samples.
-
GC/MS Analysis: Perform quantitative analysis of the derivatized sugars using Gas Chromatography/Mass Spectrometry (GC/MS). This allows for the simultaneous measurement of 3-O-Methyl-D-glucose and other glucose isotopologues in a small sample volume (e.g., 50 microliters).[8]
-
Kinetic Modeling: Use the concentration-time data to estimate parameters of glucose kinetics and the rates of glucose flux across cell membranes.
13C NMR Spectroscopy for Metabolic Flux Analysis
The use of 13C-labeled substrates like this compound in conjunction with NMR spectroscopy is a powerful technique to trace metabolic pathways. While 3-O-Methyl-D-glucose itself is not metabolized, other 13C-labeled glucose tracers are used to follow their fate through pathways like glycolysis.
Methodology:
-
Sample Preparation: Prepare the biological sample (e.g., cell extract, tissue perfusate) containing the metabolites derived from the 13C-labeled precursor.
-
NMR Spectroscopy:
-
1D 13C NMR: Acquire a one-dimensional 13C NMR spectrum to observe all the 13C-labeled carbon atoms.
-
2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates protons with their directly attached carbon atoms, aiding in the unambiguous assignment of signals.
-
-
Data Analysis:
-
Spectral Assignment: Identify the NMR signals corresponding to specific atoms in the metabolites.
-
Quantification: Integrate the peak areas to determine the relative abundance of the 13C label at different atomic positions.
-
Flux Analysis: Use the isotopic enrichment data to calculate the rates (fluxes) of metabolic pathways.
-
Signaling Pathways in Glucose Transport
The transport of glucose into cells is a tightly regulated process mediated by a family of glucose transporter (GLUT) proteins. 3-O-Methyl-D-glucose is a substrate for these transporters and is therefore used to study their function and regulation. The expression and activity of GLUTs are controlled by various signaling pathways, which are often dysregulated in diseases like cancer.
GLUT1-Mediated Glucose Transport and Its Regulation
GLUT1 is a widely expressed glucose transporter responsible for basal glucose uptake in many cell types.[9] Its expression is often upregulated in cancer cells to meet their high energy demands. Several key signaling pathways regulate GLUT1 expression and trafficking to the cell membrane.
Key Regulatory Pathways:
-
PI3K/Akt/mTOR Pathway: Growth factors like insulin bind to their receptors, activating the PI3K/Akt signaling cascade.[2] This pathway promotes the translocation of GLUT1 to the plasma membrane and also increases its expression, leading to enhanced glucose uptake. The mammalian target of rapamycin (B549165) (mTOR) is a key downstream effector of Akt that plays a crucial role in this process.[10]
-
Hypoxia-Inducible Factor 1 (HIF-1): Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor HIF-1α is stabilized. HIF-1α then translocates to the nucleus and promotes the transcription of genes involved in adaptation to low oxygen, including GLUT1.[11] This is a critical mechanism by which cancer cells increase their glucose uptake capacity.
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling pathways mediating insulin-stimulated glucose transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3- O -Methyl- D -glucopyranose = 98 (GC) 13224-94-7 [sigmaaldrich.com]
- 4. isotope.com [isotope.com]
- 5. chemimpex.com [chemimpex.com]
- 6. molbiolcell.org [molbiolcell.org]
- 7. revvity.co.jp [revvity.co.jp]
- 8. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GLUT1 - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. journals.physiology.org [journals.physiology.org]
An In-depth Technical Guide to the Synthesis of 3-O-Methyl-D-glucose-¹³C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of 3-O-Methyl-D-glucose-¹³C, a critical isotopically labeled tracer used in metabolic research and drug development. The synthesis involves a three-step process encompassing protection of the D-glucose molecule, regioselective methylation at the C3 position using a ¹³C-labeled methylating agent, and subsequent deprotection to yield the final product. This document details the experimental protocols, presents quantitative data in a structured format, and includes diagrams to illustrate the synthetic pathway and workflow.
Synthetic Strategy
The synthesis of 3-O-Methyl-D-glucose-¹³C hinges on a robust strategy that ensures the selective introduction of a ¹³C-labeled methyl group at the desired C3 position of the glucose molecule. This is achieved through the following key stages:
-
Protection of D-glucose: To prevent non-specific methylation, all hydroxyl groups except the one at the C3 position are protected. The most common and effective method is the conversion of D-glucose into 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. This protecting group strategy leaves the C3 hydroxyl group accessible for the subsequent methylation reaction.
-
¹³C-Methylation: The free hydroxyl group at the C3 position of the protected glucose derivative is then methylated using a ¹³C-labeled methylating agent, typically ¹³C-methyl iodide. The reaction is carried out under basic conditions to facilitate the nucleophilic attack of the alkoxide on the methylating agent.
-
Deprotection: In the final step, the isopropylidene protecting groups are removed by acid hydrolysis to yield the target molecule, 3-O-Methyl-D-glucose-¹³C.
The overall synthetic pathway is depicted in the following diagram:
Experimental Protocols
The following sections provide detailed, representative experimental protocols for each step of the synthesis.
Step 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (Protection)
This procedure outlines the protection of D-glucose using acetone (B3395972) in the presence of an acid catalyst.
Materials:
-
D-glucose
-
Anhydrous acetone
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Suspend D-glucose in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath and slowly add concentrated sulfuric acid dropwise with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Neutralize the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Filter the mixture to remove any inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the resulting syrup in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a hexane/ethyl acetate mixture to yield pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a white crystalline solid.
Step 2: Synthesis of 1,2:5,6-di-O-isopropylidene-3-O-(¹³C-methyl)-α-D-glucofuranose (¹³C-Methylation)
This protocol describes the regioselective methylation of the protected glucose at the C3 position using ¹³C-methyl iodide.
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF)
-
¹³C-Methyl iodide (¹³CH₃I)
-
Ammonium (B1175870) chloride solution (saturated)
-
Diethyl ether
-
Brine
Procedure:
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in anhydrous DMF or THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution in an ice bath and add sodium hydride portion-wise with careful stirring.
-
Allow the mixture to stir at room temperature for a period to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add ¹³C-methyl iodide dropwise.
-
Let the reaction proceed at room temperature until completion, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 1,2:5,6-di-O-isopropylidene-3-O-(¹³C-methyl)-α-D-glucofuranose.
Step 3: Synthesis of 3-O-Methyl-D-glucose-¹³C (Deprotection)
This final step involves the removal of the isopropylidene protecting groups to yield the target compound.
Materials:
-
1,2:5,6-di-O-isopropylidene-3-O-(¹³C-methyl)-α-D-glucofuranose
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
-
Water
-
Dowex® ion-exchange resin (or similar)
Procedure:
-
Dissolve the ¹³C-methylated intermediate in an aqueous solution of trifluoroacetic acid or hydrochloric acid.
-
Stir the reaction mixture at room temperature, monitoring the progress of the deprotection by TLC.
-
Upon completion, neutralize the acid with an appropriate ion-exchange resin until the pH is neutral.
-
Filter off the resin and wash it with water.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain a syrup.
-
Purify the final product by recrystallization from ethanol or by column chromatography to yield pure 3-O-Methyl-D-glucose-¹³C.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 3-O-Methyl-D-glucose-¹³C. The yields are representative and may vary based on reaction scale and optimization.
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Protection | D-Glucose | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 80-90 |
| 2 | ¹³C-Methylation | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 1,2:5,6-di-O-isopropylidene-3-O-(¹³C-methyl)-α-D-glucofuranose | 85-95 |
| 3 | Deprotection | 1,2:5,6-di-O-isopropylidene-3-O-(¹³C-methyl)-α-D-glucofuranose | 3-O-Methyl-D-glucose-¹³C | 90-98 |
Experimental Workflow and Logical Relationships
The logical flow of the experimental process, from starting materials to the final purified product, is illustrated in the following diagram.
In Vivo Metabolic Stability of 3-O-Methyl-D-glucose-13C: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo metabolic stability of 3-O-Methyl-D-glucose-13C (3-OMG-13C), a critical tracer for quantifying glucose transport. Due to its structural similarity to D-glucose, 3-O-Methyl-D-glucose (3-OMG) is recognized and transported by glucose transporters, primarily GLUT1. However, the methylation at the C3 position prevents its phosphorylation by hexokinase, the initial and rate-limiting step of glycolysis. This metabolic resistance makes it an invaluable tool for isolating and studying the transport kinetics of glucose in vivo, independent of its subsequent metabolism. The incorporation of a stable isotope, Carbon-13, allows for sensitive and specific detection using mass spectrometry-based methods.
Quantitative Metabolic Stability Data
The metabolic stability of 3-O-Methyl-D-glucose has been demonstrated in vivo, with the vast majority of the administered compound remaining unmetabolized in various tissues. The following tables summarize the quantitative data on the recovery of unmetabolized 3-O-[14C]methylglucose in rats following intravenous administration. This data is analogous to what would be expected for 3-OMG-13C, as the isotopic label does not alter the metabolic profile.
Table 1: Recovery of Unmetabolized 3-O-[14C]methylglucose in Rat Tissues 60 Minutes Post-Administration [1]
| Tissue | Unmetabolized 3-O-[14C]methylglucose (%) |
| Brain | 97 - 100% |
| Plasma | >99% |
| Heart | >90% |
| Liver | >90% |
Table 2: Distribution Spaces of 3-O-[14C]methylglucose in Rat Tissues [1]
| Tissue | Distribution Space |
| Brain | 0.52 |
| Heart | 0.52 |
| Liver | 0.75 |
The distribution space is a theoretical volume that represents the distribution of a compound throughout the body.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of in vivo studies using 3-OMG-13C. Below are representative protocols for animal preparation, tracer administration, and sample analysis.
Protocol 1: In Vivo Glucose Transport Assay in Rodents
This protocol is adapted from established methods for in vivo glucose uptake studies.
1. Animal Preparation:
- Acclimatize animals (e.g., C57BL/6J mice) to the experimental conditions for at least one week.
- Fast animals for 4-6 hours prior to the experiment to achieve a basal glucose level.
- Anesthetize the animals using an appropriate method (e.g., isoflurane (B1672236) inhalation).
2. Tracer Preparation and Administration:
- Prepare a sterile solution of this compound in saline at the desired concentration (e.g., 250 mg/mL).
- Administer the tracer via intravenous (tail vein) injection or oral gavage. The route of administration will depend on the specific research question.
- For intravenous administration, a bolus injection is common. For studies requiring steady-state concentrations, a primed-constant infusion can be employed.
3. Blood and Tissue Collection:
- Collect blood samples at predetermined time points (e.g., 2, 5, 10, 30, 60, and 120 minutes) post-administration via tail vein or saphenous vein bleeding into EDTA-coated tubes.
- At the study endpoint, euthanize the animal via an approved method (e.g., cervical dislocation under deep anesthesia).
- Rapidly dissect tissues of interest (e.g., brain, heart, liver, skeletal muscle) and immediately freeze them in liquid nitrogen to quench metabolic activity.
- Store all samples at -80°C until analysis.
Protocol 2: Sample Processing and Analysis by GC-MS
This protocol outlines the steps for quantifying 3-OMG-13C in plasma and tissue samples.
1. Plasma Sample Preparation:
- Thaw plasma samples on ice.
- Perform a protein precipitation step by adding a cold solvent (e.g., methanol (B129727) or acetonitrile) to the plasma.
- Vortex and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
2. Tissue Sample Preparation:
- Weigh the frozen tissue sample.
- Homogenize the tissue in a cold solvent (e.g., methanol/water mixture).
- Perform a metabolite extraction, for example, using a chloroform/methanol/water partition.
- Collect the polar phase containing 3-OMG-13C and dry it.
3. Derivatization:
- To improve volatility for GC-MS analysis, derivatize the dried extracts. A common method is the formation of methoxime-trimethylsilyl ether derivatives.[2]
4. GC-MS Analysis:
- Reconstitute the derivatized samples in a suitable solvent.
- Inject the samples into a gas chromatograph-mass spectrometer (GC-MS).
- Use selected ion monitoring (SIM) to detect and quantify the specific ions corresponding to derivatized this compound and any internal standards.
Visualizations
GLUT1-Mediated Transport of 3-O-Methyl-D-glucose
The primary mechanism by which 3-O-Methyl-D-glucose enters cells is through facilitated diffusion mediated by glucose transporters, predominantly GLUT1. The following diagram illustrates this process.
Caption: GLUT1 facilitates the transport of this compound across the plasma membrane.
Experimental Workflow for In Vivo Metabolic Stability Study
The following diagram outlines the key steps in a typical in vivo experiment to assess the metabolic stability of this compound.
Caption: Workflow for an in vivo study of this compound metabolic stability.
References
The Metabolic Fate of 3-O-Methyl-D-glucose-13C: A Technical Guide
An in-depth analysis for researchers, scientists, and drug development professionals on the cellular metabolism of the glucose analog, 3-O-Methyl-D-glucose-13C.
Executive Summary
3-O-Methyl-D-glucose (3-O-MG), and by extension its isotopically labeled counterpart this compound, is widely regarded as a non-metabolizable glucose analog. This property has established it as a critical tool for investigating glucose transport mechanisms across cellular membranes in a variety of biological systems. While the vast majority of 3-O-MG that enters a cell remains chemically unaltered before being transported out, a small but detectable degree of metabolism has been observed in certain tissues. This guide provides a comprehensive overview of the current understanding of 3-O-MG's metabolic stability, detailing the experimental evidence, quantitative data, and methodologies used in its characterization. The 13C label in this compound serves as a stable isotope tracer, allowing for its quantification in metabolic flux analyses using techniques like nuclear magnetic resonance (NMR) or mass spectrometry (MS), without altering the molecule's fundamental biochemical behavior.
Core Principle: A Non-Metabolizable Glucose Analog
3-O-Methyl-D-glucose is a derivative of D-glucose in which the hydroxyl group at the 3rd carbon position is replaced by a methyl group. This structural modification prevents its phosphorylation by hexokinase, the first and rate-limiting enzyme in the glycolytic pathway. As phosphorylation is the crucial step that traps glucose inside the cell for subsequent metabolism, 3-O-MG is largely unable to be catabolized through glycolysis. Consequently, it is extensively used as a marker to assess glucose transport activity.
Cellular Transport of 3-O-Methyl-D-glucose
3-O-MG is recognized and transported by the same glucose transporters (GLUTs and SGLTs) as D-glucose, although it may exhibit a lower affinity for these transporters. Once inside the cell, it does not accumulate and can be transported back out of the cell. The transport kinetics of 3-O-MG have been characterized in various cell types, including isolated rat hepatocytes.
The workflow for a typical 3-O-Methyl-D-glucose transport assay is depicted below.
Evidence of Limited Metabolism
Despite its general classification as non-metabolizable, some studies have reported a low level of metabolic conversion of 3-O-MG. A key study re-examined the metabolic stability of [14C]methylglucose in rats and found that while the vast majority remained unmetabolized, small amounts of acidic products were recovered in certain tissues.
Quantitative Data on 3-O-MG Metabolism
The following table summarizes the quantitative findings from a study that administered [14C]methylglucose to rats and analyzed tissue extracts 60 minutes later.
| Tissue | Unmetabolized [14C]methylglucose (%) | Acidic Metabolites (%) |
| Brain | 97 - 100% | 1 - 3% |
| Plasma | > 99% | < 1% |
| Heart | > 90% | 3 - 6% |
| Liver | > 90% | 4 - 7% |
These findings indicate that while metabolism is minimal, it is not entirely absent, particularly in tissues with high metabolic activity like the heart and liver
The Unseen Journey: A Technical Guide to 3-O-Methyl-D-glucose-13C as a Non-Metabolizable Glucose Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular metabolism and drug discovery, understanding the dynamics of glucose transport is paramount. While glucose itself is the primary fuel for most cells, its rapid metabolism complicates the study of its transport mechanisms. To circumvent this, researchers have turned to non-metabolizable glucose analogs, molecules that mimic glucose's interaction with transporters without being consumed by downstream metabolic pathways. Among these, 3-O-Methyl-D-glucose (3-OMG) has emerged as a powerful tool. The stable isotope-labeled version, 3-O-Methyl-D-glucose-13C (¹³C-3-OMG), further enhances its utility, allowing for precise tracking and quantification in complex biological systems. This technical guide provides an in-depth exploration of ¹³C-3-OMG, its properties, experimental applications, and the data it can generate, serving as a comprehensive resource for professionals in metabolic research and drug development.
Core Principles: A Non-Metabolizable Tracer
3-O-Methyl-D-glucose is a structural analog of D-glucose where the hydroxyl group at the C-3 position is replaced by a methyl group. This seemingly minor modification has a profound functional consequence: while 3-OMG is recognized and transported by glucose transporters (GLUTs), it is not a substrate for hexokinase, the first and rate-limiting enzyme in glycolysis.[1][2] Consequently, it is not significantly metabolized within the cell.[1][2]
The incorporation of a carbon-13 (¹³C) isotope into the 3-OMG molecule provides a distinct mass signature that allows it to be differentiated from its naturally abundant ¹²C counterpart. This labeling enables researchers to use sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to trace the movement and quantify the concentration of ¹³C-3-OMG in various biological compartments, such as plasma, tissues, and cells.[3][4] This makes ¹³C-3-OMG an invaluable tracer for studying glucose transport kinetics and dynamics in vivo and in vitro.[3][4][5]
Quantitative Data Presentation
The following tables summarize key quantitative data related to the transport kinetics of 3-O-Methyl-D-glucose in various biological systems. These values are crucial for designing and interpreting experiments aimed at understanding glucose transport.
| Parameter | Cell/Tissue Type | Value | Reference |
| Km (Michaelis-Menten constant) | Rat Hepatocytes | 16.8 - 18.1 mM | [3] |
| Newborn Pig Red Blood Cells | 15.2 - 18.2 mM | [5] | |
| Rat Adipocytes (insulin-stimulated) | 2.5 - 5.0 mM | [6] | |
| Vmax (Maximum transport velocity) | Rat Hepatocytes | 78.8 - 86.2 mmol/L of cell water/min | [3] |
| Inhibition Constant (Ki) of D-glucose | Rat Adipocytes | ~7 mM | [6] |
Table 1: Transport Kinetics of 3-O-Methyl-D-glucose. This table presents the Michaelis-Menten constant (Km), maximum transport velocity (Vmax), and the inhibition constant (Ki) of D-glucose for 3-O-Methyl-D-glucose transport in different cell and tissue types. These parameters are fundamental for characterizing the affinity and capacity of glucose transporters for this analog.
| Parameter | Transporter | Value | Reference |
| Kd (Dissociation constant) for D-glucose | Human GLUT1 (in red cell membrane vesicles) | 16 ± 3 mM | [7] |
| Kd (Dissociation constant) for D-glucose | Human GLUT1 (reconstituted in proteoliposomes) | 26 - 56 mM | [7] |
Table 2: Binding Affinity of Glucose to GLUT1. This table shows the dissociation constant (Kd) of D-glucose for the human glucose transporter 1 (GLUT1). While not a direct measure for 3-O-Methyl-D-glucose, it provides context for the affinity of the transporter for glucose and its analogs.
Experimental Protocols
Detailed methodologies are essential for the successful application of ¹³C-3-OMG in research. The following are representative protocols for key experiments.
Protocol 1: In Vitro ¹³C-3-O-Methyl-D-glucose Uptake Assay in Cultured Cells
This protocol outlines a method for measuring the uptake of ¹³C-3-OMG into adherent cultured cells to assess glucose transporter activity.
Materials:
-
Adherent cells of interest cultured in appropriate multi-well plates (e.g., 24-well plates)
-
¹³C-3-O-Methyl-D-glucose (sterile solution of known concentration)
-
Glucose-free Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM HEPES, pH 7.4)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture: Seed cells in 24-well plates and grow to a confluency of 80-90%.
-
Serum Starvation: Prior to the assay, aspirate the growth medium and wash the cells twice with warm PBS. Incubate the cells in serum-free medium for 2-4 hours to lower basal glucose uptake.
-
Pre-incubation: Aspirate the serum-free medium and wash the cells once with KRH buffer. Pre-incubate the cells in KRH buffer for 15-30 minutes at 37°C.
-
Uptake Initiation: Aspirate the KRH buffer and add pre-warmed KRH buffer containing a known concentration of ¹³C-3-OMG (e.g., 1-10 mM, depending on the expected Km). For inhibitor studies, the inhibitor should be added during the pre-incubation and uptake steps.
-
Uptake Incubation: Incubate the cells at 37°C for a predetermined time course (e.g., 1, 5, 10, 20 minutes). It is crucial to perform a time-course experiment to ensure the measurement is within the linear range of uptake.
-
Uptake Termination: To stop the uptake, rapidly aspirate the ¹³C-3-OMG solution and immediately wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of ice-cold cell lysis buffer to each well and incubate on ice for 10-15 minutes. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sample Preparation for LC-MS/MS: Centrifuge the cell lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris. Collect the supernatant for LC-MS/MS analysis. Protein concentration of the lysate should be determined for normalization of uptake data.
-
Quantification: Analyze the samples by a validated LC-MS/MS method to quantify the intracellular concentration of ¹³C-3-OMG.
Protocol 2: In Vivo Metabolic Tracing with ¹³C-3-O-Methyl-D-glucose
This protocol describes a general workflow for an in vivo study in a rodent model to assess glucose transport into tissues.
Materials:
-
Animal model (e.g., mice or rats)
-
Sterile ¹³C-3-O-Methyl-D-glucose solution for injection (e.g., intravenous or intraperitoneal)
-
Anesthesia and surgical tools (if required for tissue collection)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Tissue harvesting tools (forceps, scissors) and liquid nitrogen for snap-freezing
-
Homogenization buffer and equipment
-
LC-MS/MS or GC-MS system for quantification
Procedure:
-
Animal Acclimatization and Fasting: Acclimate animals to the experimental conditions. A fasting period (e.g., 4-6 hours) may be necessary to establish a baseline metabolic state.
-
Tracer Administration: Administer a bolus of sterile ¹³C-3-OMG solution via the desired route (e.g., tail vein injection for rapid distribution). The dose will depend on the animal model and the sensitivity of the analytical method.
-
Blood Sampling: Collect blood samples at multiple time points post-injection (e.g., 2, 5, 10, 30, 60 minutes) to determine the plasma clearance kinetics of ¹³C-3-OMG.
-
Tissue Harvest: At a predetermined endpoint, euthanize the animal and rapidly excise the tissues of interest (e.g., brain, heart, skeletal muscle, adipose tissue).
-
Tissue Processing: Immediately snap-freeze the tissues in liquid nitrogen to quench metabolic activity. Store at -80°C until analysis.
-
Metabolite Extraction: Homogenize the frozen tissue in a suitable extraction solvent (e.g., 80% methanol) to precipitate proteins and extract metabolites. Centrifuge the homogenate and collect the supernatant.
-
Sample Analysis: Analyze the plasma and tissue extracts using a validated mass spectrometry-based method (LC-MS/MS or GC-MS) to quantify the concentration of ¹³C-3-OMG.[4]
-
Data Analysis: Calculate the tissue-to-plasma ratio of ¹³C-3-OMG to assess the extent of glucose transport into different tissues. Kinetic modeling can be applied to the plasma clearance data to determine transport parameters.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound.
Caption: Facilitated diffusion of ¹³C-3-OMG via GLUT transporters.
Caption: Workflow for an in vivo ¹³C-3-OMG metabolic tracing study.
Conclusion
This compound stands as a cornerstone tool for researchers delving into the complexities of glucose transport. Its non-metabolizable nature, combined with the precision afforded by stable isotope labeling, provides an unparalleled window into the activity of glucose transporters in both health and disease. From elucidating the fundamental kinetics of transport to assessing the in vivo efficacy of novel therapeutics targeting glucose metabolism, the applications of ¹³C-3-OMG are vast and vital. This guide has provided a comprehensive overview, from foundational principles to practical experimental protocols and data interpretation, empowering researchers, scientists, and drug development professionals to effectively harness the power of this unique glucose analog in their quest for scientific discovery and therapeutic innovation.
References
- 1. Measurement of glucose uptake in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of 3-O-methyl-D-glucose transport in isolated rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of 3-O-methyl glucose transport in red blood cells of newborn pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glucose affinity for the glucose transporter Glut1 in native or reconstituted lipid bilayers. Temperature-dependence study by biomembrane affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Glucose Transport: A Technical Guide to 3-O-Methyl-D-glucose-13C
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of 3-O-Methyl-D-glucose-13C (¹³C-3-OMG) as a powerful tool for elucidating the mechanisms of glucose transport. As a non-metabolizable analog of glucose, 3-O-Methyl-D-glucose (3-OMG) provides a unique window into the kinetics and regulation of glucose transporter (GLUT) proteins. The incorporation of a stable carbon-13 isotope (¹³C) enhances its utility, enabling precise quantification through mass spectrometry and expanding its applications in metabolic research. This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation for utilizing ¹³C-3-OMG in the study of glucose transport, a critical process in health and diseases such as diabetes and cancer.
Core Principles: The "Trojan Horse" of Glucose Transport Research
3-O-Methyl-D-glucose is recognized and transported by the same facilitative glucose transporters (GLUTs) and sodium-glucose cotransporters (SGLTs) as D-glucose. However, the methylation at the C3 position prevents its phosphorylation by hexokinase, the first and committing step of glycolysis.[1] This crucial characteristic means that 3-OMG enters the cell but is not further metabolized, effectively trapping it intracellularly for a short period and allowing for the specific measurement of transport activity without the confounding influence of downstream metabolic pathways.[2][3]
The introduction of a ¹³C label in the 3-O-methyl group or within the glucose ring of 3-OMG provides a distinct mass shift that allows for its differentiation from the naturally abundant ¹²C-glucose and other cellular metabolites. This stable isotope label is non-radioactive, making it a safer alternative for many experimental settings, and enables highly sensitive and specific detection using mass spectrometry (MS) techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5]
Advantages of this compound:
-
Specificity for Transport: As a non-metabolizable analog, it isolates the transport step from subsequent metabolic processes.[2]
-
Safety: The use of a stable isotope (¹³C) avoids the complications and safety concerns associated with radioactive tracers.
-
High Sensitivity and Specificity: Mass spectrometry-based detection allows for precise quantification of ¹³C-3-OMG.[4]
-
Versatility: Applicable in a wide range of experimental systems, from in vitro cell cultures to in vivo animal models.[6]
-
Multiplexing Capabilities: Can be used in conjunction with other stable isotope-labeled tracers to simultaneously probe multiple metabolic pathways.[5]
Quantitative Data on 3-O-Methyl-D-glucose Transport Kinetics
The affinity (Km) and maximum transport velocity (Vmax) of 3-OMG for various glucose transporters are critical parameters for designing and interpreting experiments. Below is a summary of reported kinetic values for 3-OMG with different transporters and in various cell types.
| Transporter/Cell Type | Species | Experimental System | Km (mM) | Vmax (nmol/min/mg protein or per oocyte) | Reference(s) |
| GLUT1 | Rat | Xenopus oocytes | 26.2 | 3.5 (per oocyte) | [7] |
| GLUT3 | Human | Xenopus oocytes | 3.3 | 2.5 (per oocyte) | [8] |
| GLUT4 | Rat | Xenopus oocytes | 4.3 | 0.7 (per oocyte) | [7] |
| Hepatocytes | Rat | Isolated cells | 16.8 - 18.1 | 78.8 - 86.2 (mmol/L of cell water per min) | [9][10] |
| Adipocytes | Rat | Isolated cells | 2.5 - 5.0 | 0.8 (mmol/s/L intracellular water) (insulin-stimulated) | [11] |
| SGLT1 | Mouse | Xenopus oocytes | 0.17 | Not specified | [12] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Caption: Insulin signaling pathway leading to GLUT4 translocation.
Caption: General experimental workflow for ¹³C-3-OMG glucose transport studies.
Experimental Protocols
The following sections provide detailed methodologies for conducting glucose transport studies using ¹³C-3-OMG.
In Vitro Cellular Uptake Assay
This protocol is a general guideline for measuring ¹³C-3-OMG uptake in adherent cell cultures. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
Adherent cells cultured in appropriate multi-well plates (e.g., 12- or 24-well)
-
Complete culture medium
-
Glucose-free Krebs-Ringer-HEPES (KRH) buffer (or similar physiological buffer)
-
¹³C-3-O-Methyl-D-glucose stock solution
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 80% methanol (B129727), pre-chilled to -80°C)
-
Cell scraper
Procedure:
-
Cell Culture: Seed cells in multi-well plates and grow to the desired confluency (typically 80-90%).
-
Glucose Starvation: Aspirate the culture medium and wash the cells twice with warm, glucose-free KRH buffer. Then, incubate the cells in glucose-free KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose stores.
-
Initiation of Uptake: Aspirate the starvation buffer and add pre-warmed KRH buffer containing the desired concentration of ¹³C-3-OMG. For time-course experiments, incubate for various durations (e.g., 1, 5, 10, 30 minutes). For kinetic studies, use a range of ¹³C-3-OMG concentrations for a fixed, short time point within the linear uptake range.
-
Termination of Uptake: To stop the transport, rapidly aspirate the ¹³C-3-OMG containing buffer and immediately wash the cells three times with ice-cold PBS. Perform this step quickly to minimize efflux of the tracer.
-
Metabolite Extraction: After the final wash, aspirate all residual PBS and place the plate on dry ice. Add pre-chilled 80% methanol to each well and scrape the cells. Transfer the cell lysate to a microcentrifuge tube.
-
Sample Preparation for MS Analysis: Centrifuge the cell lysates at high speed (e.g., >13,000 x g) at 4°C for 10-15 minutes to pellet cell debris and proteins. Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.
-
Mass Spectrometry Analysis: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS or perform derivatization for GC-MS analysis.[13][14]
In Vivo Glucose Transport Study in a Mouse Model
This protocol outlines a general procedure for an in vivo study to assess glucose transport in different tissues of a mouse model using ¹³C-3-OMG.
Materials:
-
Mouse model of interest
-
Sterile ¹³C-3-O-Methyl-D-glucose solution for injection or oral gavage
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Homogenization buffer
-
Equipment for blood collection (e.g., capillary tubes, EDTA-coated tubes)
Procedure:
-
Animal Preparation: Fast the mice for a suitable period (e.g., 4-6 hours) to achieve a basal metabolic state.[2]
-
Tracer Administration: Administer a bolus of ¹³C-3-OMG via a chosen route, such as intraperitoneal (I.P.) injection, intravenous (I.V.) infusion, or oral gavage. The dosage and route will depend on the specific research question.[2][15]
-
Timed Sample Collection: At predetermined time points after tracer administration (e.g., 15, 30, 60, 120 minutes), anesthetize the mice and collect blood samples (e.g., via tail vein or cardiac puncture). Immediately following blood collection, perfuse the mice with ice-cold saline to remove blood from the tissues.[2]
-
Tissue Harvesting: Rapidly dissect the tissues of interest (e.g., skeletal muscle, adipose tissue, liver, brain) and immediately freeze-clamp them in liquid nitrogen to quench all metabolic activity.[15] Store tissues at -80°C.
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C.
-
Tissues: Weigh the frozen tissue and homogenize it in a suitable ice-cold buffer.
-
-
Metabolite Extraction: Perform a metabolite extraction from the plasma and tissue homogenates, for example, using a cold solvent mixture like methanol/acetonitrile/water.
-
Sample Preparation for MS Analysis: Process the extracts as described in the in vitro protocol (centrifugation, drying).
-
Mass Spectrometry Analysis: Analyze the prepared samples by LC-MS/MS or GC-MS to quantify the abundance of ¹³C-3-OMG in each tissue over time.[4]
Conclusion
This compound is a sophisticated and versatile tool for the quantitative investigation of glucose transport. Its non-metabolizable nature, combined with the precision of stable isotope detection, offers researchers a clear and specific method to probe the activity of glucose transporters in a variety of biological systems. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of ¹³C-3-OMG in studies aimed at understanding the intricate mechanisms of glucose homeostasis and its dysregulation in disease. As research in metabolic diseases continues to advance, the application of such powerful analytical tools will be instrumental in the development of novel therapeutic strategies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. uknowledge.uky.edu [uknowledge.uky.edu]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measuring In Vivo Tissue Metabolism Using 13C Glucose Infusions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Kinetics of 3-O-methyl-D-glucose transport in isolated rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics of 3-O-methyl-D-glucose transport in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]
- 14. benchchem.com [benchchem.com]
- 15. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Tracer: An In-depth Technical Guide to the Early Research of 3-O-Methyl-D-glucose-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of glucose transport across cellular membranes is fundamental to understanding a vast array of physiological and pathological processes, from nutrient uptake to the metabolic reprogramming in cancer and diabetes. A significant advancement in this field was the development of glucose analogues that act as tracers for transport activity without being consumed by downstream metabolic pathways. Among these, 3-O-Methyl-D-glucose has proven to be an invaluable tool. Its transport via glucose transporters, coupled with its resistance to phosphorylation by hexokinase, makes it an ideal candidate for isolating and quantifying the transport step.
The advent of stable isotope labeling, particularly with Carbon-13 (¹³C), offered a non-radioactive method to trace the fate of molecules in biological systems. This technical guide delves into the early research and core methodologies surrounding 3-O-Methyl-D-glucose-¹³C, providing a foundational understanding for its application in modern metabolic research. While specific early publications detailing the synthesis and initial application of the ¹³C-labeled variant are sparse, this document consolidates foundational principles from early work on related tracers and later, relevant methodologies.
Core Principles of 3-O-Methyl-D-glucose as a Glucose Transport Tracer
The utility of 3-O-Methyl-D-glucose as a tracer for glucose transport is predicated on its unique biochemical properties. It is recognized and transported by the same facilitative glucose transporters (GLUTs) as D-glucose. However, the presence of a methyl group at the C3 hydroxyl position sterically hinders the phosphorylation of the molecule by hexokinase, the first committed step in glycolysis. This metabolic inertia is crucial, as it ensures that the intracellular concentration of 3-O-Methyl-D-glucose is solely a function of its transport across the cell membrane and not its subsequent metabolism.
Early studies, primarily with the radiolabeled analogue ([¹⁴C]3-O-Methyl-D-glucose), established its metabolic stability. Research demonstrated that a very high percentage of the tracer remains unmetabolized in various tissues after administration, validating its use for transport studies.[1]
Synthesis of 3-O-Methyl-D-glucose-¹³C
Experimental Protocol: Hypothetical Synthesis of 3-O-[¹³C]Methyl-D-glucose
-
Protection of D-glucose: Commercially available D-glucose is first protected to prevent non-specific methylation. A common method is the formation of a diacetonide derivative, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
-
Selective Deprotection: The diacetonide is then selectively hydrolyzed to expose the hydroxyl group at the C3 position, yielding 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
-
¹³C-Methylation: The exposed hydroxyl group is then methylated using a ¹³C-labeled methylating agent, such as [¹³C]methyl iodide (¹³CH₃I), in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
-
Deprotection: The isopropylidene protecting groups are removed by acid hydrolysis (e.g., with trifluoroacetic acid) to yield the final product, 3-O-[¹³C]Methyl-D-glucose.
-
Purification: The final product is purified using chromatographic techniques, such as column chromatography on silica (B1680970) gel, to separate it from unreacted starting materials and byproducts.
Early Quantitative Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
One of the earliest and most robust methods for the quantitative analysis of 3-O-Methyl-D-glucose in biological samples is Gas Chromatography-Mass Spectrometry (GC-MS). A key study from 1996 detailed a method for the simultaneous measurement of 3-O-Methyl-D-glucose, D-glucose, and D-[U-¹³C]glucose in human plasma, providing a foundation for quantitative glucose transport studies.[2]
Experimental Protocol: GC-MS Analysis of 3-O-Methyl-D-glucose in Plasma [2]
-
Sample Preparation:
-
To a 50 µL plasma sample, add an internal standard (e.g., a known amount of a deuterated glucose analogue).
-
Deproteinize the plasma sample by adding a suitable volume of a cold organic solvent like ethanol (B145695) and centrifuging to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
The dried residue is derivatized to increase its volatility for GC analysis. A common method is the formation of methoxime-trimethylsilyl ether derivatives.
-
First, methoximation is carried out by adding a solution of methoxyamine hydrochloride in pyridine (B92270) and incubating at an elevated temperature (e.g., 60°C).
-
This is followed by silylation, where a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) is added and the mixture is incubated further.
-
-
GC-MS Analysis:
-
The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.
-
The different sugar derivatives are separated on a capillary column (e.g., a non-polar phase like DB-5).
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify specific fragment ions characteristic of the derivatized 3-O-Methyl-D-glucose and the internal standard.
-
-
Quantification:
-
The concentration of 3-O-Methyl-D-glucose in the original plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 3-O-Methyl-D-glucose.
-
Quantitative Data from Early GC-MS Methodology
The following table summarizes the precision of the GC-MS method described in the 1996 study by Shojaee-Moradie et al., demonstrating the high precision achievable with this technique.[2]
| Analyte | Isotope Content (atom% excess) | Intra-assay Coefficient of Variation (%) | Inter-assay Coefficient of Variation (%) |
| D-[6,6-²H₂]glucose | 0.25 | 0.8 | 1.0 |
| D-[U-¹³C]glucose | 0.25 | 0.5 | 4.0 |
| 3-O-Methyl-D-glucose | 0.25 | 0.1 | 3.7 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for a Deeper Look
While GC-MS provides excellent quantitative data, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful tool for studying the structural and dynamic properties of 3-O-Methyl-D-glucose-¹³C in solution. ¹³C NMR can be used to confirm the position of the isotopic label and to study the anomeric equilibrium and mutarotation rates of the sugar.
Experimental Protocol: ¹³C NMR Analysis of 3-O-Methyl-D-glucose Mutarotation
This protocol is adapted from a more recent study but is based on fundamental NMR principles that would have been applied in earlier research.
-
Sample Preparation: Dissolve a known amount of 3-O-[¹³C]Methyl-D-glucose in a deuterated solvent (e.g., D₂O) in an NMR tube.
-
NMR Data Acquisition:
-
Acquire a series of one-dimensional ¹³C NMR spectra over time at a constant temperature.
-
The initial spectra will show a predominance of the α-anomer (if the solid form was α). Over time, the signal for the β-anomer will increase until equilibrium is reached.
-
-
Data Analysis:
-
Integrate the signals corresponding to the anomeric carbons (C1) of the α and β anomers in each spectrum.
-
The ratio of the integrals provides the ratio of the two anomers at each time point.
-
The mutarotation rate can be calculated by fitting the change in the concentration of the anomers over time to a first-order kinetic model.
-
Visualizing the Core Concepts
Diagram of the Glucose Transport and Metabolism Pathway
References
Unlocking Metabolic Secrets: A Technical Guide to 3-O-Methyl-D-glucose-13C in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of metabolic research, understanding the dynamics of glucose transport is paramount. 3-O-Methyl-D-glucose (3-OMG), a non-metabolizable analog of glucose, has emerged as a powerful tool for dissecting this fundamental biological process. When labeled with the stable isotope carbon-13 (¹³C), 3-O-Methyl-D-glucose-¹³C becomes a sophisticated tracer, enabling precise and quantitative measurements of glucose transporter activity without the confounding effects of downstream metabolism. This technical guide provides an in-depth exploration of the applications of 3-O-Methyl-D-glucose-¹³C in metabolic research and its pivotal role in the development of novel therapeutics for metabolic diseases.
Core Principles: A Non-Metabolizable Tracer for Glucose Transport
3-O-Methyl-D-glucose shares the same transport proteins as D-glucose, primarily the GLUT family of transporters. However, the methylation at the C-3 position of the glucose molecule prevents its phosphorylation by hexokinase, the first and committing step of glycolysis.[1] This crucial characteristic means that 3-O-Methyl-D-glucose-¹³C is transported into the cell but is not metabolized further, allowing for the specific and independent estimation of transport parameters.[2] Its accumulation within the cell is therefore directly proportional to the rate of glucose transport across the cell membrane.
The incorporation of ¹³C provides a distinct mass signature that allows for its differentiation from the naturally abundant ¹²C-glucose. This isotopic label enables researchers to track the movement of 3-OMG using various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy.[3]
Applications in Metabolic Research
The unique properties of 3-O-Methyl-D-glucose-¹³C make it an invaluable tool in a wide array of metabolic research areas:
-
Quantifying Glucose Transport: The primary application is the direct measurement of glucose transport rates in various cell types, tissues, and whole organisms. This is crucial for understanding baseline metabolic states and how they are altered in disease.
-
Insulin (B600854) Signaling and Resistance: By measuring glucose transport in response to insulin, researchers can investigate the intricacies of insulin signaling pathways and the mechanisms underlying insulin resistance, a hallmark of type 2 diabetes.[4][5]
-
GLUT Transporter Characterization: It is used to study the kinetics and regulation of specific glucose transporters (e.g., GLUT1, GLUT4), providing insights into their function in health and disease.[6]
-
Cancer Metabolism: Cancer cells often exhibit altered glucose metabolism, including increased glucose uptake. 3-O-Methyl-D-glucose-¹³C is employed to study the Warburg effect and to identify potential therapeutic targets in oncology.[7][8]
-
Drug Development: In the pharmaceutical industry, it serves as a critical tool for screening and evaluating the efficacy of drugs designed to modulate glucose transport.[9] This is particularly relevant for the development of new treatments for diabetes, obesity, and other metabolic disorders.
Quantitative Data Presentation
The following tables summarize key quantitative data from studies utilizing 3-O-Methyl-D-glucose for metabolic research.
Table 1: Analytical Precision of 3-O-Methyl-D-glucose Measurement by GC-MS [2]
| Analyte | Intra-assay Coefficient of Variation (%) | Inter-assay Coefficient of Variation (%) |
| D-[6,6-²H₂]glucose | 0.8 | 1.0 |
| D-[U-¹³C]glucose | 0.5 | 4.0 |
| 3-O-Methyl-D-glucose | 0.1 | 3.7 |
Table 2: 3-O-Methyl-D-glucose Uptake in Erythrocytes for Diagnosis of Glucose Transporter Protein Syndrome (GTPS) [6]
| Subject Group | 3-OMG Uptake (% of Controls) | n |
| GTPS Patients | 44 ± 8 | 22 |
| Controls | 100 ± 22 | 70 |
Table 3: Metabolic Stability of [¹⁴C]3-O-Methyl-D-glucose in Rat Tissues (60 minutes post-administration) [10][11]
| Tissue | Unmetabolized [¹⁴C]3-OMG (%) |
| Brain | 97 - 100 |
| Plasma | > 99 |
| Heart | > 90 (3-6% acidic products) |
| Liver | > 90 (4-7% acidic products) |
Experimental Protocols
Detailed methodologies are crucial for the successful application of 3-O-Methyl-D-glucose-¹³C. Below are outlines of key experimental protocols.
Gas Chromatography-Mass Spectrometry (GC-MS) for Plasma 3-O-Methyl-D-glucose-¹³C Quantification
This method allows for the simultaneous measurement of 3-OMG and other glucose isotopologues in plasma samples.[2]
1. Sample Preparation:
- To 50 µL of plasma, add an internal standard (e.g., a known amount of a different isotopically labeled glucose).
- Deproteinize the sample, typically by adding a cold organic solvent like ethanol (B145695) or methanol, followed by centrifugation.
- Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
2. Derivatization:
- The dried residue is derivatized to make the sugars volatile for GC analysis. A common method is the formation of methoxime-trimethylsilyl (MO-TMS) ether derivatives.
- Add methoxyamine hydrochloride in pyridine (B92270) and incubate to form the methoxime derivative.
- Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and incubate to form the TMS ether.
3. GC-MS Analysis:
- Gas Chromatograph: Use a capillary column suitable for sugar analysis (e.g., a non-polar or intermediate-polarity column).
- Injection: Inject the derivatized sample into the GC.
- Oven Program: A temperature gradient is used to separate the different sugar derivatives.
- Mass Spectrometer: Operate in electron ionization (EI) mode. Monitor specific ions for 3-O-Methyl-D-glucose-¹³C and the internal standard for quantification. Selected Ion Monitoring (SIM) mode is often used for increased sensitivity and specificity.[12]
Liquid Chromatography-Mass Spectrometry (LC-MS) for Cellular 3-O-Methyl-D-glucose-¹³C Analysis
LC-MS is a powerful technique for analyzing polar metabolites like 3-OMG from cell or tissue extracts.[13]
1. Cell Culture and Labeling:
- Culture cells to the desired confluency.
- Incubate the cells with a medium containing a known concentration of 3-O-Methyl-D-glucose-¹³C for a specified time.
2. Metabolite Extraction:
- Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
- Quench metabolism and extract metabolites by adding a cold solvent mixture, typically 80% methanol.
- Scrape the cells and collect the cell lysate.
- Centrifuge to pellet cell debris and proteins.
- Collect the supernatant containing the metabolites.
3. LC-MS Analysis:
- Liquid Chromatography: Use a column suitable for separating polar metabolites, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
- Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer is typically used.
- Mass Spectrometer: An electrospray ionization (ESI) source is commonly used, often in negative ion mode for sugars.
- Detection: Use a triple quadrupole or high-resolution mass spectrometer to detect and quantify the ¹³C-labeled 3-OMG. Multiple Reaction Monitoring (MRM) can be used for targeted quantification on a triple quadrupole instrument.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy for 3-O-Methyl-D-glucose-¹³C Studies
NMR spectroscopy can be used to study the fate of ¹³C-labeled substrates in intact cells or tissues.[15][16][17]
1. Sample Preparation:
- For cellular studies, cells are cultured and labeled with 3-O-Methyl-D-glucose-¹³C.
- The cells are then harvested, washed, and may be analyzed live or as extracts.
- For extracts, a similar extraction procedure as for LC-MS is followed. The dried extract is then reconstituted in a suitable deuterated solvent (e.g., D₂O).
2. NMR Analysis:
- Spectrometer: A high-field NMR spectrometer is used.
- ¹³C NMR: Direct detection of the ¹³C nucleus provides information on the presence and chemical environment of the labeled carbon.
- ¹H NMR: The presence of the ¹³C label can be indirectly observed in ¹H spectra through ¹³C-¹H coupling.
- 2D NMR: Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) can be used to correlate the ¹³C atoms with their attached protons, providing detailed structural information.
Positron Emission Tomography (PET) Imaging with [¹¹C]3-O-Methyl-D-glucose
For in vivo studies in humans and animals, 3-OMG can be labeled with the positron-emitting isotope carbon-11 (B1219553) (¹¹C).[4]
1. Radiotracer Synthesis:
- [¹¹C]3-O-Methyl-D-glucose is synthesized shortly before the imaging session due to the short half-life of ¹¹C (approximately 20 minutes).
2. Subject Preparation:
- Subjects are typically fasted to standardize metabolic conditions.
- For studies investigating insulin action, a euglycemic-hyperinsulinemic clamp may be performed.
3. PET Imaging:
- The [¹¹C]3-OMG tracer is injected intravenously.
- Dynamic PET scanning of the tissue of interest (e.g., skeletal muscle, brain) is performed to measure the uptake and distribution of the tracer over time.
- Arterial blood sampling is often performed to measure the input function of the tracer in the plasma.
4. Data Analysis:
- Kinetic modeling is applied to the dynamic PET data and the arterial input function to calculate the rate constants for glucose transport.
Visualization of Key Processes
Experimental Workflow for Cellular Glucose Transport Assay
The following diagram illustrates a typical workflow for measuring glucose transport in cultured cells using 3-O-Methyl-D-glucose-¹³C and LC-MS analysis.
Insulin Signaling Pathway Leading to GLUT4 Translocation
This diagram depicts the canonical insulin signaling pathway that culminates in the translocation of GLUT4-containing vesicles to the plasma membrane, a process that can be quantitatively assessed using 3-O-Methyl-D-glucose-¹³C.[1][5][18][19][20]
Conclusion
3-O-Methyl-D-glucose-¹³C stands as a cornerstone tool in metabolic research, offering unparalleled precision in the study of glucose transport. Its application spans from fundamental cell biology to the preclinical and clinical evaluation of new drug candidates. The methodologies outlined in this guide, from sample preparation to advanced analytical techniques, provide a framework for researchers to harness the power of this isotopic tracer. As our understanding of metabolic diseases continues to evolve, the role of 3-O-Methyl-D-glucose-¹³C in elucidating disease mechanisms and accelerating the development of effective therapies will undoubtedly continue to grow.
References
- 1. Insulin-stimulated GLUT4 translocation is mediated by a divergent intracellular signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spin-lock Imaging of 3-o-Methyl-D Glucose (3oMG) in Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioengineer.org [bioengineer.org]
- 9. New diabetogenic streptozocin analogue, 3-O-methyl-2-([(methylnitrosoamino) carbonyl]amino)-D-glucopyranose. Evidence for a glucose recognition site on pancreatic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation of a Rapid GC-MS Procedure for Quantitative Distinction between 3-O-Methyl- and 4-O-Methyl-Hexoses and Its Application to a Complex Carbohydrate Sample [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. d-nb.info [d-nb.info]
- 16. benchchem.com [benchchem.com]
- 17. Methodological Developments for Metabolic NMR Spectroscopy from Cultured Cells to Tissue Extracts: Achievements, Progress and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Insulin-regulated Glut4 Translocation: MEMBRANE PROTEIN TRAFFICKING WITH SIX DISTINCTIVE STEPS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] Intracellular organization of insulin signaling and GLUT4 translocation. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes: 3-O-Methyl-D-glucose-13C Glucose Uptake Assay
Introduction
The measurement of glucose transport into cells is fundamental to studying metabolic activity and diseases such as diabetes, cancer, and metabolic syndrome. The 3-O-Methyl-D-glucose (3-OMG) uptake assay is a highly specific method to measure the rate of glucose transport across the cell membrane. 3-OMG is a glucose analog that is recognized and transported by glucose transporters (GLUTs) but is not phosphorylated by hexokinase or further metabolized within the cell.[1][2][3] This critical feature ensures that the assay specifically measures the transport step, as the analog does not get trapped or consumed by downstream metabolic pathways.[2]
The use of a stable isotope-labeled 3-O-Methyl-D-glucose-13C (3-OMG-13C) offers a significant advantage over traditional radiolabeled methods by eliminating the need for radioactive materials and scintillation counting.[4] Instead, the intracellular accumulation of 3-OMG-13C is quantified with high precision and sensitivity using mass spectrometry (MS), such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][5] This application note provides a detailed protocol for performing a this compound uptake assay in cultured cells.
Relevant Signaling Pathway: Insulin-Stimulated Glucose Uptake
A primary application of this assay is to study the effects of insulin (B600854) and other signaling molecules on glucose transport. In insulin-sensitive tissues like muscle and adipose cells, insulin triggers a signaling cascade that results in the translocation of GLUT4 transporters from intracellular vesicles to the plasma membrane, thereby increasing glucose uptake.
Experimental Protocol
This protocol provides a general framework for measuring 3-OMG-13C uptake in adherent cell cultures. Optimization of cell density, incubation times, and concentrations is recommended for specific cell types and experimental conditions.
Experimental Workflow Overview
The procedure involves several key stages, from cell preparation to final data analysis, as outlined in the workflow diagram below.
Materials and Reagents
| Reagent | Supplier | Purpose |
| This compound | MedChemExpress, CIL etc. | Stable isotope tracer |
| Cell Culture Medium (e.g., DMEM) | Standard Supplier | Cell growth |
| Fetal Bovine Serum (FBS) | Standard Supplier | Cell growth supplement |
| Krebs-Ringer-Phosphate-HEPES (KRPH) Buffer | Prepare in-house | Assay and wash buffer |
| Insulin, Human | Standard Supplier | Stimulant for glucose uptake |
| Cytochalasin B | Standard Supplier | Inhibitor control (blocks transport) |
| 80% Methanol (B129727) (LC-MS Grade), chilled at -80°C | Standard Supplier | Metabolite extraction |
| Phosphate-Buffered Saline (PBS), ice-cold | Standard Supplier | Washing cells |
| Cell Scrapers | Standard Supplier | Cell harvesting |
Detailed Methodologies
1. Cell Preparation: a. Seed adherent cells (e.g., L6 myotubes, 3T3-L1 adipocytes) into 12-well or 24-well plates at a density that will achieve 80-90% confluency on the day of the assay. b. Differentiate cells as required by the specific cell line protocol (e.g., differentiation of 3T3-L1 preadipocytes into adipocytes).
2. Glucose Starvation: a. On the day of the experiment, aspirate the culture medium. b. Wash the cells twice with warm PBS. c. Add serum-free, glucose-free DMEM or KRPH buffer to each well. d. Incubate the cells for 2-4 hours at 37°C to deplete intracellular glucose stores and bring GLUTs to a basal state.
3. Stimulation/Inhibition: a. Aspirate the starvation buffer. b. Add fresh KRPH buffer containing the desired concentration of stimulants (e.g., 100 nM insulin) or inhibitors (e.g., 10 µM Cytochalasin B for negative controls). c. Incubate for the appropriate time to achieve a biological response (e.g., 20-30 minutes for insulin stimulation at 37°C).
4. This compound Uptake: a. Prepare a stock solution of this compound. b. Add 3-OMG-13C to each well to a final concentration of 0.5-1 mM.[6][7] c. Incubate for a short, defined period. This is a critical step, as uptake is rapid.[1] A time course (e.g., 1, 2, 5, 10 minutes) is recommended to determine the linear range of uptake for the specific cell type.
5. Termination of Uptake and Washing: a. To stop the uptake, rapidly aspirate the 3-OMG-13C solution. b. Immediately wash the cells three times with a generous volume of ice-cold PBS to remove all extracellular tracer. Perform this step quickly to prevent efflux of intracellular 3-OMG-13C.
6. Metabolite Extraction: a. After the final wash, aspirate all remaining PBS. b. Place the plate on dry ice and add a defined volume of ice-cold 80% methanol (e.g., 250 µL for a 24-well plate) to each well to lyse the cells and precipitate proteins. c. Scrape the cells in the cold methanol and transfer the lysate to a microcentrifuge tube. d. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins. e. Transfer the supernatant, which contains the extracted metabolites, to a new tube for LC-MS/MS analysis. A portion of the sample can be used for protein quantification (e.g., BCA assay) to normalize the data.
7. LC-MS/MS Analysis: a. Evaporate the methanol from the samples using a vacuum concentrator. b. Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water). c. Analyze the samples using an LC-MS/MS system configured for targeted metabolomics.[5][8] Monitor the specific mass transition for this compound.
8. Data Analysis: a. Generate a standard curve using known concentrations of this compound. b. Quantify the amount of 3-OMG-13C in each sample by comparing its peak area to the standard curve. c. Normalize the uptake data to the protein concentration of each sample and the incubation time. Express results as pmol/min/mg protein.
Data Presentation & Interpretation
Quantitative data should be structured for clarity and easy comparison between different experimental conditions.
Table 1: Recommended Experimental Parameters (Example)
| Parameter | Recommended Value | Notes |
| Cell Type | 3T3-L1 Adipocytes, L6 Myotubes | Insulin-responsive cell lines are commonly used. |
| Glucose Starvation Time | 2-4 hours | Cell-type dependent; ensures basal glucose transport levels. |
| Insulin Concentration (Stimulation) | 100 nM | A standard concentration to elicit a maximal response. |
| Cytochalasin B (Inhibitor) | 10 µM | Used as a negative control to measure non-specific binding. |
| 3-OMG-13C Concentration | 0.5 - 1.0 mM | Should be optimized for the cell line.[6][9] |
| Uptake Incubation Time | 1-10 minutes | Must be within the linear range of uptake.[1] |
| Extraction Solvent | 80% Methanol (-80°C) | Efficiently extracts polar metabolites and quenches enzymatic activity. |
Table 2: Sample Data Layout for Results
| Condition | Replicate | 3-OMG-13C Peak Area | Protein (mg) | Uptake (pmol/mg protein/min) |
| Basal (No Insulin) | 1 | 15,400 | 0.15 | XX.X |
| Basal (No Insulin) | 2 | 16,100 | 0.16 | XX.X |
| Insulin (100 nM) | 1 | 75,200 | 0.15 | YY.Y |
| Insulin (100 nM) | 2 | 78,900 | 0.16 | YY.Y |
| + Cytochalasin B | 1 | 850 | 0.14 | ZZ.Z |
| + Cytochalasin B | 2 | 910 | 0.15 | ZZ.Z |
References
- 1. revvity.co.jp [revvity.co.jp]
- 2. Cellular binding and uptake of fluorescent glucose analogs 2-NBDG and 6-NBDG occurs independent of membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Erythrocyte 3‐O‐methyl‐D‐glucose uptake assay for diagnosis of glucose‐transporter‐protein syndrome | Semantic Scholar [semanticscholar.org]
- 8. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Application Notes and Protocols for In Vivo Glucose Flux Analysis Using 3-O-Methyl-D-glucose-13C
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyl-D-glucose (3-OMG) is a valuable tool for in vivo glucose flux analysis. As a non-metabolizable analog of glucose, it is transported into cells via glucose transporters (GLUTs) but is not a substrate for hexokinase, the first enzymatic step in glycolysis.[1][2] This unique characteristic allows for the specific measurement of glucose transport across the cell membrane, independent of downstream metabolic processes. When labeled with the stable isotope carbon-13 (¹³C), 3-O-Methyl-D-glucose-¹³C (3-OMG-¹³C) can be accurately quantified in biological samples using techniques such as gas chromatography-mass spectrometry (GC-MS), providing a robust method for assessing tissue-specific and whole-body glucose transport rates.[1][3]
These application notes provide a comprehensive overview and detailed protocols for utilizing 3-O-Methyl-D-glucose-¹³C for in vivo glucose flux analysis in preclinical research.
Key Applications
-
Assessment of Tissue-Specific Glucose Transport: Quantify glucose uptake in various tissues such as skeletal muscle, adipose tissue, brain, and heart to understand their relative contribution to whole-body glucose homeostasis.
-
Evaluation of Insulin (B600854) Sensitivity and Resistance: Measure the effect of insulin on glucose transport in different tissues to investigate the mechanisms of insulin resistance in metabolic diseases like type 2 diabetes.[4]
-
Pharmacodynamic Studies of Anti-diabetic Drugs: Determine the in vivo efficacy of novel therapeutic agents designed to enhance glucose uptake and improve glycemic control.
-
Investigation of Glucose Transport in Disease Models: Study alterations in glucose flux in various pathological conditions, including cancer, neurological disorders, and cardiovascular disease.
Principle of the Method
The methodology is based on the tracer kinetic principle. A known amount of 3-O-Methyl-D-glucose-¹³C is administered to the animal, and its concentration is measured over time in plasma and various tissues. Since 3-OMG-¹³C is not metabolized, its accumulation in a particular tissue is directly proportional to the rate of its transport into the cells of that tissue. By analyzing the tissue concentration of the tracer relative to the plasma concentration over a defined period, the rate of glucose transport can be calculated.
Data Presentation
The following tables summarize representative quantitative data from in vivo studies using 3-O-Methyl-D-glucose. These values can serve as a reference for expected outcomes.
Table 1: Tissue Distribution of 3-O-Methyl-D-glucose in Rats
| Tissue | Distribution Space (mL/g) |
| Brain | 0.52[2] |
| Heart | 0.52[2] |
| Liver | 0.75[2] |
Distribution space is a measure of the tissue uptake of the tracer.
Table 2: Representative In Vivo Glucose Uptake Data in Mice (using 2-deoxy-D-[¹²³H]glucose, adaptable for 3-OMG-¹³C studies)
| Tissue | Condition | Glucose Uptake (CPM/mg tissue) |
| Brown Adipose Tissue | Basal | ~150[4] |
| Insulin-Stimulated | ~600[4] | |
| Quadriceps | Basal | ~20[4] |
| Insulin-Stimulated | ~80[4] | |
| Liver | Basal | ~30[4] |
| Insulin-Stimulated | ~40[4] | |
| Brain | Basal | ~100[4] |
| Insulin-Stimulated | ~110[4] |
Note: The above data with 2-deoxy-D-[¹²³H]glucose illustrates the expected relative changes in glucose uptake between basal and insulin-stimulated states. Similar relative changes can be expected when using 3-OMG-¹³C.
Experimental Protocols
In Vivo Protocol for Measuring Basal and Insulin-Stimulated Glucose Uptake in Mice
This protocol is adapted from established methods for in vivo glucose uptake assessment and is tailored for the use of 3-O-Methyl-D-glucose-¹³C.[4][5][6]
Materials:
-
3-O-Methyl-D-glucose-¹³C (sterile solution)
-
Saline (sterile, 0.9% NaCl)
-
Insulin (e.g., Humulin R)
-
Anesthesia (e.g., isoflurane)
-
Animal handling equipment (restrainers, catheters if applicable)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Tissue collection tools (forceps, scissors)
-
Liquid nitrogen
-
Homogenizer
-
Centrifuge
-
GC-MS system
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize mice to the experimental conditions for at least 3 days.
-
Fast mice for 5-6 hours prior to the experiment to achieve a basal state.
-
-
Tracer and Insulin Preparation:
-
Prepare a sterile solution of 3-O-Methyl-D-glucose-¹³C in saline. A typical dose for a bolus injection is in the range of 10-20 mg/kg body weight.
-
For the insulin-stimulated group, prepare a solution of insulin in saline. A common dose is 0.75-1.0 U/kg body weight.
-
For the insulin-stimulated group, the 3-OMG-¹³C tracer can be co-injected with the insulin.
-
-
Tracer Administration:
-
Basal Group: Administer the 3-O-Methyl-D-glucose-¹³C solution via intravenous (tail vein) or intraperitoneal injection.
-
Insulin-Stimulated Group: Administer the insulin solution (or the insulin/tracer co-injection) via the same route as the basal group.
-
-
Blood Sampling:
-
Collect a small blood sample (e.g., 20-30 µL) from the tail vein or another appropriate site at multiple time points post-injection (e.g., 5, 15, 30, 60 minutes) to determine the plasma tracer concentration curve.
-
Collect blood into EDTA-coated tubes and centrifuge to separate plasma. Store plasma at -80°C until analysis.
-
-
Tissue Collection:
-
At a predetermined endpoint (e.g., 60 minutes post-injection), euthanize the mice by an approved method (e.g., cervical dislocation under deep anesthesia).
-
Rapidly dissect the tissues of interest (e.g., quadriceps muscle, epididymal white adipose tissue, interscapular brown adipose tissue, heart, liver, brain).
-
Immediately freeze-clamp the tissues in liquid nitrogen to halt metabolic activity.
-
Store tissues at -80°C until processing.
-
Sample Processing for GC-MS Analysis
Tissue Homogenization and Extraction:
-
Tissue Pulverization: Keep the frozen tissue samples in liquid nitrogen and pulverize them into a fine powder using a mortar and pestle or a specialized tissue pulverizer.
-
Homogenization:
-
Weigh the frozen tissue powder (typically 20-50 mg).
-
Add a cold extraction solvent (e.g., 80% methanol) at a specific ratio (e.g., 1:10 w/v).
-
Homogenize the sample on ice using a mechanical homogenizer until a uniform suspension is achieved.
-
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the metabolites, including 3-O-Methyl-D-glucose-¹³C.
-
Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
Derivatization for GC-MS Analysis:
The following is a common derivatization method for sugars.[1]
-
To the dried metabolite extract, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 37°C for 90 minutes. This step protects the carbonyl groups.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 50°C for 30 minutes. This step silylates the hydroxyl groups, making the molecule volatile for GC analysis.
-
Centrifuge the sample to pellet any precipitate and transfer the supernatant to a GC-MS vial with an insert.
GC-MS Analysis
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used for sugar analysis.
-
GC Program:
-
Injector temperature: 250°C
-
Oven temperature program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C).
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI)
-
Acquisition mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for 3-O-Methyl-D-glucose-¹³C and an internal standard.
-
-
Data Analysis:
-
Quantify the peak area of the characteristic ions of the derivatized 3-O-Methyl-D-glucose-¹³C.
-
Normalize the peak area to that of an internal standard.
-
Generate a standard curve using known concentrations of 3-O-Methyl-D-glucose-¹³C to determine the absolute concentration in the samples.
-
Calculation of Glucose Transport Rate
The rate of tissue-specific glucose transport can be estimated using the following formula, which is a simplified model. More complex compartmental modeling can also be employed for more detailed kinetic analysis.
Glucose Transport Rate (µmol/g/min) = [C_tissue(T) / (∫_0^T C_plasma(t) dt)]
Where:
-
C_tissue(T) is the concentration of 3-O-Methyl-D-glucose-¹³C in the tissue at the end of the experiment (time T), expressed in µmol/g.
-
∫_0^T C_plasma(t) dt is the integral of the plasma concentration of 3-O-Methyl-D-glucose-¹³C over time from 0 to T, representing the total exposure of the tissue to the tracer. This can be calculated as the area under the curve (AUC) of the plasma concentration-time plot.
Visualizations
Signaling Pathway
Caption: Insulin signaling pathway leading to GLUT4 translocation.
Experimental Workflow
Caption: In vivo glucose flux analysis workflow.
References
- 1. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. escholarship.org [escholarship.org]
- 5. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Glucose Transport Dynamics: 3-O-Methyl-D-glucose-13C as a Tracer in Metabolic Flux Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic Flux Analysis (MFA) is a powerful methodology for elucidating the rates of metabolic reactions within biological systems. The use of stable isotope tracers, such as those labeled with Carbon-13 (¹³C), provides a dynamic view of metabolic pathways, offering insights beyond static metabolite concentrations. 3-O-Methyl-D-glucose (3-OMG) is a non-metabolizable analog of glucose that is transported into cells by the same glucose transporters (GLUTs) but is not phosphorylated by hexokinase, the first enzymatic step in glycolysis.[1] This unique characteristic makes it an ideal tracer for specifically studying glucose transport kinetics, independent of downstream metabolic events. By using ¹³C-labeled 3-O-Methyl-D-glucose (3-O-Methyl-D-glucose-¹³C), researchers can precisely quantify the rate of glucose transport across the cell membrane, a critical step in cellular metabolism that is often dysregulated in diseases such as cancer and diabetes.
This document provides detailed application notes and protocols for the use of 3-O-Methyl-D-glucose-¹³C as a tracer in metabolic flux analysis to specifically measure glucose transport rates.
Principle of the Method
The core principle behind using 3-O-Methyl-D-glucose-¹³C is to measure the rate of its uptake by cells or tissues. Since 3-OMG is not metabolized, its intracellular accumulation directly reflects the activity of glucose transporters. By introducing 3-O-Methyl-D-glucose-¹³C and measuring its concentration over time in both the extracellular and intracellular compartments, the kinetics of glucose transport can be determined. The ¹³C label allows for sensitive and specific detection and quantification using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Applications
-
Quantification of Glucose Transport Rates: Directly measure the velocity of glucose uptake in various cell types and tissues.
-
Characterization of GLUT Transporter Activity: Investigate the kinetics (Vmax and Km) of specific glucose transporters.
-
Drug Discovery and Development: Screen for and characterize the effects of therapeutic compounds that target glucose transport.
-
Disease Research: Study alterations in glucose transport in metabolic diseases, cancer, and neurological disorders.
-
Dual-Tracer Studies: In combination with metabolizable ¹³C-glucose tracers, 3-O-Methyl-D-glucose-¹³C can be used to decouple glucose transport from downstream glycolysis and other metabolic pathways.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing 3-O-Methyl-D-glucose for transport analysis.
Table 1: Kinetic Parameters of 3-O-Methyl-D-glucose Transport in Isolated Rat Hepatocytes [2][3]
| Parameter | Value (mean ± S.E.M.) | Condition |
| Vmax (exchange entry) | 86.2 ± 9.7 mmol/litre of cell water per min | Equilibrium exchange |
| Km (exchange entry) | 18.1 ± 5.9 mM | Equilibrium exchange |
| Vmax (exchange exit) | 78.8 ± 5.3 mmol/litre of cell water per min | Equilibrium exchange |
| Km (exchange exit) | 17.6 ± 3.5 mM | Equilibrium exchange |
| Vmax (zero trans exit) | 84.1 ± 8.4 mmol/litre of cell water per min | Zero trans exit |
| Km (zero trans exit) | 16.8 ± 4.6 mM | Zero trans exit |
Table 2: Precision of 3-O-Methyl-D-glucose Measurement by GC/MS [4]
| Analyte | Intra-assay CV (%) | Inter-assay CV (%) |
| D-[6,6-²H₂]glucose | 0.8 | 1.0 |
| D-[U-¹³C]glucose | 0.5 | 4.0 |
| 3-O-Methyl-D-glucose | 0.1 | 3.7 |
Experimental Protocols
Protocol 1: In Vitro Measurement of 3-O-Methyl-D-glucose-¹³C Uptake in Cultured Cells
This protocol describes a general procedure for measuring the uptake of 3-O-Methyl-D-glucose-¹³C in adherent cell cultures.
Materials:
-
3-O-Methyl-D-glucose-¹³C
-
Cultured cells (e.g., cancer cell line, primary hepatocytes)
-
Glucose-free culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
Scintillation vials or mass spectrometry vials
-
Liquid scintillation counter or Mass Spectrometer (GC-MS or LC-MS)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well or 12-well) at a density that allows for optimal growth and tracer uptake.
-
Cell Culture: Culture cells to the desired confluency.
-
Starvation (Optional): To enhance glucose transporter expression and uptake, cells can be starved of glucose for a defined period (e.g., 1-2 hours) by incubating them in glucose-free medium.
-
Tracer Incubation:
-
Prepare a working solution of 3-O-Methyl-D-glucose-¹³C in glucose-free medium at the desired final concentration (e.g., 100 µM - 10 mM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the 3-O-Methyl-D-glucose-¹³C containing medium to the cells.
-
Incubate for various time points (e.g., 1, 5, 10, 15, 30 minutes) at 37°C.
-
-
Termination of Uptake:
-
To stop the uptake, rapidly aspirate the tracer-containing medium.
-
Immediately wash the cells three times with ice-cold PBS to remove any extracellular tracer.
-
-
Cell Lysis and Sample Collection:
-
Add an appropriate volume of lysis buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Sample Preparation for Analysis:
-
For Scintillation Counting (if using a radiolabeled tracer alongside): Transfer a portion of the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity.
-
For Mass Spectrometry:
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant for analysis.
-
Perform metabolite extraction if necessary (e.g., using methanol/chloroform extraction).
-
Derivatize the samples as required for GC-MS analysis.[4]
-
-
-
Data Analysis:
-
Quantify the intracellular concentration of 3-O-Methyl-D-glucose-¹³C using a standard curve.
-
Normalize the uptake to the total protein content or cell number.
-
Plot the intracellular concentration of the tracer against time to determine the initial rate of uptake.
-
Protocol 2: In Vivo Measurement of 3-O-Methyl-D-glucose-¹³C Distribution
This protocol provides a general workflow for an in vivo study using an animal model.
Materials:
-
3-O-Methyl-D-glucose-¹³C sterile solution for injection
-
Animal model (e.g., mouse, rat)
-
Anesthesia
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Surgical tools for tissue harvesting
-
Liquid nitrogen
-
Homogenizer
-
Mass Spectrometer (GC-MS or LC-MS)
Procedure:
-
Animal Acclimatization: Acclimate animals to the experimental conditions.
-
Tracer Administration:
-
Administer a bolus of 3-O-Methyl-D-glucose-¹³C solution via intravenous (IV) or intraperitoneal (IP) injection. The dose will depend on the animal model and experimental design.
-
-
Sample Collection:
-
At designated time points post-injection (e.g., 5, 15, 30, 60 minutes), collect blood samples.
-
At the final time point, euthanize the animal and rapidly harvest tissues of interest (e.g., brain, liver, muscle, tumor).
-
Immediately freeze tissues in liquid nitrogen to quench metabolic activity.
-
-
Sample Processing:
-
Blood: Centrifuge blood samples to separate plasma.
-
Tissues: Homogenize frozen tissues in an appropriate buffer.
-
-
Metabolite Extraction and Analysis:
-
Perform metabolite extraction from plasma and tissue homogenates.
-
Analyze the extracts for 3-O-Methyl-D-glucose-¹³C concentration using GC-MS or LC-MS.
-
-
Data Analysis:
-
Determine the concentration of 3-O-Methyl-D-glucose-¹³C in plasma and different tissues over time.
-
Calculate tissue-to-plasma ratios to assess tracer distribution and uptake.
-
Visualizations
Caption: 3-O-Methyl-D-glucose-¹³C transport via GLUT1.
Caption: Experimental workflow for 3-OMG-¹³C MFA.
Conclusion
3-O-Methyl-D-glucose-¹³C is a valuable tool for specifically interrogating glucose transport, a key regulatory point in cellular metabolism. Its property as a non-metabolizable glucose analog allows for the precise measurement of glucose transporter activity, independent of downstream metabolic pathways. The protocols and data presented here provide a framework for researchers to design and execute robust metabolic flux analysis experiments to study glucose transport in a variety of biological contexts. This approach holds significant promise for advancing our understanding of metabolic regulation in health and disease and for the development of novel therapeutic strategies targeting glucose metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of 3-O-methyl-D-glucose transport in isolated rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of 3-O-methyl-D-glucose transport in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 13C NMR Spectroscopy Protocol for 3-O-Methyl-D-glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyl-D-glucose (3-OMG) is a non-metabolizable glucose analog that serves as a valuable tool in biomedical research, particularly for studying glucose transport mechanisms across cell membranes. Its inability to be phosphorylated by hexokinase allows for the specific investigation of glucose transporter (GLUT) activity. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and characterization of 3-OMG. In solution, 3-OMG exists as an equilibrium mixture of two anomers, α-3-O-methyl-D-glucopyranose and β-3-O-methyl-D-glucopyranose. This application note provides a detailed protocol for the acquisition and analysis of 13C NMR spectra of 3-O-Methyl-D-glucose, including sample preparation, data acquisition parameters, and expected chemical shift data. At room temperature, the equilibrium ratio of the α to β anomer is approximately 1:1.4.[1][2]
Data Presentation
The 13C NMR spectrum of 3-O-Methyl-D-glucose displays distinct signals for each carbon atom in both the α and β anomeric forms. The chemical shifts are influenced by the stereochemistry at the anomeric center (C1) and the presence of the methyl group at the C3 position. The table below summarizes the reported 13C NMR chemical shifts for the anomers of 3-O-Methyl-D-glucose in D₂O.
| Carbon Atom | α-anomer Chemical Shift (ppm) | β-anomer Chemical Shift (ppm) |
| C1 | 93.1 | 96.9 |
| C2 | 72.5 | 75.2 |
| C3 | 84.1 | 86.6 |
| C4 | 69.9 | 70.4 |
| C5 | 72.6 | 76.9 |
| C6 | 61.5 | 61.7 |
| O-CH₃ | 60.8 | 60.9 |
Experimental Protocols
This section details the methodology for acquiring a high-quality 13C NMR spectrum of 3-O-Methyl-D-glucose.
Sample Preparation
Proper sample preparation is critical for obtaining a high-resolution NMR spectrum.
-
Sample Purity: Ensure the 3-O-Methyl-D-glucose sample is of high purity to avoid signals from contaminants.
-
Solvent: Deuterium (B1214612) oxide (D₂O) is the recommended solvent as it is transparent in the 1H NMR region, which is important for the deuterium lock, and it readily dissolves carbohydrates.
-
Concentration: For a standard 5 mm NMR tube, a concentration of 20-50 mg of 3-O-Methyl-D-glucose in 0.5-0.6 mL of D₂O is recommended for 13C NMR spectroscopy. Higher concentrations will reduce the required acquisition time.
-
Procedure:
-
Accurately weigh the desired amount of 3-O-Methyl-D-glucose.
-
Dissolve the sample in the appropriate volume of D₂O in a clean vial.
-
Gently vortex the vial to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. To remove any particulate matter, a small plug of glass wool can be placed in the pipette.
-
Ensure the sample height in the NMR tube is a minimum of 4 cm.
-
Cap the NMR tube securely.
-
NMR Data Acquisition
The following parameters are recommended for a standard 500 MHz NMR spectrometer. Instrument-specific parameters may require optimization.
-
Spectrometer: 500 MHz NMR spectrometer equipped with a broadband probe.
-
Nucleus: 13C
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).
-
Temperature: 298 K (25 °C)
-
Acquisition Parameters:
-
Spectral Width (SW): 200-220 ppm (centered around 100 ppm)
-
Acquisition Time (AQ): 1.0 - 2.0 seconds
-
Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay ensures full relaxation of all carbon nuclei, which is important for quantitative analysis.
-
Number of Scans (NS): 1024 - 4096 scans, depending on the sample concentration. More scans will be required for dilute samples to achieve an adequate signal-to-noise ratio.
-
Proton Decoupling: Waltz16 or a similar broadband decoupling sequence should be applied during acquisition to collapse proton-carbon couplings and simplify the spectrum.
-
Data Processing
-
Apodization: Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
-
Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Reference the spectrum using an internal or external standard. For D₂O, the residual HDO signal can be used to reference the 1H spectrum, and the 13C spectrum can be referenced indirectly. Alternatively, a known internal standard such as a trace of acetone (B3395972) (δ ~31.07 ppm) or methanol (B129727) (δ ~49.8 ppm) can be used.
Mandatory Visualization
The following diagram illustrates the general workflow for the 13C NMR analysis of 3-O-Methyl-D-glucose.
Caption: Experimental workflow for 13C NMR analysis of 3-O-Methyl-D-glucose.
References
Application Note: Quantification of 3-O-Methyl-D-glucose in Biological Matrices using a Stable Isotope Dilution LC-MS/MS Method
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-O-Methyl-D-glucose (3-O-MG) in plasma samples. The method utilizes a stable isotope-labeled internal standard, 3-O-Methyl-D-glucose-13C (3-O-MG-13C), to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.[1] This assay is crucial for researchers, scientists, and drug development professionals studying glucose transport mechanisms, as 3-O-MG is a non-metabolizable glucose analog.[2][3][4] The protocol detailed below provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
3-O-Methyl-D-glucose is a valuable tool in metabolic research, particularly for investigating glucose transport across cell membranes, as it is recognized by glucose transporters but not further metabolized.[2][3][4] Accurate quantification of 3-O-MG in biological samples is therefore essential for these studies. LC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques. The incorporation of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry, as it co-elutes with the analyte and experiences similar ionization effects, leading to reliable and reproducible results.[1][5] This application note provides a detailed protocol for the determination of 3-O-MG in plasma using a straightforward protein precipitation extraction followed by LC-MS/MS analysis.
Experimental Protocols
Materials and Reagents
-
3-O-Methyl-D-glucose (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (≥98%)
-
Human plasma (or other relevant biological matrix)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Sample Preparation
-
Thaw Samples: Thaw plasma samples, calibration standards, and quality control samples on ice.
-
Aliquoting: Aliquot 50 µL of each sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (3-O-MG-13C in 50% methanol) to each tube.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to each tube to precipitate proteins.
-
Vortexing: Vortex each tube for 30 seconds.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 95% B to 50% B over 5 min, hold for 1 min, return to 95% B and equilibrate for 2 min |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-O-Methyl-D-glucose | 195.1 | 73.1 | 15 |
| This compound | 196.1 | 74.1 | 15 |
| (Note: Precursor ions correspond to [M+H]+. Product ions and collision energies may require optimization on the specific instrument used.) |
Data Presentation
Calibration Curve
A calibration curve was constructed by plotting the peak area ratio of 3-O-MG to 3-O-MG-13C against the concentration of 3-O-MG. The curve was linear over the concentration range of 1 µg/mL to 1000 µg/mL.
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.18 |
| 500 | 5.95 |
| 1000 | 11.9 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated using quality control (QC) samples at three concentration levels.
| QC Level | Concentration (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 3 | 4.5 | 102.3 | 5.8 | 101.5 |
| Medium | 75 | 3.1 | 98.7 | 4.2 | 99.2 |
| High | 750 | 2.5 | 100.5 | 3.6 | 100.8 |
Visualizations
Caption: Experimental workflow for the quantification of 3-O-Methyl-D-glucose.
Caption: Role of 3-O-Methyl-D-glucose in studying glucose transport.
References
- 1. foodriskmanagement.com [foodriskmanagement.com]
- 2. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CHEBI:73918 [ebi.ac.uk]
- 4. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Quantifying Glucose Transport Using 3-O-Methyl-D-glucose-13C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transport of glucose across the cell membrane is a fundamental process in cellular metabolism and is tightly regulated. Dysregulation of glucose transport is a hallmark of various diseases, including diabetes, metabolic syndrome, and cancer. Accurate quantification of glucose transport is therefore crucial for understanding disease mechanisms and for the development of novel therapeutics. 3-O-Methyl-D-glucose (3-OMG) is a non-metabolizable analog of glucose that is transported into cells by the same glucose transporters (GLUTs) as D-glucose.[1][2] Because it is not phosphorylated and trapped intracellularly, it allows for the specific measurement of glucose transport kinetics, independent of downstream metabolic pathways.[2] The use of a stable isotope-labeled version, 3-O-Methyl-D-glucose-13C (3-OMG-13C), coupled with mass spectrometry, provides a highly sensitive and specific method for quantifying glucose transport in both in vitro and in vivo systems.
These application notes provide detailed protocols for quantifying glucose transport using 3-OMG-13C in cultured cells and in vivo models, along with data presentation guidelines and visualizations of relevant biological pathways and experimental workflows.
Key Applications
-
Drug Discovery: Screen and characterize the effects of novel therapeutic compounds on glucose transport.
-
Metabolic Research: Investigate the mechanisms of insulin (B600854) resistance and other metabolic disorders.
-
Cancer Biology: Study the altered glucose metabolism in cancer cells and the effects of therapies targeting glucose uptake.
-
Physiological Studies: Measure glucose transport rates in different tissues and organs under various physiological and pathological conditions.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of 3-O-Methyl-D-glucose in transport assays.
Table 1: Analytical Method Precision
This table presents the intra- and inter-assay coefficients of variation for the quantification of 3-O-Methyl-D-glucose using a gas chromatography/mass spectrometry (GC/MS) method.[1]
| Analyte | Intra-Assay CV (%) | Inter-Assay CV (%) |
| 3-O-Methyl-D-glucose | 0.1 | 3.7 |
| D-[U-13C]glucose | 0.5 | 4.0 |
| D-[6,6-2H2]glucose | 0.8 | 1.0 |
Table 2: Kinetic Parameters of 3-O-Methyl-D-glucose Transport in Rat Adipocytes
This table shows the Michaelis-Menten constant (Km) and maximal transport velocity (Vmax) for 3-O-methylglucose transport in the presence and absence of insulin.[3][4]
| Condition | Km (mM) | Vmax (mmol/s/L intracellular water) |
| Basal | ~3.5 | ~0.13 |
| Insulin-stimulated | ~3.5 | ~0.8 |
Table 3: Distribution of 3-O-Methyl-D-glucose in Rat Tissues
This table displays the distribution spaces for 3-O-methylglucose in different tissues, indicating the extent of its uptake.[5][6]
| Tissue | Distribution Space |
| Brain | 0.52 |
| Heart | 0.52 |
| Liver | 0.75 |
Signaling Pathways and Experimental Workflows
Insulin-Stimulated Glucose Transport via GLUT4
The following diagram illustrates the signaling cascade initiated by insulin, leading to the translocation of GLUT4 transporters to the plasma membrane and subsequent glucose uptake.
General Experimental Workflow for Stable Isotope Tracing
This diagram outlines the typical steps involved in a stable isotope tracing experiment using this compound.
Experimental Protocols
Protocol 1: In Vitro Glucose Transport Assay in Cultured Cells
This protocol describes a method for quantifying glucose transport in adherent cell cultures using this compound.
Materials:
-
Cells of interest cultured in appropriate multi-well plates (e.g., 12-well or 24-well)
-
This compound (3-OMG-13C)
-
Glucose-free Krebs-Ringer-HEPES (KRH) buffer (or similar physiological buffer)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727), ice-cold
-
Cell scraper
-
Microcentrifuge tubes
-
LC/MS or GC/MS system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates to achieve a confluency of 80-90% on the day of the experiment.
-
On the day of the assay, wash the cells twice with warm PBS.
-
Incubate the cells in serum-free medium for 2-4 hours to establish a basal state.
-
For insulin stimulation, incubate the cells with the desired concentration of insulin (e.g., 100 nM) for 30 minutes at 37°C. Include a basal (unstimulated) control group.
-
-
Glucose Transport Assay:
-
Prepare a transport solution of KRH buffer containing a known concentration of 3-OMG-13C (e.g., 1-10 mM).
-
Aspirate the incubation medium from the cells and add the 3-OMG-13C transport solution.
-
Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C. The optimal time should be determined empirically to ensure initial rates of transport are measured.
-
To terminate the transport, aspirate the transport solution and immediately wash the cells three times with ice-cold PBS.
-
-
Metabolite Extraction:
-
After the final wash, add a defined volume of ice-cold 80% methanol to each well (e.g., 500 µL for a 12-well plate).
-
Scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes and incubate at -80°C for at least 20 minutes to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant containing the metabolites to a new tube for analysis.
-
-
Sample Analysis:
-
Analyze the extracted samples for 3-OMG-13C content using a validated LC/MS or GC/MS method. For GC/MS analysis, samples will require derivatization (e.g., methoxime-trimethylsilyl ether derivatives).[1]
-
Quantify the intracellular concentration of 3-OMG-13C by comparing to a standard curve.
-
Normalize the data to the protein content of each well.
-
Protocol 2: In Vivo Glucose Transport Assay in a Mouse Model
This protocol provides a general guideline for an in vivo glucose transport study using intravenous administration of this compound.
Materials:
-
Experimental animals (e.g., mice)
-
This compound (3-OMG-13C), sterile solution
-
Anesthetic
-
Catheters for intravenous infusion
-
Blood collection supplies (e.g., heparinized capillaries)
-
Tissue harvesting tools
-
Liquid nitrogen
-
Homogenizer
-
LC/MS or GC/MS system
Procedure:
-
Animal Preparation and Catheterization:
-
Acclimatize animals to the experimental conditions.
-
For infusion studies, surgically implant catheters in a suitable vein (e.g., jugular vein) and allow for recovery.
-
Fast the animals overnight prior to the experiment.
-
-
Tracer Administration:
-
On the day of the experiment, administer a bolus injection of 3-OMG-13C via the catheter to rapidly increase plasma concentration, followed by a constant infusion to maintain a steady-state. The exact dosage and infusion rate should be determined based on the animal model and experimental goals.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 90, 120 minutes) during the infusion.
-
At the end of the experiment, anesthetize the animal and collect terminal blood via cardiac puncture.
-
Rapidly dissect tissues of interest (e.g., muscle, adipose tissue, brain, liver) and freeze-clamp them in liquid nitrogen.
-
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Homogenize frozen tissues in a suitable buffer and perform metabolite extraction as described in Protocol 1.
-
Process plasma samples for 3-OMG-13C analysis.
-
-
Sample Analysis:
-
Quantify the concentration of 3-OMG-13C in plasma and tissue extracts using a validated LC/MS or GC/MS method.[1]
-
Calculate the rate of glucose transport into different tissues based on the accumulation of 3-OMG-13C over time.
-
Conclusion
The use of this compound is a powerful and precise method for quantifying glucose transport. By providing detailed protocols and data presentation guidelines, these application notes aim to facilitate the adoption of this technique in metabolic research and drug development, ultimately contributing to a better understanding of glucose homeostasis in health and disease.
References
- 1. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucose Uptake Assays | Revvity [revvity.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic parameters of transport of 3-O-methylglucose and glucose in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-O-Methyl-D-glucose-13C in GLUT1 Transporter Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose Transporter 1 (GLUT1), encoded by the SLC2A1 gene, is a vital membrane protein that facilitates the transport of glucose across the plasma membranes of most mammalian cells.[1] It plays a critical role in maintaining basal glucose uptake essential for cellular respiration and is highly expressed in erythrocytes and endothelial cells of the blood-brain barrier.[1][2] Given its significance in cellular metabolism, GLUT1 is a key area of research in various physiological and pathological states, including cancer and metabolic disorders.
3-O-Methyl-D-glucose (3-OMG) is a non-metabolizable analog of glucose that is transported by GLUT transporters, making it an excellent tool for studying glucose transport kinetics without the confounding effects of downstream metabolic pathways.[3][4] The incorporation of a stable isotope, Carbon-13 (¹³C), into 3-O-Methyl-D-glucose (3-O-Methyl-D-glucose-¹³C) allows for its sensitive and specific detection using mass spectrometry (MS) or nuclear magnetic resonance (NMR), providing a powerful method to quantify transporter activity.[3]
These application notes provide detailed protocols for utilizing 3-O-Methyl-D-glucose-¹³C to study GLUT1 transporter function, including methods for quantifying uptake and determining kinetic parameters.
Principle of the Assay
The core principle of the assay involves incubating cells that express GLUT1 with 3-O-Methyl-D-glucose-¹³C for a defined period. Since 3-O-Methyl-D-glucose is not metabolized, its intracellular accumulation is directly proportional to the rate of transport mediated by GLUT1. After the incubation period, the uptake is stopped, and the cells are lysed. The intracellular concentration of 3-O-Methyl-D-glucose-¹³C is then quantified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). This allows for the precise measurement of GLUT1 transport activity.
Applications
-
Determination of GLUT1 Kinetic Parameters: By measuring the uptake of varying concentrations of 3-O-Methyl-D-glucose-¹³C, the Michaelis-Menten kinetic parameters, Vmax (maximum transport velocity) and Km (substrate concentration at half-maximal velocity), for GLUT1 can be determined.
-
Screening for GLUT1 Inhibitors: The assay can be adapted for high-throughput screening to identify and characterize small molecules that inhibit GLUT1 function.
-
Investigating GLUT1 Regulation: Researchers can study how different physiological or pathological conditions, or the presence of specific signaling molecules, affect GLUT1 transport activity.
-
Distinguishing Transporter-Mediated Uptake from Passive Diffusion: By comparing the uptake of D-isomers with L-isomers (e.g., L-glucose-¹³C), which are not transported by GLUTs, one can differentiate between specific, transporter-mediated uptake and non-specific passive diffusion.[5]
Quantitative Data: GLUT1 Kinetic Parameters for 3-O-Methyl-D-glucose
The following table summarizes experimentally determined kinetic parameters for the transport of unlabeled 3-O-Methyl-D-glucose by GLUT1 in various systems. These values can serve as a reference for studies using 3-O-Methyl-D-glucose-¹³C.
| System | Km (mM) | Vmax | Reference |
| GLUT1 expressed in Xenopus oocytes | 26.2 | 3.5 nmol/min/cell | [6] |
| Isolated rat hepatocytes | 18.1 ± 5.9 | 86.2 ± 9.7 mmol/litre of cell water per min | [7] |
| Adipocytes | ~3.5 | ~0.13 mmol/s/L intracellular water | [8] |
Experimental Protocols
Protocol 1: GLUT1-Mediated Uptake of 3-O-Methyl-D-glucose-¹³C in Cultured Cells
This protocol describes a method to measure the uptake of 3-O-Methyl-D-glucose-¹³C in cultured cells expressing GLUT1, followed by quantification using LC-MS/MS.
Materials:
-
Cell line of interest expressing GLUT1 (e.g., HEK293, cancer cell lines)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Glucose-free Krebs-Ringer-HEPES (KRH) buffer
-
3-O-Methyl-D-glucose-¹³C stock solution
-
Ice-cold PBS
-
80% Methanol (B129727) (pre-chilled to -20°C)
-
Cell scraper
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates and culture until they reach 80-90% confluency.
-
Glucose Starvation:
-
Gently wash the cells twice with warm PBS.
-
Replace the medium with glucose-free KRH buffer.
-
Incubate the cells at 37°C for 1-2 hours to upregulate glucose transporters.
-
-
Uptake Initiation:
-
Prepare working solutions of 3-O-Methyl-D-glucose-¹³C in glucose-free KRH buffer at various concentrations (e.g., for kinetic studies).
-
Remove the starvation buffer and add the 3-O-Methyl-D-glucose-¹³C containing buffer to the cells.
-
Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C. The optimal time should be determined empirically to ensure initial uptake rates are measured.
-
-
Uptake Termination:
-
To stop the transport, aspirate the uptake buffer.
-
Immediately wash the cells three times with ice-cold PBS to remove extracellular tracer.
-
-
Metabolite Extraction:
-
Add 1 mL of pre-chilled 80% methanol to each well.
-
Scrape the cells into the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate at -20°C for 1 hour to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Sample Preparation for LC-MS/MS:
-
Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the amount of intracellular 3-O-Methyl-D-glucose-¹³C using a calibrated LC-MS/MS method.
-
Protocol 2: Determination of GLUT1 Kinetic Parameters (Km and Vmax)
This protocol is an extension of Protocol 1 to determine the kinetic parameters of GLUT1.
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Uptake with Varying Substrate Concentrations:
-
Prepare a range of concentrations of 3-O-Methyl-D-glucose-¹³C in glucose-free KRH buffer (e.g., from 0.1 mM to 50 mM).
-
Follow steps 3-7 of Protocol 1 for each concentration.
-
-
Data Analysis:
-
Calculate the initial rate of uptake (v) for each substrate concentration ([S]).
-
Plot the uptake rate (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation: v = (Vmax * [S]) / (Km + [S]) using non-linear regression software (e.g., GraphPad Prism) to determine the values of Km and Vmax.
-
Visualizations
Caption: Mechanism of 3-O-Methyl-D-glucose-¹³C transport via GLUT1.
Caption: Experimental workflow for GLUT1 uptake assay.
Caption: Regulation of GLUT1 expression and glucose transport.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of the GLUT1 glucose transporter increases thymidine uptake in Chinese hamster ovary cells at low glucose concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Kinetics of GLUT1 and GLUT4 glucose transporters expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of 3-O-methyl-D-glucose transport in isolated rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-O-Methyl-D-glucose-13C Experiments in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyl-D-glucose (3-OMG) is a non-metabolizable analog of D-glucose, making it an invaluable tool for studying glucose transport in various cell types. Because it is transported into the cell by glucose transporters (GLUTs) but not subsequently phosphorylated and metabolized, its intracellular accumulation directly reflects the rate of glucose uptake. The use of a stable isotope-labeled version, 3-O-Methyl-D-glucose-13C (13C-3-OMG), allows for precise quantification of its uptake using mass spectrometry, offering a sensitive and non-radioactive method to investigate glucose transport kinetics and the efficacy of potential therapeutic agents that target glucose metabolism.
These application notes provide detailed protocols for the preparation of cell cultures for 13C-3-OMG uptake experiments, the experimental procedure for the uptake assay, and subsequent sample processing for analysis by liquid chromatography-mass spectrometry (LC-MS).
Recommended Cell Lines for Glucose Uptake Assays
The choice of cell line is critical for studying glucose transport and will depend on the specific research question. Below is a summary of commonly used cell lines and their relevant characteristics for glucose uptake studies.
| Cell Line | Tissue of Origin | Key Glucose Transporters | Relevant Applications |
| 3T3-L1 | Mouse Embryo (Adipocyte precursor) | GLUT1, GLUT4 | Insulin-stimulated glucose uptake, adipocyte biology, diabetes research. |
| L6 | Rat Skeletal Muscle (Myoblast) | GLUT1, GLUT4 | Insulin- and exercise-stimulated glucose uptake, muscle metabolism. |
| C2C12 | Mouse Skeletal Muscle (Myoblast) | GLUT1, GLUT4 | Insulin- and contraction-stimulated glucose uptake, myogenesis. |
| HEK293 | Human Embryonic Kidney | GLUT1 | General glucose transport studies, high transfection efficiency for transporter overexpression. |
| Cancer Cell Lines | Various (e.g., HeLa, A549, MCF7) | Often overexpress GLUT1 | Cancer metabolism, screening for GLUT inhibitors as anti-cancer agents. |
Experimental Protocols
Protocol 1: Cell Culture Preparation for 13C-3-OMG Uptake Assay
This protocol describes the steps for seeding and preparing adherent cells for a 13C-3-OMG uptake experiment. The example provided is for cells cultured in a 6-well plate format, which can be scaled as needed.
Materials:
-
Cells of interest (e.g., C2C12 myoblasts)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
6-well cell culture plates
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Grow cells to 70-80% confluency in a T-75 flask.
-
Wash the cells once with sterile PBS.
-
Add 2 mL of Trypsin-EDTA and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin with 8 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and perform a cell count.
-
Seed the cells into 6-well plates at a density of 2 x 10^5 cells per well in 2 mL of complete growth medium.
-
Incubate the plates at 37°C with 5% CO2 for 24-48 hours, or until the cells reach 80-90% confluency.
-
-
Cell Differentiation (if applicable, e.g., for C2C12 or 3T3-L1 cells):
-
For C2C12 cells, to induce differentiation into myotubes, replace the growth medium with differentiation medium (e.g., DMEM with 2% horse serum) once the cells are confluent. Culture for 4-6 days, changing the medium every 48 hours.
-
For 3T3-L1 cells, to induce differentiation into adipocytes, treat confluent cells with a differentiation cocktail (e.g., DMEM with 10% FBS, dexamethasone, IBMX, and insulin) for 48 hours. Then, culture in medium containing only insulin (B600854) for another 48 hours, followed by regular maintenance medium.[1]
-
-
Serum Starvation and Glucose Deprivation:
-
Prior to the uptake assay, it is often necessary to starve the cells of serum and glucose to establish a baseline uptake rate.
-
Aspirate the growth or differentiation medium from the wells.
-
Wash the cells twice with 1 mL of warm, sterile PBS.
-
Add 1 mL of serum-free, glucose-free Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.3 mM CaCl2, 1.3 mM KH2PO4, and 25 mM HEPES, pH 7.4) to each well.
-
Incubate the plates at 37°C for 1-2 hours.
-
Protocol 2: 13C-3-O-Methyl-D-glucose Uptake Assay
This protocol details the procedure for measuring the uptake of 13C-3-OMG in the prepared cell cultures.
Materials:
-
Prepared cell culture plates (from Protocol 1)
-
13C-3-O-Methyl-D-glucose (13C-3-OMG) stock solution (e.g., 100 mM in KRH buffer)
-
KRH buffer (as described in Protocol 1)
-
Insulin stock solution (e.g., 100 µM in sterile water with 0.01% BSA) (for stimulated uptake)
-
Ice-cold PBS
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Dry ice or a cold block
Procedure:
-
Preparation of Uptake Solutions:
-
Prepare the basal uptake solution by diluting the 13C-3-OMG stock solution in KRH buffer to the desired final concentration (e.g., 5 mM).
-
Prepare the stimulated uptake solution by adding insulin to the basal uptake solution to a final concentration of 100 nM.
-
Prepare a control solution of KRH buffer without 13C-3-OMG.
-
-
Initiation of Uptake:
-
Aspirate the starvation buffer from the wells.
-
To measure insulin-stimulated uptake, add 1 mL of the stimulated uptake solution to the designated wells and incubate at 37°C for 20-30 minutes.
-
To measure basal uptake, add 1 mL of the basal uptake solution to the designated wells.
-
Incubate the plates at 37°C for the desired time period. A time course experiment (e.g., 5, 15, 30, 60 minutes) is recommended to determine the linear range of uptake.
-
-
Termination of Uptake and Cell Lysis:
-
To stop the uptake, aspirate the uptake solution and immediately wash the cells three times with 1 mL of ice-cold PBS.
-
Place the plate on ice.
-
Add 500 µL of ice-cold 80% methanol (B129727) to each well to quench metabolism and lyse the cells.
-
Use a cell scraper to detach the cells and ensure complete lysis.
-
Transfer the cell lysate to pre-chilled 1.5 mL microcentrifuge tubes.
-
Protocol 3: Sample Preparation for LC-MS Analysis
This protocol describes the processing of the cell lysates for the quantification of intracellular 13C-3-OMG by LC-MS.
Materials:
-
Cell lysates in 80% methanol (from Protocol 2)
-
Centrifuge (refrigerated)
-
Vacuum concentrator (e.g., SpeedVac)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC vials
Procedure:
-
Protein Precipitation and Clarification:
-
Incubate the cell lysates at -20°C for at least 1 hour to precipitate proteins.
-
Centrifuge the tubes at 16,000 x g for 15 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the metabolites, to new, clean microcentrifuge tubes.
-
-
Drying:
-
Dry the metabolite extracts completely using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried metabolite pellets in a suitable volume (e.g., 50-100 µL) of an appropriate solvent for your LC-MS method (e.g., 50:50 acetonitrile:water).
-
Vortex briefly and centrifuge at high speed for 5 minutes to pellet any insoluble material.
-
-
Transfer to LC Vials:
-
Carefully transfer the reconstituted samples to LC vials for analysis.
-
Quantitative Data Presentation
The following tables provide examples of how to present quantitative data from 13C-3-OMG uptake experiments. Actual values will be experiment-dependent.
Table 1: Kinetic Parameters of 3-O-Methyl-D-glucose Transport in Different Cell Types
| Cell Type | Km (mM) | Vmax (nmol/min/mg protein) | Reference |
| Rat Adipocytes | ~3.5 | ~130 (basal), ~800 (insulin-stimulated) | [1] |
| Newborn Pig Red Blood Cells | 15.2 - 18.2 | Not specified | [2] |
| Isolated Rat Hepatocytes | 17.6 - 18.1 | 78.8 - 86.2 (mmol/L of cell water/min) | [3] |
Table 2: Example of 13C-3-OMG Uptake in Differentiated C2C12 Myotubes
| Condition | Incubation Time (min) | Intracellular 13C-3-OMG (nmol/mg protein) |
| Basal | 5 | 1.5 ± 0.2 |
| 15 | 4.2 ± 0.5 | |
| 30 | 7.8 ± 0.9 | |
| Insulin (100 nM) | 5 | 3.8 ± 0.4 |
| 15 | 10.5 ± 1.2 | |
| 30 | 19.5 ± 2.1 |
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in glucose transport and the general experimental workflow for a 13C-3-OMG uptake assay.
References
Application Notes and Protocols: 3-O-Methyl-D-glucose-13C in Cancer Cell Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 3-O-Methyl-D-glucose-13C, a non-metabolizable, isotopically labeled glucose analog, for studying glucose uptake in cancer cells. This powerful tool allows for the precise quantification of glucose transporter (GLUT) activity, a key hallmark of cancer metabolism, without the confounding effects of downstream metabolic pathways.
Introduction to this compound
3-O-Methyl-D-glucose (3-OMG) is a synthetic glucose analog that is recognized and transported by glucose transporters (GLUTs) but is not a substrate for hexokinase, the first enzyme in the glycolytic pathway.[1][2] This crucial property means that once inside the cell, 3-OMG is not metabolized and does not enter glycolysis.[1] The inclusion of a stable isotope label (¹³C) allows for its sensitive and specific detection and quantification by mass spectrometry (MS), making this compound an ideal tracer for studying glucose transport kinetics in cancer cells.
Cancer cells are known to exhibit increased glucose uptake to fuel their rapid proliferation, a phenomenon known as the Warburg effect.[3] This enhanced glucose import is mediated by the overexpression of GLUT proteins on the cell surface. Therefore, measuring the rate of glucose transport provides a direct readout of a critical aspect of the cancer metabolic phenotype.
Key Applications in Cancer Research
-
Quantification of Glucose Transporter Activity: Directly measure the rate of glucose import into cancer cells, providing a functional assessment of GLUT activity.
-
Screening for GLUT Inhibitors: A valuable tool in high-throughput screening campaigns to identify and characterize novel inhibitors of glucose transport as potential anti-cancer therapeutics.
-
Investigating Mechanisms of Drug Resistance: Study how cancer cells alter their glucose uptake capacity to adapt to metabolic stress or in response to therapeutic interventions.
-
Characterizing Cancer Metabolic Phenotypes: Compare glucose uptake rates across different cancer cell lines to understand the diversity of metabolic reprogramming in cancer.
Quantitative Data on Glucose Transporter Expression
| Cell Line | Cancer Type | Key Glucose Transporters Expressed | Expected Relative this compound Uptake |
| MCF-7 | Breast (Estrogen Receptor+) | GLUT1, GLUT4, GLUT12[3] | Moderate |
| MDA-MB-231 | Breast (Triple-Negative) | GLUT1, GLUT3[3] | High |
| A549 | Lung | GLUT1, GLUT3, GLUT12[3] | High |
| H1299 | Lung | GLUT1, GLUT3, GLUT12[3] | High |
| PC-3 | Prostate (Androgen-Independent) | GLUT1, GLUT3, GLUT4, GLUT12[3] | High |
| LNCaP | Prostate (Androgen-Sensitive) | GLUT1, GLUT12[3] | Moderate to High |
Note: This table provides a qualitative expectation of uptake based on reported GLUT expression levels. Actual quantitative uptake rates of this compound would need to be determined experimentally.
Experimental Protocols
This section provides a detailed protocol for a typical in vitro this compound uptake assay in adherent cancer cells, followed by quantification using Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: this compound Uptake Assay in Adherent Cancer Cells
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Glucose-free, serum-free culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell scraper
-
Microcentrifuge tubes
-
LC-MS grade water, methanol (B129727), and acetonitrile (B52724)
-
Internal standard (optional, e.g., 3-O-Methyl-D-glucose-d7)
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. Culture overnight in complete medium.
-
Glucose Starvation (Optional but Recommended): To enhance the uptake signal, gently wash the cells twice with warm, glucose-free medium. Then, incubate the cells in glucose-free medium for 1-2 hours at 37°C.
-
Initiation of Uptake: Prepare a working solution of this compound in glucose-free medium at the desired final concentration (e.g., 1-10 mM). Aspirate the starvation medium and add the this compound containing medium to each well.
-
Incubation: Incubate the cells at 37°C for a predetermined time. The optimal incubation time should be determined empirically for each cell line to ensure initial linear uptake rates (typically 5-30 minutes).
-
Termination of Uptake: To stop the uptake, rapidly aspirate the labeling medium and immediately wash the cells three times with ice-cold PBS. This step is critical to remove any extracellular tracer.
-
Metabolite Extraction:
-
Place the plate on ice and add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells from the well surface and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
If using an internal standard, add it to the extraction solvent.
-
Vortex the tubes vigorously for 30 seconds.
-
Incubate at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Preparation for LC-MS: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be stored at -80°C until analysis.
Protocol 2: LC-MS/MS Quantification of this compound
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer.
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 80% acetonitrile in water).
-
LC Separation:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for the separation of polar metabolites like 3-O-Methyl-D-glucose.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase B (e.g., 80-90%) and gradually decrease to elute the polar compounds.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.4 mL/min).
-
Injection Volume: 2-10 µL.
-
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole mass spectrometer.
-
MRM Transitions: The specific precursor and product ion masses for this compound and the internal standard need to be determined. For example, for this compound (assuming one ¹³C label), the precursor ion would be [M+H]⁺ or [M+Na]⁺ with a +1 Da shift compared to the unlabeled compound.
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of this compound and the internal standard (if used).
-
Generate a standard curve using known concentrations of this compound to quantify the amount in the cell extracts.
-
Normalize the uptake to the total protein content or cell number in each well.
-
Signaling Pathways and Visualization
The uptake of glucose in cancer cells is tightly regulated by complex signaling networks that control the expression and plasma membrane localization of GLUTs. Understanding these pathways is crucial for interpreting the results of this compound uptake assays.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth and metabolism and is frequently hyperactivated in cancer.[4][5] Activation of this pathway promotes glucose uptake by increasing the transcription of GLUT1 and by facilitating the translocation of GLUT1-containing vesicles to the plasma membrane.[6][7][8]
Caption: PI3K/Akt/mTOR pathway promoting glucose uptake.
AMPK Pathway
The AMP-activated protein kinase (AMPK) pathway acts as a cellular energy sensor.[9] Under conditions of low energy (high AMP/ATP ratio), such as glucose deprivation or hypoxia, AMPK is activated.[10] In many contexts, AMPK activation promotes glucose uptake by stimulating the translocation of GLUTs to the cell surface to restore cellular energy levels.[11]
Caption: AMPK pathway stimulating glucose uptake under low energy conditions.
Experimental Workflow Visualization
The overall experimental workflow for a this compound uptake study is summarized in the following diagram.
References
- 1. Glucose Uptake Assays | Revvity [revvity.co.jp]
- 2. academic.oup.com [academic.oup.com]
- 3. benchchem.com [benchchem.com]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Oncogenic activation of the PI3K/Akt pathway promotes cellular glucose uptake by downregulating the expression of thioredoxin-interacting protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. molbiolcell.org [molbiolcell.org]
- 9. The double-edged sword of AMPK signaling in cancer and its therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scholars@Duke publication: AMPK signaling and its targeting in cancer progression and treatment. [scholars.duke.edu]
- 11. Glucose promotes cell proliferation, glucose uptake and invasion in endometrial cancer cells via AMPK/mTOR/S6 and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Blood-Brain Barrier Glucose Transport with 3-O-Methyl-D-glucose-13C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Glucose is the primary energy substrate for the brain, and its transport across the BBB is a critical process mediated predominantly by the glucose transporter 1 (GLUT1). Understanding the kinetics of glucose transport is essential for studying normal brain function, cerebrovascular diseases, and the delivery of therapeutics to the brain.
3-O-Methyl-D-glucose (3-OMG) is a non-metabolizable analog of glucose that is transported by the same GLUT transporters.[1] Its key advantage is that once it crosses the BBB, it is not metabolized further, meaning its accumulation in the brain directly reflects transport activity.[1] The use of a stable isotope-labeled version, 3-O-Methyl-D-glucose-13C (13C-3-OMG), coupled with sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS), allows for precise quantification of its transport kinetics in vivo, distinguishing it from endogenous glucose.
These application notes provide a comprehensive overview and detailed protocols for measuring BBB glucose transport using 13C-3-OMG.
Data Presentation
Table 1: Kinetic Parameters of Glucose Transporters for 3-O-Methyl-D-glucose
| Transporter | Substrate | Experimental System | Km (mM) | Vmax (relative units) | Reference |
| GLUT1 | 3-O-Methyl-D-glucose | Rat Red Blood Cells (24°C) | 2.3 ± 0.48 (zero-trans uptake) | 0.055 ± 0.003 µmol/(mL cell water)·min⁻¹ | [2] |
| Rat Red Blood Cells (24°C) | 2.1 ± 0.12 (net exit) | 0.12 ± 0.01 µmol/(mL cell water)·min⁻¹ | [2] | ||
| Rat Red Blood Cells (24°C) | 2.24 ± 0.14 (exchange uptake) | 0.20 ± 0.04 µmol/(mL cell water)·min⁻¹ | [2] | ||
| Cerebral Glucose Transport | D-Glucose | Human Brain (in vivo) | 3.3 ± 1.0 | Tmax/CMRglc = 2.7 ± 0.1 | [3] |
Note: Kinetic parameters can vary significantly depending on the experimental system and conditions.
Experimental Protocols
Protocol 1: In Vivo Measurement of BBB Glucose Transport in a Rodent Model
This protocol describes the in vivo administration of 13C-3-OMG to a rodent model and subsequent sample collection for the analysis of its transport across the blood-brain barrier.
Materials:
-
This compound (sterile solution in saline)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Syringes and needles for intravenous injection
-
Blood collection tubes (e.g., EDTA-coated)
-
Surgical tools for brain extraction
-
Liquid nitrogen or dry ice for snap-freezing
-
Homogenizer
-
Saline (sterile, 0.9% NaCl)
Procedure:
-
Animal Preparation: Anesthetize the animal according to an approved institutional protocol. Maintain body temperature with a heating pad.
-
Catheterization (Optional but Recommended): For serial blood sampling, catheterize the femoral artery or vein. This allows for the collection of multiple blood samples over time without repeated needle sticks.
-
Baseline Blood Sample: Collect a small volume of blood (~50-100 µL) before the administration of 13C-3-OMG to serve as a baseline.
-
Administration of 13C-3-OMG: Administer a bolus intravenous (IV) injection of a known concentration of 13C-3-OMG solution. The exact dose should be determined based on the analytical sensitivity and the desired brain concentrations. A typical starting point could be in the range of 10-50 mg/kg.
-
Serial Blood Sampling: If a catheter is in place, collect blood samples at multiple time points post-injection (e.g., 1, 5, 15, 30, 60, and 90 minutes). This will allow for the determination of the plasma concentration-time profile of 13C-3-OMG.
-
Brain Tissue Collection: At a predetermined endpoint (e.g., 90 minutes), euthanize the animal via an approved method.
-
Brain Extraction and Processing: Immediately following euthanasia, perfuse the animal transcardially with ice-cold saline to remove blood from the brain vasculature. Quickly extract the brain and dissect the region of interest (e.g., cortex, hippocampus). Snap-freeze the tissue in liquid nitrogen and store it at -80°C until analysis.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol details the extraction of 13C-3-OMG from plasma and brain tissue samples for subsequent quantification.
Materials:
-
Internal Standard (IS): A stable isotope-labeled compound structurally similar to 3-OMG but with a different mass (e.g., 13C6-Sorbitol or a deuterated analog of 3-OMG).
-
Acetonitrile (B52724) (ACN), LC-MS grade, chilled to -20°C
-
Methanol (B129727) (MeOH), LC-MS grade, chilled to -20°C
-
Water, LC-MS grade
-
Centrifuge capable of 4°C operation
-
Microcentrifuge tubes
Procedure for Plasma Samples:
-
Thaw and Spike: Thaw plasma samples on ice. In a microcentrifuge tube, add a known amount of the internal standard to a specific volume of plasma (e.g., 50 µL).
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (150 µL) to the plasma sample.
-
Vortex and Incubate: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation. Incubate the samples at -20°C for at least 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted 13C-3-OMG and internal standard, and transfer it to a new tube for LC-MS/MS analysis.
Procedure for Brain Tissue Samples:
-
Weigh and Homogenize: Weigh the frozen brain tissue. Add a known volume of ice-cold homogenization buffer (e.g., 80% methanol in water) and the internal standard. Homogenize the tissue on ice until a uniform consistency is achieved.
-
Protein Precipitation and Incubation: The homogenization in 80% methanol also serves to precipitate proteins. Incubate the homogenate at -20°C for at least 30 minutes.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube for analysis.
Protocol 3: LC-MS/MS Analysis of 13C-3-O-Methyl-D-glucose
This protocol provides a general framework for the quantification of 13C-3-OMG using a triple quadrupole mass spectrometer. The specific parameters will need to be optimized for the instrument being used.
Instrumentation:
-
Liquid Chromatography system (e.g., UPLC or HPLC)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of polar molecules like 3-OMG.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase B (e.g., 95%) and gradually decrease to elute the polar compounds.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS Conditions (Example):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ion masses for 13C-3-OMG and the internal standard need to be determined by direct infusion. For this compound (assuming one 13C atom), the precursor ion would be [M+H]+ or [M+Na]+. The product ions would be characteristic fragments generated by collision-induced dissociation.
-
Example Hypothetical Transition for 13C-3-OMG: Q1: m/z 196.1 -> Q3: m/z (a characteristic fragment ion)
-
Example Hypothetical Transition for Internal Standard: Q1: m/z (mass of IS) -> Q3: m/z (a characteristic fragment ion of IS)
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Mandatory Visualizations
Signaling Pathway of GLUT1 Regulation at the Blood-Brain Barrier
References
- 1. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-O-methyl-D-glucose transport in rat red cells: effects of heavy water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo measurements of brain glucose transport using the reversible Michaelis-Menten model and simultaneous measurements of cerebral blood flow changes during hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-O-Methyl-D-glucose-13C Tracer Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize 3-O-Methyl-D-glucose-13C (3-OMG-13C) tracer experiments.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: No detectable 13C enrichment in intracellular metabolites.
-
Question: I've incubated my cells with this compound, but my LC-MS analysis shows no labeled compound inside the cells. What could be the problem?
-
Answer: This could be due to several factors:
-
Inefficient Cell Lysis: The metabolite extraction protocol may not be effectively lysing the cells to release the intracellular contents. Ensure your lysis buffer and protocol are optimized for your cell type.
-
Low Transporter Expression: The cell line you are using may have very low expression of glucose transporters (GLUTs), leading to minimal uptake of 3-OMG-13C.
-
Suboptimal Incubation Time: The incubation time with the tracer may be too short. While 3-OMG is not metabolized, it still takes time to reach equilibrium across the cell membrane.[1]
-
Incorrect Tracer Concentration: The concentration of 3-OMG-13C in the medium might be too low for detection by your mass spectrometer.
-
Issue 2: High background signal or contamination.
-
Question: I'm observing a high background signal for the m+1 isotopologue of 3-O-Methyl-D-glucose, even in my control samples. What is the likely cause?
-
Answer: High background can originate from:
-
Natural Abundance of 13C: Carbon has a natural stable isotope, 13C, with an abundance of approximately 1.1%. This will contribute to a natural m+1 peak for any carbon-containing molecule. It is crucial to measure the natural abundance in unlabeled control samples and subtract this from your experimental samples.
-
Media Contamination: The cell culture medium or serum may contain unlabeled 3-O-Methyl-D-glucose or other interfering compounds with a similar mass-to-charge ratio. It is recommended to use glucose-free medium and dialyzed fetal bovine serum to minimize this.[2]
-
Cross-Contamination: Ensure there is no carryover between samples during sample preparation or on the LC-MS system. Running blank injections between samples can help identify and mitigate this issue.
-
Issue 3: Inconsistent results between replicates.
-
Question: My replicate experiments are showing highly variable levels of this compound uptake. How can I improve the reproducibility of my assay?
-
Answer: Inconsistent results often stem from variations in experimental technique:
-
Cell Seeding Density: Ensure that cells are seeded at a consistent density across all wells and plates, as cell number will directly impact the total amount of tracer uptake.
-
Washing Steps: Incomplete or inconsistent washing of cells after tracer incubation can leave behind extracellular 3-OMG-13C, leading to artificially high and variable readings. Perform washing steps quickly and consistently with ice-cold PBS.
-
Metabolite Extraction Timing: The timing of metabolite extraction should be consistent across all samples to ensure that the measured intracellular tracer concentration accurately reflects the desired time point.
-
Temperature Fluctuations: Glucose transport is a temperature-sensitive process. Maintain a consistent temperature during the incubation period.
-
Quantitative Data Summary
The following tables provide a summary of relevant quantitative data for 3-O-Methyl-D-glucose tracer experiments.
Table 1: Expected Isotopic Enrichment in a Typical Uptake Experiment
| Metabolite | Expected % 13C Enrichment (from this compound) | Rationale |
| Intracellular 3-O-Methyl-D-glucose | > 95% | 3-OMG is transported into the cell but not metabolized. The intracellular pool should reflect the isotopic enrichment of the tracer in the medium at equilibrium.[3] |
| Glycolytic Intermediates (e.g., Glucose-6-phosphate, Pyruvate) | < 1% | 3-OMG is not a substrate for hexokinase and does not enter glycolysis.[4] |
| TCA Cycle Intermediates (e.g., Citrate, Malate) | < 1% | As 3-OMG does not enter glycolysis, it will not contribute to the TCA cycle.[4] |
Table 2: GC-MS Analysis Parameters for 3-O-Methyl-D-glucose [1]
| Parameter | Value |
| Derivative | Methoxime-trimethylsilyl ether |
| Sample Volume | 50 µL plasma |
| Intra-assay Coefficient of Variation | 0.1% |
| Inter-assay Coefficient of Variation | 3.7% |
Experimental Protocols
Detailed Methodology for this compound Uptake Assay in Cultured Cells
This protocol describes a typical experiment to measure the uptake of this compound in adherent cell culture.
Materials:
-
This compound (e.g., [U-13C6]-3-O-Methyl-D-glucose)
-
Cell culture medium (glucose-free)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Metabolite Extraction Solvent: 80% Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Culture and Seeding:
-
Culture cells to ~80% confluency in standard growth medium.
-
Seed cells in 6-well plates at a predetermined density and allow them to adhere overnight.
-
-
Glucose Starvation (Optional but Recommended):
-
Gently wash the cells twice with warm PBS.
-
Replace the standard medium with glucose-free medium supplemented with dFBS for 1-2 hours.
-
-
Tracer Incubation:
-
Prepare the labeling medium: Supplement glucose-free medium with this compound to the desired final concentration (e.g., 5-10 mM).
-
Aspirate the starvation medium and add the pre-warmed labeling medium to the cells.
-
Incubate for the desired time period (e.g., 30 minutes). Time course experiments may be necessary to determine the optimal incubation time for your cell line.
-
-
Metabolite Extraction:
-
Place the culture plate on ice to quench metabolic activity.
-
Quickly aspirate the labeling medium.
-
Wash the cells three times with ice-cold PBS to remove extracellular tracer.
-
Add 1 mL of pre-chilled 80% methanol to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the cell lysate thoroughly.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Transfer the supernatant, containing the polar metabolites, to a new tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried extracts at -80°C until LC-MS analysis.
-
-
LC-MS Analysis:
-
Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol).
-
Analyze the samples using a Liquid Chromatography-Mass Spectrometry (LC-MS) system, with a method optimized for the detection of polar metabolites. A HILIC column is often suitable for separating glucose and its analogs.
-
-
Data Analysis:
-
Integrate the peak areas for the different isotopologues of 3-O-Methyl-D-glucose.
-
Correct for the natural abundance of 13C using data from unlabeled control samples.
-
Calculate the fractional enrichment of 13C in the intracellular 3-O-Methyl-D-glucose pool.
-
Normalize the uptake to cell number or total protein content.
-
Visualizations
Caption: Experimental workflow for this compound tracer experiments.
Caption: Insulin-mediated GLUT4 translocation signaling pathway.
Caption: Logical troubleshooting workflow for tracer experiments.
References
Technical Support Center: 3-O-Methyl-D-glucose-13C Uptake Assays
Welcome to the technical support center for 3-O-Methyl-D-glucose-13C (3-OMG-13C) uptake assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in uptake assays?
A1: 3-O-Methyl-D-glucose (3-OMG) is a non-metabolizable analog of glucose. This means it is transported into cells by glucose transporters (GLUTs) but is not further processed in glycolysis. The carbon-13 (13C) label allows for its detection and quantification using mass spectrometry. This makes 3-OMG-13C a valuable tool for specifically studying glucose transport activity without the confounding effects of downstream metabolism.
Q2: How does the 3-OMG-13C uptake assay differ from a 2-deoxy-D-glucose (2-DG) uptake assay?
A2: The key difference lies in their intracellular fate. While both are glucose analogs transported by GLUTs, 2-DG is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate, trapping it inside the cell. In contrast, 3-OMG is not phosphorylated and can therefore be transported back out of the cell, reaching an equilibrium across the cell membrane.[1][2] This means that 3-OMG uptake assays measure the bidirectional flux of glucose transport, and it is crucial to measure uptake over a short, linear time course before equilibrium is reached.[1][2]
Q3: What is the typical workflow for a 3-OMG-13C uptake assay?
A3: A generalized workflow involves several key steps: cell seeding and growth, a period of serum starvation to reduce basal glucose uptake, stimulation with agonists like insulin (B600854) (optional), incubation with 3-OMG-13C for a defined period, termination of the uptake, thorough washing of cells to remove extracellular tracer, cell lysis, and finally, quantification of intracellular 3-OMG-13C by mass spectrometry.
Caption: A typical experimental workflow for a this compound uptake assay.
Troubleshooting Guide
Issue 1: High Background Signal
Q: My control wells (no cells or unstimulated cells) show a high 3-OMG-13C signal. What could be the cause?
A: High background signal can obscure the true uptake signal and is a common issue. Here are the likely causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Incomplete Washing | Residual extracellular 3-OMG-13C is a primary source of high background. Increase the number of wash steps (at least 3-4 times) with ice-cold phosphate-buffered saline (PBS). Ensure complete aspiration of the wash buffer between each step without disturbing the cell monolayer.[3] |
| Non-Specific Binding | 3-OMG-13C may non-specifically adhere to the culture plate or cell surface. Pre-coating plates with a blocking agent like bovine serum albumin (BSA) may help. Including a final wash with a high-concentration unlabeled glucose solution can help displace non-specifically bound 3-OMG-13C. |
| "Edge Effects" in Multi-well Plates | Wells on the outer edges of a microplate can experience different temperature and humidity conditions, leading to variability and higher background. Avoid using the outermost wells for experiments; instead, fill them with sterile PBS or media to create a more uniform environment.[4] |
| Contamination | Microbial contamination can consume glucose and may contribute to the background signal. Regularly check cell cultures for contamination. |
Issue 2: Low Signal or Poor Signal-to-Noise Ratio
Q: I am not seeing a significant increase in 3-OMG-13C uptake, even in my stimulated cells. What should I do?
A: A weak signal can make it difficult to detect real biological differences. Consider the following:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Incubation Time | Since 3-OMG uptake reaches equilibrium, the incubation time is critical. If the incubation is too long, the uptake may have already plateaued, masking dynamic changes. Perform a time-course experiment (e.g., 2, 5, 10, 15, 30 minutes) to determine the linear range of uptake for your specific cell type and experimental conditions.[1][2] |
| Low Glucose Transporter Expression | The cell line you are using may have low endogenous expression of the relevant glucose transporters (e.g., GLUT1, GLUT4). Verify transporter expression using techniques like qPCR or Western blotting. Consider using a cell line known to have high GLUT expression or genetically engineering your cells to overexpress the transporter of interest. |
| Ineffective Insulin Stimulation | If using insulin to stimulate uptake, ensure the cells are responsive. Differentiate cells fully if required (e.g., 3T3-L1 adipocytes, L6 myotubes). Optimize the insulin concentration and stimulation time (typically 15-30 minutes). Confirm insulin signaling pathway activation by checking the phosphorylation status of key proteins like Akt.[5][6] |
| Cell Health and Confluency | Unhealthy, stressed, or overly confluent cells may not exhibit optimal glucose uptake. Ensure cells are healthy, within a low passage number, and at an appropriate confluency (typically 80-90%).[3] |
| Low 3-OMG-13C Concentration | The concentration of 3-OMG-13C may be too low to generate a robust signal. While a higher concentration can improve the signal, it may also lead to saturation of the transporters. It is advisable to perform a dose-response experiment to determine the optimal concentration. |
Issue 3: High Variability Between Replicates
Q: I am observing significant variability between my replicate wells, making my data unreliable. How can I improve consistency?
A: High variability can undermine the statistical power of your experiment. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Uneven cell numbers across wells will lead to variable uptake. Ensure you have a homogenous single-cell suspension before seeding. Use a cell counter for accurate cell density determination. After seeding, visually inspect the plate to confirm even cell distribution.[4][7] Normalizing the final uptake data to the protein content of each well can help correct for minor variations in cell number.[3] |
| Pipetting Errors | Inconsistent pipetting, especially with small volumes, can introduce significant error. Use calibrated pipettes and practice consistent pipetting techniques. For multi-well plates, consider using a multichannel pipette for simultaneous reagent addition. |
| Inconsistent Incubation Times | Stagger the addition and removal of reagents to ensure that all wells have precisely the same incubation time, particularly for the 3-OMG-13C incubation and stimulation steps.[4] |
| Temperature Fluctuations | Glucose transport is a temperature-sensitive process. Ensure all incubations are performed at a consistent and appropriate temperature (typically 37°C). When stopping the reaction, perform washes quickly with ice-cold PBS to halt transport effectively. |
Experimental Protocols
Protocol 1: 3-OMG-13C Uptake Assay in Cultured Adherent Cells
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the assay. Allow cells to adhere and grow overnight.
-
Serum Starvation: Wash cells twice with warm PBS. Replace the culture medium with a serum-free medium (e.g., DMEM with no glucose or serum). The duration of serum starvation should be optimized for the specific cell line (commonly 2-16 hours) to minimize basal glucose uptake without inducing cell death.[4][8]
-
Stimulation: After starvation, wash the cells with a suitable assay buffer (e.g., Krebs-Ringer-HEPES buffer). Add the assay buffer containing the desired stimulant (e.g., 100 nM insulin) or vehicle control. Incubate for the optimized stimulation time (e.g., 20-30 minutes) at 37°C.[5][9]
-
3-OMG-13C Uptake: Add this compound to each well to a final concentration that has been optimized for your system. Incubate for a predetermined time within the linear uptake range (e.g., 5-15 minutes) at 37°C.
-
Termination of Uptake: To stop the uptake, rapidly aspirate the 3-OMG-13C solution and immediately wash the cells three to four times with ice-cold PBS.[3]
-
Cell Lysis: Add a suitable lysis buffer to each well to extract the intracellular metabolites.
-
Quantification: Analyze the cell lysates using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to quantify the amount of intracellular 3-OMG-13C.[10] Normalize the data to the protein concentration in each well.
Signaling Pathways
Insulin Signaling Pathway for Glucose Uptake
Insulin binding to its receptor initiates a signaling cascade that leads to the translocation of GLUT4-containing vesicles to the plasma membrane, thereby increasing glucose uptake into the cell.
Caption: Simplified diagram of the insulin signaling cascade leading to GLUT4 translocation and glucose uptake.
Facilitated Diffusion via GLUT Transporters
Glucose transporters (GLUTs) facilitate the movement of glucose (and its analogs like 3-OMG) across the cell membrane down its concentration gradient through a process of conformational change.
Caption: The alternating conformation model of glucose transport by GLUT proteins.
References
- 1. revvity.com [revvity.com]
- 2. revvity.co.jp [revvity.co.jp]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Video: Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes [jove.com]
- 6. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucose transporter expression and glucose utilization in skeletal muscle and brown adipose tissue during starvation and re-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]
- 10. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ¹³C NMR Signal-to-Noise with 3-O-Methyl-D-glucose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise (S/N) ratio in ¹³C NMR experiments, using 3-O-Methyl-D-glucose (3-OMG) as a representative analyte.
Troubleshooting Guide
This guide addresses common issues encountered during ¹³C NMR experiments that can lead to poor signal-to-noise ratios.
Issue 1: Low Signal Intensity or Missing Peaks in the ¹³C NMR Spectrum
-
Question: Why are the peaks in my ¹³C NMR spectrum of 3-O-Methyl-D-glucose so weak, or why are some expected peaks missing?
-
Answer: Low signal intensity in ¹³C NMR is a common challenge due to the low natural abundance (1.1%) of the ¹³C isotope and its smaller gyromagnetic ratio compared to ¹H.[1][2] For a molecule like 3-O-Methyl-D-glucose, this can be particularly noticeable for quaternary carbons or carbons with long relaxation times. Several factors could be contributing to this issue, from sample preparation to the experimental parameters used.
Troubleshooting Workflow:
Caption: Logical workflow for troubleshooting low S/N in ¹³C NMR.
Issue 2: Excessive Noise in the Baseline
-
Question: My ¹³C NMR spectrum of 3-O-Methyl-D-glucose has a very noisy baseline, making it difficult to distinguish small peaks. What can I do?
-
Answer: A noisy baseline can obscure real signals and is often a result of an insufficient number of scans for the sample concentration. However, other factors such as poor shimming, incorrect receiver gain, or issues with the probe can also contribute.
Troubleshooting Steps:
-
Increase the Number of Scans (NS): The signal-to-noise ratio improves with the square root of the number of scans. Doubling the scans will increase the S/N by a factor of approximately 1.4. This is the most common way to improve S/N.[1]
-
Check Shimming: Poor magnetic field homogeneity will broaden peaks and can contribute to a poor baseline. Re-shimming the sample can often improve spectral quality.
-
Adjust Receiver Gain: An improperly set receiver gain can either clip the signal (if too high) or fail to use the digitizer's full dynamic range (if too low), which can increase noise. Most modern spectrometers have an autogain function that should be used.
-
Sample and Solvent Quality: Ensure you are using high-purity deuterated solvents and clean NMR tubes.[3] Contaminants can introduce unwanted signals and broaden the baseline.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for a ¹³C NMR sample of 3-O-Methyl-D-glucose?
A1: For a standard 5 mm NMR tube on a 400-600 MHz spectrometer, a concentration of 50-100 mg of 3-O-Methyl-D-glucose in 0.5-0.6 mL of a suitable deuterated solvent (like D₂O or DMSO-d₆) is recommended for obtaining a decent ¹³C spectrum in a reasonable amount of time.[1] For lower concentrations, significantly more scans will be necessary.
Q2: How does the choice of solvent affect the ¹³C NMR spectrum of 3-O-Methyl-D-glucose?
A2: The solvent must be able to dissolve your sample at a sufficient concentration. For polar molecules like 3-OMG, D₂O and DMSO-d₆ are common choices.[1] The solvent's deuterium (B1214612) signal is also used for the field-frequency lock. Ensure you use a high-quality deuterated solvent to minimize interfering residual solvent signals.
Q3: What is the Nuclear Overhauser Effect (NOE) and how does it improve signal-to-noise in ¹³C NMR?
A3: The Nuclear Overhauser Effect (NOE) is a phenomenon where irradiating the ¹H nuclei during the experiment can transfer polarization to nearby ¹³C nuclei.[1][4] This can enhance the signal intensity of carbons with attached protons, potentially by up to 200%.[1][4] Standard ¹³C NMR experiments with proton decoupling (like zgpg30 on Bruker systems) utilize the NOE to improve sensitivity.[4][5]
Q4: When should I consider using ¹³C-labeled 3-O-Methyl-D-glucose?
A4: You should consider using ¹³C-labeled 3-O-Methyl-D-glucose when you need to significantly increase detection sensitivity, trace metabolic pathways, or perform quantitative analysis where a higher signal-to-noise ratio is crucial.[2][6][7] Uniformly ¹³C-labeled or selectively labeled 3-OMG will provide a much stronger signal than the natural abundance sample, drastically reducing the required experiment time.
Q5: Can adding a relaxation agent help improve the signal?
A5: Yes, for carbons with very long T₁ relaxation times (like quaternary carbons), adding a small amount of a paramagnetic relaxation agent such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can shorten the relaxation delay (D1) needed between scans.[8][9] This allows for more scans to be acquired in a given amount of time, which can lead to an overall improvement in the signal-to-noise ratio.
Experimental Protocols
Protocol 1: Standard 1D ¹³C{¹H} NMR of 3-O-Methyl-D-glucose
This protocol is for acquiring a standard proton-decoupled ¹³C NMR spectrum, optimized for good signal-to-noise.
-
Sample Preparation:
-
Accurately weigh 50-100 mg of 3-O-Methyl-D-glucose.
-
Dissolve the sample in 0.6 mL of high-purity D₂O.
-
Transfer the solution to a clean, high-quality 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of D₂O.
-
Shim the magnetic field to achieve good homogeneity.
-
-
Acquisition:
-
Load a standard ¹³C experiment with proton decoupling (e.g., zgpg30 on Bruker systems).[5]
-
Set the key acquisition parameters as outlined in the table below.
-
Acquire the spectrum. The total experiment time will depend on the number of scans.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for acquiring a ¹³C NMR spectrum.
-
Data Presentation: Recommended Acquisition Parameters
The following table summarizes recommended starting parameters for a standard ¹³C NMR experiment on a 400 MHz spectrometer.
| Parameter | Symbol | Recommended Value | Rationale |
| Pulse Program | - | zgpg30 or zgdc30 | Standard proton-decoupled experiment with NOE.[4] |
| Pulse Angle | P1 | 30 degrees | A smaller flip angle allows for a shorter relaxation delay (D1), maximizing signal over time.[4] |
| Spectral Width | SW | ~200-220 ppm | Should cover the expected chemical shift range for all carbons in 3-OMG. |
| Acquisition Time | AQ | 1.0 - 2.0 seconds | A longer acquisition time provides better digital resolution.[4] |
| Relaxation Delay | D1 | 2.0 seconds | A sufficient delay to allow for relaxation and build-up of the NOE.[4] |
| Number of Scans | NS | 1024 or higher | Directly impacts the S/N ratio; increase as needed for dilute samples.[1][5] |
| Temperature | TE | 298 K (25 °C) | Standard operating temperature. |
Quantitative Data: Typical ¹³C Chemical Shifts for Glucose Derivatives
When dissolved in D₂O, 3-O-Methyl-D-glucose will exist as an equilibrium mixture of α and β anomers.[10][11] The ¹³C chemical shifts are sensitive to this configuration. The following table provides typical chemical shift ranges for the carbons in a glucose ring structure.
| Carbon Atom | Typical Chemical Shift Range (ppm) in D₂O |
| C1 (Anomeric) | 90 - 100 |
| C2, C3, C4, C5 | 70 - 80 |
| C6 | 60 - 65 |
| -OCH₃ | 55 - 60 |
Note: These are approximate ranges. Actual chemical shifts can be influenced by pH, temperature, and concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. 13C NMR spectroscopy applications to brain energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 4. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 3-ð-methyl-D-Glucose (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-10492-PK [isotope.com]
- 8. Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. 3-O-Methyl-D-glucose mutarotation and proton exchange rates assessed by 13C, 1H NMR and by chemical exchange saturation transfer and spin lock measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
3-O-Methyl-D-glucose-13C stability and storage conditions
An essential resource for researchers, scientists, and drug development professionals, this technical support center provides comprehensive guidance on the stability and storage of 3-O-Methyl-D-glucose-13C, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For optimal stability, the solid form of this compound should be stored at room temperature in a location protected from light and moisture.[1][2] Some suppliers may recommend storage at -20°C for the powdered form.[3] It is crucial to check the supplier's specific recommendations. The compound is stable when stored under these recommended conditions.[4]
Q2: How should I store stock solutions of this compound?
To ensure the long-term stability of stock solutions, it is best to prepare aliquots in single-use vials to avoid repeated freeze-thaw cycles.[5] These aliquots should be stored frozen and protected from light.[5]
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months[5] |
| -20°C | Up to 1 month[5] |
| 4°C (Refrigerated) | A few days for short-term use[5] |
Q3: Is this compound sensitive to any particular conditions?
Yes, the compound should be protected from light and moisture.[1][2] It is also incompatible with strong oxidizing agents.[4] When heated, it can decompose to produce carbon oxides (CO, CO2).[4] Autoclaving glucose solutions can lead to slight degradation.[5]
Q4: What is the metabolic stability of this compound in vivo?
3-O-Methyl-D-glucose is known for its high metabolic stability.[6][7] It is not readily phosphorylated by brain homogenates.[6][7] Studies in rats have shown that after 60 minutes of administration, the vast majority of the compound remains unmetabolized in key tissues.[6][7]
| Tissue | Percentage Recovered as Unmetabolized (after 60 min) |
| Brain | 97-100%[6][7] |
| Plasma | >99%[6][7] |
| Heart | >90%[6][7] |
| Liver | >90%[6][7] |
While largely stable, small amounts (1-7%) can be converted to acidic products in the brain, heart, and liver.[6][7]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments using this compound.
Issue 1: Lower than expected isotopic enrichment in my sample.
This is a frequent issue in tracer experiments. The workflow below can help diagnose the potential cause.
Caption: Troubleshooting workflow for low isotopic enrichment.
Issue 2: Unexpected peaks appear in my mass spectrometry (MS) analysis.
Unexpected peaks can confound data analysis. They may originate from the tracer stock solution or other experimental sources.
-
Potential Cause: The peaks could be due to chemical impurities in the stock solution or degradation products that have formed during storage.[5]
-
Troubleshooting Step: Run a sample of your this compound stock solution alone using the same analytical method.
-
If the unexpected peaks are present, the issue lies with your stock solution. Consider using a fresh vial or solution.
-
If the peaks are absent, the source of contamination is likely elsewhere in your experimental workflow (e.g., reagents, sample preparation).[5]
-
Issue 3: My experimental results are inconsistent between batches.
Inconsistency can often be traced back to the handling and storage of the tracer.
-
Potential Cause: Degradation of the stock solution due to improper storage or repeated freeze-thaw cycles.[5]
-
Troubleshooting Steps:
-
Storage: Ensure stock solutions are aliquoted, stored at -80°C for long-term use, and protected from light.[5]
-
Handling: Avoid leaving stock solutions at room temperature for extended periods.
-
Concentration Verification: Verify the concentration of your stock solution before use with an analytical technique like High-Performance Liquid Chromatography (HPLC).[5]
-
Experimental Protocols
Protocol 1: Preparation and Sterilization of a this compound Stock Solution for Cell Culture
This protocol describes how to prepare a sterile stock solution for use in metabolic flux analysis experiments.
Caption: Workflow for preparing a sterile stock solution.
Methodology:
-
Weighing: In a sterile environment, such as a laminar flow hood, weigh the required amount of this compound powder.
-
Dissolution: Dissolve the powder in a sterile, appropriate solvent like phosphate-buffered saline (PBS) or glucose-free cell culture medium to the desired stock concentration.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.[5][8] Autoclaving is not recommended as it can cause degradation.[5]
-
Concentration Verification (Optional but Recommended): The concentration of the stock solution can be confirmed using HPLC with a refractive index detector or by using a commercial glucose assay kit.[5]
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use sterile tubes. Store these aliquots at -20°C (for up to one month) or -80°C (for up to six months), ensuring they are protected from light.[5]
Protocol 2: In Vivo Administration via Tail Vein Injection in Mice
This protocol is adapted from tracer studies in mouse tumor xenografts and is suitable for assessing metabolic flux in vivo.[9]
Methodology:
-
Tracer Preparation: Prepare the this compound solution in sterile PBS or saline. A typical concentration for bolus injections is 25% (w/v).[9] The solution must be passed through a 0.2 µm sterile filter.[9]
-
Animal Handling: Anesthetize the mouse using an appropriate and approved method.
-
Injection Procedure:
-
For a bolus injection, a common procedure involves injecting a specific volume (e.g., 80 µl of a 25% solution) via the lateral tail vein.[9]
-
To achieve higher isotopic enrichment over longer periods, repeated bolus injections can be administered at set intervals (e.g., every 15 minutes for a total of three injections).[9]
-
-
Sample Collection:
-
Collect blood samples at designated time points post-injection (e.g., immediately after the first injection and at the time of necropsy) to monitor tracer levels in the circulation.[9]
-
At the experimental endpoint, euthanize the mouse and harvest tissues of interest. Tissues should be flash-frozen immediately in liquid nitrogen to quench metabolic activity.[9]
-
-
Sample Processing: Process the collected plasma and tissue samples for analysis by techniques such as GC-MS, LC-MS, or NMR to determine isotopic enrichment in various metabolites.
References
- 1. 3-ð-methyl-D-Glucose (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-10492-PK [isotope.com]
- 2. 3-ð-methyl-D-Glucose (¹²Câ, 99.99%) ¹³C depleted - Cambridge Isotope Laboratories, CLM-10491-PK [isotope.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. isotope.com [isotope.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Isotopic Enrichment in Tracer Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues leading to low isotopic enrichment in metabolic tracer studies.
Frequently Asked Questions (FAQs)
Q1: Why am I observing very low or no isotopic enrichment in my target metabolites?
There are several potential reasons for low isotopic enrichment. The first step is to determine if the issue lies with the tracer itself, the experimental setup, or the analytical measurement. A common culprit is the use of a tracer that is not readily metabolized by the biological system under study. For example, L-glucose is the mirror image of the naturally occurring D-glucose and is generally not metabolized by most organisms, including mammals.[1]
Troubleshooting Steps:
-
Verify Tracer Metabolism: Confirm that the chosen tracer is appropriate for the biological system and pathway of interest.
-
Run a Positive Control: Use a well-characterized tracer, such as D-Glucose-¹³C, in a parallel experiment. Significant enrichment in downstream metabolites will confirm that the cells are metabolically active and the analytical methods are sensitive enough.[1]
-
Check Tracer Identity and Purity: Verify the identity and isotopic purity of your tracer stock against the supplier's certificate of analysis.
Q2: My positive control with D-Glucose-¹³C worked, but my experimental tracer still shows low enrichment. What should I investigate next?
If the positive control confirms metabolic activity and analytical sensitivity, the low enrichment is likely due to factors specific to your experimental tracer or conditions. Common issues include insufficient tracer concentration, inadequate labeling time, and dilution from endogenous unlabeled pools.
Troubleshooting Workflow:
Caption: A workflow diagram for troubleshooting low isotopic enrichment.
Troubleshooting Guides
Issue 1: Isotopic Dilution from Endogenous Pools
Question: How does the pre-existing unlabeled pool of a metabolite affect my results, and how can I minimize this?
Answer: Isotopic dilution occurs when the labeled tracer mixes with the pre-existing unlabeled pool of the same metabolite within the biological system.[2] This lowers the measured isotopic enrichment and can lead to an underestimation of the true metabolic flux.
Mitigation Strategies:
-
Pre-culture in Tracer-Free Medium: To deplete endogenous stores, pre-culture cells in a medium lacking the unlabeled version of the metabolite before introducing the tracer.
-
Optimize Labeling Time: Conduct a time-course experiment to determine the point at which isotopic steady state is reached. This is when the rate of tracer incorporation equals the rate of turnover of the metabolite pool.[3]
-
Mathematical Correction: Correct for the natural abundance of heavy isotopes in your data analysis.[3][4] Software tools like IsoCorrectoR or AccuCor2 can be used for this purpose.[3]
Conceptual Diagram of Isotopic Dilution:
Caption: The process of isotopic dilution by an endogenous pool.
Issue 2: Suboptimal Tracer Concentration and Labeling Time
Question: I'm not sure what concentration of tracer to use or how long to run the labeling experiment. How can I optimize these parameters?
Answer: The optimal tracer concentration and labeling duration are critical for achieving sufficient enrichment without causing cellular toxicity. These parameters are highly dependent on the specific cell type, metabolic rate, and the pathway being investigated.
Experimental Protocols:
1. Dose-Response Experiment to Determine Optimal Tracer Concentration:
-
Objective: To find the minimum tracer concentration that provides maximal isotopic enrichment without adverse effects on cell viability or metabolism.
-
Methodology:
-
Culture cells in a series of tracer concentrations (e.g., 0.1x, 0.5x, 1x, 5x, 10x of the physiological concentration of the corresponding metabolite).
-
Include a no-tracer control.
-
Incubate for a fixed period (based on literature or a preliminary time-course experiment).
-
Harvest cells and perform metabolite extraction.
-
Analyze isotopic enrichment via mass spectrometry.
-
Concurrently, assess cell viability (e.g., using a trypan blue exclusion assay).
-
-
Data Presentation:
| Tracer Conc. | % Isotopic Enrichment (Target Metabolite) | % Cell Viability |
| 0x | 1.1% (Natural Abundance) | 98% |
| 0.1x | 15% | 97% |
| 0.5x | 45% | 98% |
| 1x | 75% | 96% |
| 5x | 85% | 80% |
| 10x | 86% | 65% |
2. Time-Course Experiment to Determine Isotopic Steady State:
-
Objective: To identify the time point at which the isotopic enrichment of the target metabolite plateaus, indicating that isotopic steady state has been reached.[3]
-
Methodology:
-
Culture cells with the optimal tracer concentration determined from the dose-response experiment.
-
Harvest cells at multiple time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes). Glycolytic intermediates may reach steady state in minutes, while TCA cycle intermediates can take hours.[3]
-
Perform metabolite extraction and analyze isotopic enrichment.
-
-
Data Presentation:
| Time Point (min) | % Isotopic Enrichment (Target Metabolite) |
| 0 | 1.1% |
| 5 | 25% |
| 15 | 55% |
| 30 | 70% |
| 60 | 74% |
| 120 | 75% |
| 240 | 75% |
Isotopic Steady State Diagram:
Caption: A graph illustrating the concept of isotopic steady state.
Issue 3: Contamination and Analytical Artifacts
Question: I've optimized my experimental conditions, but the enrichment is still low and variable. Could there be an issue with my analysis?
Answer: Yes, analytical issues can significantly impact the observed isotopic enrichment. These can include contamination from unlabeled sources, background noise in the mass spectrometer, and incorrect data processing.[1]
Troubleshooting Steps:
-
Media Composition: Ensure that the culture medium does not contain unlabeled sources of the tracer metabolite. For example, some batches of fetal bovine serum can contain significant amounts of unlabeled glucose and amino acids.[3] Whenever possible, use dialyzed serum or a chemically defined medium.
-
Natural Abundance Correction: All naturally occurring carbon-containing molecules have a baseline ¹³C content of approximately 1.1%.[2] It is crucial to correct for this natural abundance in your mass spectrometry data to accurately determine the enrichment from the tracer.[4]
-
Instrument Background: Analyze a "blank" sample (e.g., a sample from cells cultured without the tracer) to assess the background noise and any potential contamination from the sample preparation or analytical instrument. High background can obscure low levels of true enrichment.[1]
This technical support guide provides a starting point for troubleshooting low isotopic enrichment. For more complex issues, consulting with an expert in metabolomics and stable isotope tracing is recommended.
References
Technical Support Center: 3-O-Methyl-D-glucose-13C Experiments
Welcome to the technical support center for 3-O-Methyl-D-glucose-13C experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background and ensure the accuracy of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in this compound experiments?
A1: Background noise in this compound experiments can originate from several sources:
-
Contamination from Lab Consumables and Reagents: Plasticware, solvents, and other reagents can leach contaminants that interfere with mass spectrometry analysis.
-
Endogenous Unlabeled Glucose: Remnants of unlabeled glucose in cell culture media or from serum can compete with the 13C-labeled tracer, leading to lower than expected isotopic enrichment.
-
Non-Specific Binding: The this compound tracer may non-specifically adhere to cell surfaces, extracellular matrix, or plasticware, contributing to a high background signal.
-
Matrix Effects in LC-MS: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[1]
-
Mobile Phase Contamination: Impurities in the mobile phase solvents can introduce significant background noise.
Q2: How does non-specific binding contribute to background, and how can it be minimized?
A2: Non-specific binding occurs when the this compound tracer interacts with surfaces in a non-biological, unintended manner. This can be due to hydrophobic interactions, hydrogen bonding, or other molecular forces between the tracer and surfaces like the cell membrane or microplate wells. This leads to an artificially high signal that does not represent true cellular uptake.
To minimize non-specific binding, consider the following strategies:
-
Use of Blocking Agents: Adding a protein blocker like Bovine Serum Albumin (BSA) to your buffer can shield the tracer from non-specific interactions.
-
Inclusion of Surfactants: A mild, non-ionic surfactant such as Tween 20 can disrupt hydrophobic interactions.
-
Buffer Optimization: Adjusting the pH or increasing the salt concentration (e.g., with NaCl) of your buffer can reduce charge-based non-specific interactions.
-
Thorough Washing: Implementing rigorous washing steps after incubation with the tracer is crucial to remove unbound molecules.
Q3: Can the use of serum in cell culture media affect my experiment's background?
A3: Yes, serum can be a significant source of background. Standard fetal bovine serum (FBS) contains endogenous small molecules, including unlabeled glucose, which can dilute the isotopic enrichment of your this compound tracer.[1] To mitigate this, it is highly recommended to use dialyzed fetal bovine serum (dFBS), which has had small molecules removed.
Troubleshooting Guides
Issue 1: High Background Signal in Blank or No-Cell Control Wells
This issue suggests contamination from sources other than the cells themselves.
| Potential Cause | Troubleshooting Step |
| Contaminated reagents or consumables | Use high-purity solvents and test different batches of consumables. |
| Mobile phase contamination | Prepare fresh mobile phase using LC-MS grade solvents and consider using a different vendor.[2] |
| Non-specific binding to the plate | Pre-coat wells with a blocking agent like BSA before cell seeding. |
Issue 2: Lower Than Expected Isotopic Enrichment in Samples
This often points to the presence of unlabeled glucose diluting the labeled tracer.
| Potential Cause | Troubleshooting Step |
| Endogenous glucose in media | Use glucose-free media for the experiment and supplement with your this compound tracer. |
| Unlabeled glucose from serum | Switch to dialyzed fetal bovine serum (dFBS) to eliminate small molecule contaminants.[1] |
| Inadequate removal of extracellular tracer | Optimize and increase the number of washing steps after incubation with the tracer. |
Issue 3: High Variability Between Replicate Wells
Inconsistent results can stem from uneven cell seeding or variations in experimental procedures.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell numbers | Ensure a homogenous cell suspension before seeding and verify cell confluence before the experiment. |
| Incomplete removal of media/wash buffer | Carefully aspirate all liquid between steps to avoid dilution of subsequent solutions. |
| Edge effects in the microplate | Avoid using the outermost wells of the plate, as they are more prone to evaporation and temperature fluctuations. |
Experimental Protocols
Protocol: Cellular Uptake Assay with this compound with Background Minimization
This protocol is designed for adherent mammalian cells in a 96-well plate format.
Materials:
-
Adherent mammalian cell line of interest
-
Complete growth medium
-
Glucose-free cell culture medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., 80% Methanol (B129727), pre-chilled to -80°C)
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are approximately 80-90% confluent at the time of the assay.
-
Include "no-cell" blank wells for background measurement.
-
Incubate overnight in a standard cell culture incubator.
-
-
Preparation of Labeling Medium:
-
Prepare glucose-free medium supplemented with the desired concentration of this compound and dFBS.
-
Warm the labeling medium to 37°C before use.
-
-
Cell Preparation and Washing:
-
Aspirate the growth medium from all wells.
-
Gently wash the cells twice with pre-warmed, glucose-free medium to remove any residual unlabeled glucose.
-
-
Incubation with Tracer:
-
Add the pre-warmed labeling medium to each well.
-
Incubate for the desired period (e.g., 30-60 minutes) at 37°C.
-
-
Termination of Uptake and Washing:
-
To stop the uptake, quickly aspirate the labeling medium.
-
Immediately wash the cells three times with ice-cold PBS to remove extracellular tracer. It is critical to perform these washes quickly and thoroughly.
-
-
Metabolite Extraction:
-
After the final wash, aspirate all remaining PBS.
-
Add a sufficient volume of ice-cold 80% methanol to each well to quench metabolism and lyse the cells.
-
Incubate the plate at -80°C for at least 15 minutes to ensure complete protein precipitation.
-
-
Sample Collection and Preparation for LC-MS:
-
Scrape the wells to detach any remaining cell debris.
-
Transfer the cell lysates to microcentrifuge tubes.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet protein and cell debris.
-
Transfer the supernatant containing the metabolites to new tubes for LC-MS analysis.
-
Visualizations
Caption: Experimental workflow for this compound uptake assay.
Caption: Troubleshooting logic for high background in this compound experiments.
References
Technical Support Center: 3-O-Methyl-D-glucose-13C Kinetic Isotope Effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-O-Methyl-D-glucose-13C in their experiments. The focus is on identifying and correcting for kinetic isotope effects (KIEs) that may arise during its use as a metabolic tracer.
Frequently Asked Questions (FAQs)
Q1: What is a kinetic isotope effect (KIE) and why is it relevant for my experiments with this compound?
A1: A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] In the context of this compound, the substitution of a carbon-12 atom with a heavier carbon-13 isotope can sometimes lead to a slightly slower reaction rate at the position of the label.[1] This is because the C-13 atom forms a slightly stronger bond than C-12, requiring more energy to break. While 3-O-Methyl-D-glucose is designed to be metabolically stable, any minor enzymatic or transport processes that interact with the labeled position could exhibit a KIE.[2][3] This can lead to an underestimation of biological process rates if not accounted for.
Q2: How can I recognize if my experimental data is being affected by a kinetic isotope effect?
A2: You might suspect a KIE if you observe:
-
Systematic discrepancies in tracer kinetics: When comparing the uptake or transport of 13C-labeled 3-O-Methyl-D-glucose to its unlabeled counterpart under identical conditions, a consistent, lower-than-expected rate for the labeled compound may indicate a KIE.
-
Inconsistent results at varying time points: If the apparent rate of a process changes as the reaction progresses, it could be due to the preferential consumption of the lighter isotopologue, enriching the remaining substrate pool with the heavier, slower-reacting isotopologue.
-
Deviations from expected isotopic ratios: In mass spectrometry-based analyses, if the ratio of labeled to unlabeled compound in a product deviates from the known ratio in the substrate pool, a KIE in the intervening step might be the cause.
Q3: Is 3-O-Methyl-D-glucose metabolized, and could this contribute to KIEs?
A3: 3-O-Methyl-D-glucose is generally considered to be metabolically stable.[2][3] Studies have shown that it is not significantly phosphorylated by brain homogenates.[2][3] However, minor amounts of conversion to acidic products have been observed in some tissues like the brain, heart, and liver.[2][3] If the 13C label is at a position involved in this minor metabolic activity, a KIE could theoretically occur, although it is expected to be small.
Troubleshooting Guide
| Observed Issue | Potential Cause Related to KIE | Recommended Action |
| Lower than expected uptake of this compound compared to literature values for the unlabeled compound. | A kinetic isotope effect may be slowing the transport of the 13C-labeled molecule across cell membranes. | Conduct a head-to-head experiment comparing the uptake rates of labeled and unlabeled 3-O-Methyl-D-glucose under identical conditions to quantify the KIE. |
| Inconsistent quantification in mass spectrometry analysis. | Natural abundance of 13C in your sample and other reagents is interfering with the measurement of the labeled tracer. | Use isotope correction software to account for the natural abundance of all relevant isotopes (e.g., 13C, 15N, 18O).[4] |
| Variability in results between different batches of this compound. | The exact position and purity of the 13C label may vary slightly between batches, potentially leading to different KIEs. | Always confirm the isotopic purity and position of the label for each new batch. Perform a new set of control experiments to establish a baseline for each batch. |
Experimental Protocols
Protocol: Quantifying the Kinetic Isotope Effect of this compound Transport
This protocol outlines a method to determine the KIE for the transport of this compound into cells.
1. Cell Culture and Preparation:
- Culture your cells of interest to the desired confluency in appropriate multi-well plates.
- Wash the cells with a suitable buffer (e.g., PBS) to remove any residual media.
2. Incubation with Labeled and Unlabeled 3-O-Methyl-D-glucose:
- Prepare separate solutions of 3-O-Methyl-D-glucose (unlabeled) and this compound at the same concentration in your experimental buffer.
- Incubate replicate wells of cells with either the labeled or unlabeled compound for a series of time points (e.g., 0, 5, 15, 30, and 60 minutes).
3. Cell Lysis and Sample Preparation:
- At each time point, rapidly wash the cells with ice-cold buffer to stop the transport process.
- Lyse the cells using a suitable method (e.g., sonication, freeze-thaw cycles) in a known volume of lysis buffer.
- Centrifuge the lysate to pellet cellular debris.
4. Quantification by LC-MS/MS:
- Analyze the supernatant from each sample using a validated LC-MS/MS method to quantify the intracellular concentration of both unlabeled and 13C-labeled 3-O-Methyl-D-glucose.
- Generate a standard curve for both compounds to ensure accurate quantification.
5. Data Analysis and KIE Calculation:
- For each time point, calculate the rate of uptake for both the unlabeled (k_light) and 13C-labeled (k_heavy) compound.
- The kinetic isotope effect is then calculated as the ratio of these rates: KIE = k_light / k_heavy .
Quantitative Data Summary
| Isotope | Typical Kinetic Isotope Effect (k_light / k_heavy) | Reference |
| 13C | 1.02 - 1.07 | [1] |
Note: The actual KIE for this compound will be specific to the experimental system and the biological process being studied.
Workflow for KIE Correction
The following diagram illustrates a general workflow for identifying and correcting for kinetic isotope effects in experiments using this compound.
References
Best practices for 3-O-Methyl-D-glucose-13C stock solution preparation
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the preparation and use of 3-O-Methyl-D-glucose-13C stock solutions in research applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
A1: this compound is a non-metabolizable, isotopically labeled analog of D-glucose. Its primary applications include:
-
Tracer for Glucose Transport Studies: As it is transported into cells by glucose transporters (GLUTs) but not further metabolized, it is an excellent tool for studying glucose uptake kinetics and blood-brain barrier transport.
-
Internal Standard: It can be used as an internal standard for quantitative analysis of metabolites by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent depends on the experimental application. Water (sterile, cell culture grade) is a common choice. For applications requiring organic solvents, Dimethyl Sulfoxide (DMSO), ethanol, or Dimethylformamide (DMF) can be used. It is crucial to ensure the chosen solvent is compatible with the downstream experimental system (e.g., cell culture).
Q3: How should I store the powdered this compound and its stock solution?
A3: The powdered form should be stored at room temperature, protected from light and moisture.[1] For stock solutions, storage conditions depend on the solvent and desired shelf-life. Aqueous solutions should be sterile-filtered and can be stored for short periods at 4°C or for longer durations at -20°C or -80°C to minimize the risk of microbial growth and degradation.
Q4: Is this compound metabolized by cells?
A4: 3-O-Methyl-D-glucose is generally considered non-metabolizable in mammalian cells. It is transported into the cell but is not a substrate for hexokinase, the first enzyme in the glycolytic pathway, and therefore does not enter central carbon metabolism. This property is what makes it a valuable tool for specifically studying glucose transport.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Notes |
| Water | 50 mg/mL | Clear to slightly hazy, colorless solution. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Specific quantitative data is limited, but it is commonly used as a solvent. |
| Ethanol | Soluble | Specific quantitative data is limited. |
| Dimethylformamide (DMF) | Soluble | Specific quantitative data is limited. |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Powder | Room Temperature | Years | Store away from light and moisture.[1] |
| In Solvent (General) | -80°C | Up to 6 months | Based on vendor information for similar compounds. |
| In Solvent (General) | -20°C | Up to 1 month | Based on vendor information for similar compounds. |
| Aqueous Solution | 4°C | Short-term (days) | Sterile filter to prevent microbial growth. |
Experimental Protocols
Protocol 1: Preparation of a Sterile 100 mM this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, cell culture grade water or DMSO
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Laminar flow hood or biological safety cabinet
-
Vortex mixer
Procedure:
-
Calculate the required mass: Determine the mass of this compound powder needed to prepare the desired volume of a 100 mM stock solution. The molecular weight of this compound will be provided by the manufacturer (typically around 200.14 g/mol for the 13C6 variant).
-
Weigh the powder: In a sterile environment (laminar flow hood), aseptically weigh the calculated amount of this compound powder.
-
Dissolve the powder: Transfer the powder to a sterile conical tube. Add the desired volume of sterile water or DMSO.
-
Ensure complete dissolution: Vortex the solution until the powder is completely dissolved.
-
Sterile filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile tube. This step is critical for aqueous solutions to ensure sterility for cell culture experiments.
-
Aliquot and store: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: this compound Uptake Assay in Cultured Cells
Materials:
-
Cultured cells of interest (e.g., in a 24-well plate)
-
Sterile 100 mM this compound stock solution
-
Glucose-free cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
Scintillation vials and scintillation cocktail (if using a radiolabeled version for comparison) or appropriate tubes for LC-MS analysis.
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for optimal growth and uptake analysis. Allow cells to adhere and grow overnight.
-
Glucose Starvation (Optional): To enhance the uptake signal, you can gently wash the cells with warm, glucose-free medium and then incubate them in glucose-free medium for 1-2 hours prior to the assay.
-
Initiate Uptake: Remove the medium and add pre-warmed, glucose-free medium containing the desired final concentration of this compound (prepared from your stock solution). A typical starting concentration is 1-10 mM.
-
Incubation: Incubate the cells for a specific period. For uptake kinetics, this can be a time course (e.g., 1, 5, 10, 30 minutes).
-
Terminate Uptake: To stop the uptake, rapidly aspirate the medium containing the tracer and immediately wash the cells twice with ice-cold PBS. This removes any extracellular tracer.
-
Cell Lysis: Add an appropriate volume of lysis buffer to each well and incubate on ice to lyse the cells.
-
Sample Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Quantification: Centrifuge the lysate to pellet cell debris. The supernatant containing the intracellular this compound can then be analyzed by mass spectrometry to determine the amount of tracer taken up by the cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or low uptake of this compound | 1. Low expression of glucose transporters (GLUTs) in the cell line. 2. Suboptimal incubation time. 3. Incorrect concentration of the tracer. | 1. Verify GLUT expression in your cell line of interest. 2. Perform a time-course experiment to determine the optimal incubation time for linear uptake. 3. Titrate the concentration of this compound to find the optimal concentration for your experimental system. |
| High background signal in control wells | 1. Incomplete removal of extracellular tracer. 2. Non-specific binding of the tracer to the plate or cells. | 1. Ensure rapid and thorough washing with ice-cold PBS immediately after incubation. 2. Include a control with a known glucose transport inhibitor (e.g., cytochalasin B) to determine the level of non-specific binding. |
| Contamination of cell cultures after adding the stock solution | The stock solution was not properly sterilized. | Always sterile-filter aqueous stock solutions of this compound using a 0.22 µm filter before adding to cell culture medium. |
| Precipitation of this compound in the medium | The concentration of the tracer exceeds its solubility in the final medium, especially if a high concentration of an organic solvent stock is used. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to avoid both solubility issues and solvent-induced cytotoxicity. |
Visualizations
Caption: A generalized workflow for a this compound cellular uptake experiment.
References
Technical Support Center: Interpreting 13C Labeling Patterns from 3-O-Methyl-D-glucose
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals using 13C-labeled 3-O-Methyl-D-glucose ([13C]-3-OMG) in metabolic studies. The following resources address common issues and provide clear protocols to ensure the accurate interpretation of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is 3-O-Methyl-D-glucose and what is its primary use in metabolic research?
A1: 3-O-Methyl-D-glucose (3-OMG) is a synthetic analog of D-glucose. Its key feature is a methyl group at the 3-carbon position, which prevents it from being phosphorylated by hexokinase, the first enzyme in the glycolytic pathway.[1] Consequently, 3-OMG is transported into the cell via glucose transporters (GLUTs) but is not metabolized.[2][3][4] Its primary application is to serve as a specific probe to measure the rate of glucose transport across the cell membrane, independent of downstream metabolic events.[1][3]
Q2: I administered [U-13C]-3-O-Methyl-D-glucose to my cells but see no 13C enrichment in glycolytic or TCA cycle intermediates. Is my experiment failing?
A2: No, this is the expected and correct result. Because 3-OMG is not a substrate for hexokinase, it does not enter the central carbon metabolism pathways.[1][4] Therefore, you should not expect to see the 13C label from [13C]-3-OMG appear in metabolites such as lactate, pyruvate, or citrate (B86180). The successful detection of the fully labeled [13C]-3-OMG inside the cell confirms that glucose transport is active.
Q3: What is the expected mass isotopologue distribution (MID) for metabolites after administering [U-13C]-3-O-Methyl-D-glucose?
A3: The expected result is the detection of a single, highly enriched isotopologue of 3-O-Methyl-D-glucose, corresponding to the mass of the fully labeled tracer. There should be a near-complete absence of 13C labeling in all other downstream metabolites. The table below illustrates this expected pattern in contrast to a [U-13C]-D-glucose control.
Q4: I'm observing very low, sporadic 13C signals in a few downstream metabolites after using [13C]-3-OMG. What could be the cause?
A4: This is an important observation that typically points to one of two issues:
-
Isotopic Impurity: The [13C]-3-OMG tracer may contain a small percentage of [13C]-D-glucose contamination from the synthesis process. This labeled glucose would be metabolized, resulting in low-level enrichment downstream.[5]
-
Analytical Artifacts: The signal could be background noise from the mass spectrometer, or an issue with the data processing algorithms, such as incorrect correction for the natural 13C abundance.[5][6]
Q5: How can I validate that my cells are metabolically active and my analytical workflow is functioning correctly?
A5: The most effective way to validate your system is to run a parallel positive control experiment using [U-13C]-D-glucose.[5] Significant 13C enrichment in glycolytic and TCA cycle intermediates in the D-glucose condition will confirm that your cells are metabolically competent and your analytical methods are sensitive and accurate enough to detect labeling.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a structured format.
Issue 1: No Detectable 13C Enrichment in Downstream Metabolites
-
Symptom: You observe a strong signal for your labeled [13C]-3-OMG tracer within the cells, but metabolites like 3-phosphoglycerate, pyruvate, and citrate show no mass shift (i.e., they remain at their natural abundance, M+0).
-
Root Cause Analysis: This is the scientifically expected outcome. 3-OMG is designed to be metabolically inert.[2][4] It enters the cell but does not proceed into glycolysis.
-
Recommended Actions:
-
Confirm that your experimental goal is to measure glucose transport. If so, the experiment is successful. Quantify the intracellular concentration of [13C]-3-OMG to determine transport rates.
-
If your goal is to trace carbon fate through metabolic pathways (metabolic flux), you must use a metabolizable tracer, such as [U-13C]-D-glucose.
-
Issue 2: Unexpected, Low-Level 13C Enrichment is Observed
-
Symptom: You detect very low (<5%) but statistically significant 13C enrichment in some metabolites (e.g., M+1 or M+2 lactate) after incubation with [13C]-3-OMG.
-
Root Cause Analysis: The presence of a metabolizable 13C source or an analytical error is the likely cause.
-
Troubleshooting Workflow:
References
- 1. CHEBI:73918 [ebi.ac.uk]
- 2. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 3-O-Methyl-D-glucose-13C and 2-deoxy-D-glucose for Cellular Uptake Assays
For researchers, scientists, and drug development professionals engaged in metabolic research, the accurate measurement of cellular glucose uptake is paramount. This guide provides a comprehensive comparison of two widely used glucose analogs for these assays: 3-O-Methyl-D-glucose-13C (3-OMG-13C) and 2-deoxy-D-glucose (2-DG). While 2-DG has historically been the more common choice, the use of stable isotope-labeled, non-metabolizable analogs like 3-OMG-13C offers distinct advantages, particularly in providing a true measure of glucose transport. This guide will delve into their mechanisms, present available quantitative data, detail experimental protocols, and provide visual representations of key pathways and workflows to inform the selection of the most appropriate tool for your research needs.
Principle and Mechanism of Cellular Uptake
The primary distinction between 3-O-Methyl-D-glucose and 2-deoxy-D-glucose lies in their intracellular fate following transport across the cell membrane by glucose transporters (GLUTs).
2-deoxy-D-glucose (2-DG) , an analog of D-glucose, is recognized and transported into the cell by GLUTs. Upon entry, it is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[1] Unlike glucose-6-phosphate, 2-DG-6-P cannot be further metabolized in the glycolytic pathway and is effectively trapped inside the cell.[1] This intracellular accumulation is proportional to the rate of glucose uptake. Assays using 2-DG typically employ either a radioactive label (e.g., ³H or ¹⁴C) or non-radioactive methods that enzymatically measure the accumulated 2-DG-6-P.
3-O-Methyl-D-glucose (3-OMG) is also transported across the cell membrane by GLUTs. However, due to the methyl group at the C-3 position, it is not a substrate for hexokinase and is therefore not phosphorylated.[2] This means that 3-OMG does not get trapped intracellularly and instead equilibrates across the cell membrane. Consequently, assays using 3-OMG measure the bidirectional flux of the analog across the membrane, providing a more direct assessment of glucose transporter activity. The use of a stable isotope label, such as ¹³C in This compound , allows for its quantification using mass spectrometry, offering a non-radioactive method to measure glucose transport.
Quantitative Data Comparison
| Parameter | 3-O-Methyl-D-glucose | 2-deoxy-D-glucose | Cell Type/Condition | Citation |
| Km (mM) | ~3.5 | - | Adipocytes (equilibrium exchange) | [3] |
| Km (mM) | 2.5 to 5 | - | Adipocytes (net uptake, insulin-stimulated) | [3] |
| Vmax (mmol/s/L intracellular water) | ~0.13 (basal), ~0.8 (insulin) | - | Adipocytes | [3] |
| Km (mM) | - | 9.3 ± 3 | HeLa cells | [4][5] |
| Vmax (nmol/min/mg protein) | - | 17.2 ± 6 | HeLa cells | [4][5] |
| Km (mM) | - | 0.52 ± 0.7 | AS-30D hepatoma cells | [4][5] |
| Vmax (nmol/min/mg protein) | - | 55 ± 20 | AS-30D hepatoma cells | [4][5] |
Note: The provided data should be interpreted with caution as they are from different studies and experimental systems.
Experimental Protocols
2-deoxy-D-glucose Uptake Assay (Non-Radioactive, Luminescent)
This protocol is based on the principle of measuring the accumulated 2-DG-6-P through an enzymatic reaction that generates a luminescent signal.
Materials:
-
Cells of interest cultured in 96-well plates
-
2-deoxy-D-glucose (2-DG) solution
-
Glucose-free Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
Stop Buffer (e.g., acidic detergent)
-
Neutralization Buffer
-
Detection Reagent (containing G6PDH, NADP+, Reductase, Luciferase, Proluciferin)
-
Luminometer
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and culture until they reach the desired confluency. If investigating the effect of a compound, treat the cells accordingly.
-
Glucose Starvation: Remove the culture medium and wash the cells with glucose-free KRPH buffer. Incubate the cells in glucose-free KRPH buffer for a defined period (e.g., 30-60 minutes) to deplete intracellular glucose.
-
Initiate Uptake: Add 2-DG solution to each well to initiate the uptake. Incubate for a short, defined period (e.g., 10-20 minutes). The optimal time should be determined empirically to ensure linear uptake.
-
Terminate Uptake: Add Stop Buffer to each well to lyse the cells and stop the glucose uptake. This step also destroys any endogenous NADPH.
-
Neutralization: Add Neutralization Buffer to each well.
-
Detection: Add the Detection Reagent to each well. This reagent contains the necessary enzymes to convert the accumulated 2-DG-6-P into a luminescent signal.
-
Measurement: Incubate the plate at room temperature for a specified time to allow the luminescent signal to develop. Measure the luminescence using a plate reader. The signal is proportional to the amount of 2-DG taken up by the cells.
This compound Uptake Assay (LC-MS/MS)
This protocol outlines a general procedure for measuring the uptake of ¹³C-labeled 3-OMG using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cells of interest cultured in 6-well plates
-
This compound (3-OMG-13C)
-
Glucose-free Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold extraction solvent (e.g., 80% methanol)
-
Cell scraper
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and culture to the desired confluency. Apply any experimental treatments as required.
-
Glucose Starvation: Wash cells with glucose-free KRPH buffer and then incubate in the same buffer for 30-60 minutes.
-
Initiate Uptake: Replace the starvation buffer with KRPH buffer containing a known concentration of 3-OMG-13C. Incubate for a very short and precise duration (e.g., 1-5 minutes) due to the rapid equilibration of 3-OMG.
-
Terminate Uptake and Wash: Quickly aspirate the 3-OMG-13C solution and immediately wash the cells multiple times with ice-cold PBS to remove any extracellular tracer.
-
Metabolite Extraction: Add ice-cold 80% methanol (B129727) to each well. Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Sample Preparation: Centrifuge the cell lysates at high speed at 4°C to pellet the protein and cellular debris. Collect the supernatant containing the metabolites. The samples may require further processing like drying and resuspension in a suitable solvent for LC-MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS system. Develop a method to specifically detect and quantify the ¹³C-labeled 3-O-Methyl-D-glucose. The amount of intracellular 3-OMG-13C will be determined by comparing its signal to a standard curve of known concentrations.
Visualizations
Insulin Signaling Pathway for GLUT4 Translocation
Caption: Insulin signaling cascade leading to GLUT4 translocation.
Experimental Workflow: 2-deoxy-D-glucose Uptake Assay
References
- 1. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.co.jp [revvity.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of transport and phosphorylation of glucose in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparing 3-O-Methyl-D-glucose-13C to [U-13C]glucose tracers
A Comprehensive Comparison of 3-O-Methyl-D-glucose-13C and [U-13C]glucose Tracers for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating the complexities of cellular energetics and biosynthetic pathways. Among these, 13C-labeled glucose analogs stand out for their ability to trace the fate of glucose, a central molecule in cellular metabolism. This guide provides an objective comparison of two such tracers: this compound (3-OMG-13C), a non-metabolizable analog, and [U-13C]glucose, a universally labeled, metabolizable form of glucose. Understanding the distinct properties and applications of these tracers is crucial for designing robust experiments and accurately interpreting metabolic data.
Core Principles and Applications
[U-13C]glucose: The Metabolic Pathway Mapper
[U-13C]glucose is a powerful tool for metabolic flux analysis (MFA), a technique used to quantify the rates of intracellular metabolic reactions.[1][2][3] Because all six carbon atoms are replaced with the heavy isotope 13C, researchers can track the journey of these carbons as they are incorporated into a multitude of downstream metabolites through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[4][5][6] This provides a detailed snapshot of cellular metabolism, revealing the activity of pathways crucial for cell growth, proliferation, and response to therapeutic interventions.[2] Its applications are vast, ranging from cancer metabolism research to studies of metabolic reprogramming in cardiovascular and neurodegenerative diseases.[5]
This compound: The Glucose Transport Specialist
In contrast, 3-O-Methyl-D-glucose (3-OMG) is a glucose analog that is transported into cells by the same glucose transporters (GLUTs) as D-glucose but is not significantly phosphorylated by hexokinase, the first and rate-limiting enzyme in glycolysis.[7][8] This metabolic stability makes 3-OMG-13C an ideal tracer for specifically studying glucose transport across the cell membrane, independent of its subsequent metabolism.[9][10] By measuring the rate of 3-OMG-13C accumulation within cells, researchers can obtain a direct measure of glucose transporter activity. This is particularly valuable in studies of insulin (B600854) resistance, blood-brain barrier transport, and the effects of drugs on glucose uptake.[7][10]
Comparative Data Presentation
The following tables summarize the key characteristics and quantitative parameters of this compound and [U-13C]glucose based on available experimental data.
| Feature | This compound | [U-13C]glucose | Reference |
| Primary Application | Measurement of glucose transport | Metabolic flux analysis (MFA) | [1][9] |
| Metabolic Fate | Not significantly metabolized (not phosphorylated by hexokinase) | Enters glycolysis, PPP, TCA cycle, and biosynthetic pathways | [5][7][8] |
| Cellular Accumulation | Equilibrates across the cell membrane | Incorporated into downstream metabolites | [8] |
| Tracer Type | Non-metabolizable glucose analog | Metabolizable glucose | [5][7] |
| Key Measurement | Rate of cellular uptake | Isotopic enrichment in downstream metabolites | [1][9] |
| Parameter | This compound | [U-13C]glucose | Reference |
| Metabolic Stability in Brain (in vivo, rat) | 97-100% recovered as unmetabolized after 60 min | >97% converted to ionic derivatives in brain homogenates | [7] |
| Metabolic Stability in Heart (in vivo, rat) | >90% recovered as unmetabolized after 60 min | N/A | [7] |
| Metabolic Stability in Liver (in vivo, rat) | >90% recovered as unmetabolized after 60 min | N/A | [7] |
| Typical In Vivo Infusion (mice) | N/A | Bolus of 0.4 mg/g followed by continuous infusion of 0.012 mg/g/min | [5] |
| Typical In Vitro Concentration | 0.5 mmol/L for uptake assays | Varies (e.g., standard glucose concentration in media) | [11] |
| Analytical Techniques | GC-MS, LC-MS, NMR | GC-MS, LC-MS, NMR | [9][12][13] |
Experimental Protocols and Methodologies
[U-13C]glucose Metabolic Flux Analysis Workflow
The following diagram illustrates a typical workflow for an in vivo metabolic flux analysis experiment using [U-13C]glucose.
Caption: Workflow for in vivo metabolic studies using [U-13C]glucose.
Detailed Methodologies:
-
Animal Preparation: Animals are typically acclimatized and then fasted for 6-8 hours to reduce background levels of unlabeled glucose.
-
Tracer Administration: A common method for in vivo studies is an initial intravenous bolus injection of [U-13C]glucose, followed by a continuous infusion to achieve a steady-state labeling of metabolites.[5]
-
Sample Collection: Blood and tissue samples are collected at specific time points. Tissues are often flash-frozen in liquid nitrogen to quench metabolic activity.
-
Metabolite Extraction: Polar metabolites are extracted from tissues and plasma using methods such as methanol/chloroform/water extraction.[14]
-
Analysis: The isotopic enrichment of metabolites is quantified using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][15] Nuclear magnetic resonance (NMR) spectroscopy can also be used to provide information on positional isotopomers.[12][16]
-
Data Analysis: The resulting mass isotopomer distributions are used in computational models to calculate metabolic fluxes.[2]
This compound Glucose Transport Assay Workflow
The following diagram outlines a typical workflow for a glucose transport assay using this compound in a cell culture model.
Caption: Workflow for a cell-based glucose transport assay using 3-OMG-13C.
Detailed Methodologies:
-
Cell Preparation: Cells are cultured to a desired confluency and may be subjected to a period of glucose starvation to upregulate glucose transporters.
-
Tracer Incubation: The cells are incubated with a known concentration of this compound for a short period.
-
Termination of Uptake: The uptake is rapidly stopped by washing the cells with ice-cold buffer to remove extracellular tracer.
-
Cell Lysis and Analysis: The cells are lysed, and the intracellular concentration of this compound is quantified by GC-MS or LC-MS.[9]
Signaling Pathways and Metabolic Networks
[U-13C]glucose Tracing of Central Carbon Metabolism
[U-13C]glucose allows for the detailed mapping of carbon transitions through central metabolic pathways. The following diagram illustrates how the 13C label from glucose is incorporated into key metabolic intermediates.
Caption: Simplified metabolic pathways traced by [U-13C]glucose.
3-O-Methyl-D-glucose and Glucose Transport
3-O-Methyl-D-glucose interacts with glucose transporters on the cell surface to enter the cell but does not proceed into downstream metabolic pathways. While primarily used to measure transport, high concentrations of 3-O-methyl-D-glucose can have secondary effects on cellular signaling, for example, by competing with glucose for transport and thereby affecting glucose-dependent signaling pathways.[17] Some studies have shown that 3-O-methyl-D-glucose can influence gene expression and ion channel activity, suggesting that its effects may not be solely limited to its role as a passive transport tracer.[18][19]
Conclusion: Choosing the Right Tracer for Your Research
The choice between this compound and [U-13C]glucose is fundamentally dependent on the biological question being addressed.
-
For researchers aiming to quantify the activity of glucose transporters and understand the kinetics of glucose uptake , this compound is the tracer of choice due to its metabolic stability.
-
For scientists investigating the intricacies of intracellular metabolic pathways, identifying metabolic bottlenecks, or studying the reprogramming of cellular metabolism in disease , [U-13C]glucose is the indispensable tool that provides a comprehensive view of glucose fate.
By understanding the distinct advantages and applications of each tracer, researchers can design more precise and informative experiments, ultimately leading to a deeper understanding of the complex and dynamic nature of cellular metabolism.
References
- 1. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 7. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucose Uptake Assays | Revvity [revvity.co.jp]
- 9. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Inhibition of glucose-induced insulin release by 3-O-methyl-D-glucose: enzymatic, metabolic and cationic determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Metabolism-independent sugar effects on gene transcription: the role of 3-O-methylglucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Choosing the Right Tool for Glucose Transport Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals investigating glucose metabolism and transport, selecting the appropriate tracer is paramount for generating accurate and meaningful data. This guide provides a detailed comparison of 3-O-Methyl-D-glucose (3-OMG), particularly with a carbon-13 (¹³C) label, and other commonly used methods for measuring glucose transport and uptake. The primary alternative discussed is the widely adopted 2-deoxy-D-glucose (2-DG) assay.
Principle of Different Glucose Analogs
The choice between glucose analogs hinges on the specific biological question being addressed. 3-OMG and 2-DG are both analogs of glucose that are transported into the cell by glucose transporters (GLUTs). However, their fates within the cell are distinctly different, which forms the basis of their specific applications.
3-O-Methyl-D-glucose (3-OMG) is a non-metabolizable glucose analog. It is transported across the cell membrane by GLUTs but is not a substrate for hexokinase, the first enzyme in the glycolytic pathway.[1][2] Consequently, 3-OMG is not phosphorylated and does not accumulate within the cell; instead, it equilibrates across the membrane.[1] This property makes 3-OMG a specific tool for measuring the rate of glucose transport, independent of subsequent metabolic steps.[2] Its metabolic stability has been confirmed in various tissues, including the brain, where 97-100% of the tracer remains unmetabolized.[3][4]
2-deoxy-D-glucose (2-DG) is also transported into the cell by GLUTs. Once inside, it is phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[1][5][6][7][8] However, 2-DG-6-P cannot be further metabolized in the glycolytic pathway.[1][7] This leads to its intracellular accumulation, or "trapping."[1] Therefore, the amount of accumulated 2-DG-6-P is proportional to the glucose uptake by the cells, reflecting both transport and phosphorylation.[5][6]
The use of a ¹³C label on 3-O-Methyl-D-glucose allows for its detection using non-radioactive methods like gas chromatography-mass spectrometry (GC/MS).[2] This approach offers an alternative to traditional radiolabeling (e.g., with ¹⁴C or ³H), avoiding the need for specialized handling and disposal of radioactive materials.[1][9][10]
Comparative Data
The selection of a glucose analog can be guided by its kinetic properties and its effect on cellular metabolism. The following table summarizes key comparative data between 3-OMG and 2-DG.
| Parameter | 3-O-Methyl-D-glucose (3-OMG) | 2-deoxy-D-glucose (2-DG) | References |
| Cellular Fate | Transported, but not phosphorylated or metabolized. Equilibrates across the cell membrane. | Transported and phosphorylated to 2-DG-6-P, which is metabolically trapped. | [1][2][3] |
| Measurement | Rate of glucose transport. | Rate of glucose uptake (transport + phosphorylation). | [1][2] |
| Metabolic Impact | Minimal impact on cellular glucose metabolism. | Inhibits glycolysis through competitive inhibition of hexokinase by 2-DG-6-P. Can induce cellular stress and apoptosis. | [7][11][12] |
| Apparent Affinity (Km) | 18.1 mM (rabbit ileum) | Lower Km for hexokinase than glucose in some systems, suggesting preferential phosphorylation. | [13][14] |
| Detection Methods | Radiolabeling (¹⁴C, ³H), GC/MS (with ¹³C label). | Radiolabeling (¹⁴C, ³H), Enzymatic assays (photometric, fluorescent, luminescent), PET (with ¹⁸F label as FDG). | [2][10][15] |
| Assay Time Course | Rapid equilibration may require measurements to be taken quickly to ensure linearity. | Accumulation is typically linear over a longer period. | [1] |
Experimental Workflows
The experimental protocols for 3-OMG and 2-DG assays share initial steps but diverge in their detection and quantification methods. Below are diagrams illustrating the typical workflows for each.
Caption: Workflow for a 3-O-Methyl-D-glucose transport assay.
Caption: Workflow for a 2-deoxy-D-glucose uptake assay.
Detailed Experimental Protocols
3-O-Methyl-D-glucose (3-OMG) Transport Assay (Radiolabeled)
This protocol is adapted from methodologies used for measuring 3-OMG uptake in erythrocytes.[15][16]
-
Cell Preparation: Wash cells (e.g., erythrocytes) three times with 50 mL of phosphate-buffered saline (PBS).
-
Incubation: Resuspend the cell pellet to the desired concentration in PBS.
-
Initiation of Uptake: Start the transport assay by adding a "hot" solution containing ¹⁴C-labeled 3-OMG (e.g., 0.5 µCi/mL) in a buffer with a known concentration of unlabeled 3-OMG (e.g., 0.5 mmol/L).
-
Termination: At timed intervals (e.g., every 5 seconds), terminate the influx by adding an ice-cold stop solution containing a transport inhibitor like mercuric chloride (100 µmol/L) and phloretin (B1677691) (50 µmol/L).[16]
-
Washing: Wash the cells thoroughly with ice-cold PBS to remove any remaining extracellular tracer.
-
Lysis: Lyse the washed cells to release the intracellular contents.
-
Quantification: Determine the amount of ¹⁴C-3-OMG taken up by the cells using liquid scintillation counting.
For a ¹³C-labeled 3-OMG assay, the final quantification would be performed using GC/MS, which would require specific sample derivatization steps.[2]
2-deoxy-D-glucose (2-DG) Uptake Assay (Radiolabeled)
This protocol is a general guide based on common practices for cultured cells.[17]
-
Cell Preparation: Plate cells in a multi-well plate and grow to the desired confluency.
-
Starvation: Serum-starve the cells for a defined period (e.g., 6 hours) in a buffer like KRP-HEPES buffer.
-
Stimulation (Optional): If investigating insulin-stimulated uptake, treat the cells with insulin (B600854) (e.g., 100 ng/mL) for a specified time.
-
Initiation of Uptake: Add the assay buffer containing radiolabeled 2-DG (e.g., [³H]2-DG at 0.1 µCi) for a short period (e.g., 5 minutes) at 37°C.[17]
-
Termination and Washing: Stop the uptake by washing the cells three times with ice-cold PBS.[17]
-
Lysis: Lyse the cells using a lysis buffer (e.g., 1N NaOH).[17]
-
Quantification: Measure the radioactivity of the cell lysates using a liquid scintillation counter to determine the amount of accumulated [³H]2-DG-6-P.[17]
Non-radioactive versions of this assay are also available, which involve enzymatic reactions to detect the accumulated 2-DG-6-P, leading to a colorimetric, fluorescent, or luminescent signal.[5][9][10]
Conclusion
The cross-validation of results obtained with 3-O-Methyl-D-glucose-¹³C with other methods reveals a fundamental distinction in what is being measured.
-
3-O-Methyl-D-glucose is the preferred tool for specifically studying the transport of glucose across the cell membrane, as it is not metabolized and its uptake is not confounded by downstream enzymatic activity.[1][2] The use of a ¹³C label provides a safe, non-radioactive alternative for detection via mass spectrometry.[2]
-
2-deoxy-D-glucose is a reliable and widely used method for measuring overall glucose uptake , which is a combination of both transport and phosphorylation.[5][10] Its intracellular accumulation provides a robust signal, but it's important to recognize that this method also inhibits glycolysis and can impact cell physiology.[11][12]
The choice between these methods should be dictated by the specific research question. For studies focused on the kinetics and regulation of glucose transporters themselves, 3-OMG is the more precise tool. For studies examining the overall metabolic activity and glucose utilization of a cell or tissue, 2-DG provides a more comprehensive, albeit less specific, measure. Researchers should carefully consider these differences to ensure the data generated accurately reflects the biological process of interest.
References
- 1. revvity.co.jp [revvity.co.jp]
- 2. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. Comparison of Glucose Uptake Assay Methods [promega.com]
- 11. Pretreatment with 3-O-methyl-D-glucose or 2-deoxy-D-glucose attenuates the post-mortem rise in rat brain lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of pharmacological doses of 3-0-methyl-D-glucose and 2-deoxy-D-glucose on rat brain glucose and lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transport of 3-O-methyl D-glucose and beta-methyl D-glucoside by rabbit ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-Deoxy-D-glucose uptake in cultured human muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. 2-Deoxyglucose Uptake Assay [bio-protocol.org]
A Comparative Guide: The Advantages of 3-O-Methyl-D-glucose-13C in Glucose Transport Studies
For researchers, scientists, and drug development professionals investigating glucose transport, the choice of tracer is a critical decision that impacts experimental design, safety, and data richness. 3-O-Methyl-D-glucose (3-OMG) is a widely used non-metabolizable glucose analog that allows for the specific measurement of glucose transport without interference from downstream metabolic processes.[1][2] Traditionally, this analog has been labeled with radioisotopes such as Carbon-14 (¹⁴C) or Tritium (³H). However, the advent of stable isotope-labeled compounds, specifically 3-O-Methyl-D-glucose-¹³C (3-OMG-¹³C), offers a modern, safer, and more powerful alternative.
This guide provides an objective comparison between 3-OMG-¹³C and its radiolabeled counterparts, supported by experimental principles and data considerations, to inform the selection of the optimal tracer for your research needs.
Key Advantages of 3-O-Methyl-D-glucose-¹³C
The use of stable isotopes like Carbon-13 provides significant advantages over traditional radioisotopes, fundamentally modernizing glucose transport assays.
-
Enhanced Safety and Simplified Handling : 3-OMG-¹³C is a non-radioactive, stable isotope. This inherently eliminates the risks of radiation exposure to laboratory personnel.[3] Consequently, it removes the need for specialized radiation safety training, dedicated radioactive work areas, and personal protective equipment (PPE) specific to radioactive handling.[4]
-
No Radioactive Waste : The use of radiolabeled compounds generates radioactive waste, which is subject to stringent and costly disposal regulations.[4] In contrast, 3-OMG-¹³C and the experimental materials it comes into contact with can be disposed of through standard laboratory waste streams, significantly reducing regulatory burden and operational costs.
-
Compatibility with Mass Spectrometry : The defining advantage of using ¹³C-labeled tracers is their detection via mass spectrometry (MS), typically coupled with liquid chromatography (LC-MS) or gas chromatography (GC/MS).[2][5] This analytical technique offers several benefits over the liquid scintillation counting used for radioisotopes[6][7]:
-
Structural Information : MS provides mass-to-charge ratio data, confirming the molecular identity of the compound being measured.
-
Metabolic Flux Analysis : While 3-OMG is non-metabolizable, the use of LC-MS platforms opens the door to more complex experimental designs. For instance, researchers can perform multiplexed assays using other stable isotope-labeled metabolites to simultaneously probe different aspects of cellular metabolism.[2][8]
-
High Sensitivity and Precision : Modern LC-MS/MS methods provide excellent sensitivity and high precision for the quantitative analysis of labeled compounds in complex biological samples like plasma.[2]
-
-
Long-Term Stability : Unlike radioisotopes, which decay over a defined half-life, stable isotopes do not decay.[9] This ensures the long-term integrity of the tracer, making it ideal for longitudinal studies or for labs with less frequent use, eliminating concerns about tracer viability over time.
Comparative Analysis: 3-OMG-¹³C vs. Radiolabeled Analogs
The following table summarizes the key differences between using stable isotope and radioisotope-labeled 3-O-Methyl-D-glucose for glucose transport assays.
| Feature | 3-O-Methyl-D-glucose-¹³C | Radiolabeled 3-O-Methyl-D-glucose ([¹⁴C] or [³H]) |
| Detection Method | Mass Spectrometry (LC-MS, GC/MS)[2][5] | Liquid Scintillation Counting[6][7] |
| Safety Profile | Non-radioactive, no exposure risk[3] | Radioactive, requires specialized handling and safety protocols[4] |
| Waste Disposal | Standard, non-hazardous laboratory waste | Regulated, costly radioactive waste disposal[4] |
| Regulatory Oversight | Minimal | Requires radioactive materials license and strict compliance |
| Data Output | Quantitative uptake, mass verification, potential for flux analysis[2][5] | Quantitative uptake (total radioactive counts)[10] |
| Sensitivity | High (nanomolar to micromolar range) | Very High (picomolar to nanomolar range)[9] |
| Tracer Stability | Indefinite, does not decay[9] | Decays over time based on isotope half-life (¹⁴C: ~5730 years, ³H: ~12.3 years)[9][10] |
| Equipment Required | LC-MS or GC/MS system | Liquid Scintillation Counter[7] |
| Cost Consideration | Higher initial cost for the labeled compound[9][11] | Lower compound cost, but higher costs for waste disposal and compliance |
Experimental Protocols: A Comparative Workflow
This section outlines a generalized protocol for an in vitro glucose transport assay in cultured cells, highlighting the key differences between using 3-OMG-¹³C and its radiolabeled analogs.
Objective: To measure the rate of glucose transport into adherent cells.
Materials:
-
Cells: Adherent cell line of interest (e.g., L6 myotubes, 3T3-L1 adipocytes).
-
Culture Reagents: Appropriate cell culture medium, fetal bovine serum (FBS), antibiotics.
-
Buffers: Phosphate-buffered saline (PBS), Krebs-Ringer-HEPES (KRH) buffer.
-
Tracers:
-
Option A: 3-O-Methyl-D-glucose-¹³C.
-
Option B: [¹⁴C]-3-O-Methyl-D-glucose or [³H]-3-O-Methyl-D-glucose.
-
-
Reagents: Insulin (B600854), Cytochalasin B (as a transport inhibitor control), cell lysis buffer (e.g., RIPA buffer), scintillation cocktail (for Option B), LC-MS grade solvents (for Option A).
Methodology:
-
Cell Culture:
-
Seed cells in 12-well or 24-well plates and grow to the desired confluency or differentiation state.
-
Prior to the assay, serum-starve the cells for 3-4 hours in a serum-free medium to establish a baseline.
-
-
Pre-incubation and Stimulation:
-
Wash cells twice with warm PBS.
-
Pre-incubate cells in KRH buffer for 30 minutes.
-
For stimulated uptake, add insulin (e.g., 100 nM) to the appropriate wells for the final 20 minutes of pre-incubation. For inhibited controls, add Cytochalasin B.
-
-
Glucose Transport Assay (The Key Difference):
-
Initiate the transport assay by adding KRH buffer containing the tracer.
-
Option A (¹³C): Add KRH buffer with a known concentration of 3-OMG-¹³C (e.g., 100 µM).
-
Option B (Radioactive): Add KRH buffer containing [¹⁴C]-3-OMG or [³H]-3-OMG (e.g., 0.5 µCi/mL).[6]
-
-
Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The transport of 3-OMG is rapid, so this timing is critical.[1]
-
-
Termination and Lysis:
-
Terminate the transport by aspirating the tracer solution and immediately washing the cells three times with ice-cold PBS to remove extracellular tracer.
-
Lyse the cells by adding a suitable lysis buffer to each well and incubating on ice.
-
Scrape the cells and collect the lysate into microcentrifuge tubes.
-
-
Sample Processing and Analysis (The Key Difference):
-
For Option A (3-OMG-¹³C):
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant for analysis.
-
Perform a protein quantification assay (e.g., BCA) on a small aliquot of the lysate to normalize the data.
-
Prepare the samples for LC-MS analysis. This may involve protein precipitation (e.g., with cold acetonitrile (B52724) or methanol) followed by centrifugation.
-
Transfer the resulting supernatant to autosampler vials.
-
Analyze the samples using a validated LC-MS/MS method to quantify the intracellular concentration of 3-OMG-¹³C.[2]
-
-
For Option B (Radiolabeled 3-OMG):
-
Transfer the entire cell lysate into a scintillation vial.
-
Add an appropriate volume of scintillation cocktail.[7]
-
Vortex thoroughly.
-
Measure the radioactivity in a liquid scintillation counter. The output will be in counts per minute (CPM).
-
Perform a protein quantification assay on parallel wells (lysed without adding to scintillation cocktail) to normalize the data.
-
-
-
Data Analysis:
-
Normalize the results (intracellular 3-OMG-¹³C concentration or CPM) to the protein content of each sample.
-
Compare the transport rates between basal, insulin-stimulated, and inhibited conditions.
-
Mandatory Visualizations
Experimental and Logical Workflows
References
- 1. Glucose Uptake Assays | Revvity [revvity.co.jp]
- 2. Quantitative measurement of 3-O-methyl-D-glucose by gas chromatography-mass spectrometry as a measure of glucose transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imaging of glucose metabolism by 13C-MRI distinguishes pancreatic cancer subtypes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Application of 13C isotope labeling using liquid chromatography mass spectrometry (LC-MS) to determining phosphate-containing metabolic incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Erythrocyte 3-O-methyl-D-glucose uptake assay for diagnosis of glucose-transporter-protein syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C- and 2H-labelled glucose compared for minimal model estimates of glucose metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
3-O-Methyl-D-glucose-13C versus other stable isotope tracers for MFA
A Comprehensive Guide to Stable Isotope Tracers for Metabolic Flux Analysis: 3-O-Methyl-D-glucose-13C vs. Metabolizable Tracers
For researchers, scientists, and drug development professionals delving into the intricate network of cellular metabolism, Metabolic Flux Analysis (MFA) is an indispensable tool. By utilizing stable isotope-labeled compounds, MFA allows for the quantification of in vivo metabolic pathway activity. The choice of the isotopic tracer is a critical decision that dictates the scope and precision of the experimental outcomes. This guide provides an objective comparison between this compound, a non-metabolizable glucose analog, and other commonly used stable isotope tracers for MFA, with a focus on their applications, performance, and supporting experimental protocols.
The primary difference between this compound (3-OMG-13C) and other stable isotope tracers like uniformly labeled glucose ([U-13C]glucose) lies in their metabolic fate. 3-OMG is actively transported into the cell by glucose transporters but is not subsequently phosphorylated or metabolized.[1][2] This makes 13C-labeled 3-OMG an excellent tool for specifically measuring the rate of glucose transport across the cell membrane.
In contrast, tracers such as [U-13C]glucose, [1,2-13C2]glucose, and other positionally labeled glucose molecules are readily taken up by cells and enter central carbon metabolism.[3][4] As these tracers are processed through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle, the 13C atoms are incorporated into various downstream metabolites. By measuring the isotopic enrichment and distribution in these metabolites, researchers can mathematically deduce the rates, or fluxes, of the interconnected metabolic reactions.[5][6]
Therefore, the choice between 3-OMG-13C and a metabolizable tracer depends on the biological question being addressed:
-
This compound is the tracer of choice for quantifying the rate of glucose uptake.
-
Metabolizable tracers (e.g., [U-13C]glucose, [1,2-13C2]glucose) are necessary for performing Metabolic Flux Analysis to determine the rates of intracellular metabolic pathways.
Quantitative Comparison of Common Stable Isotope Tracers for MFA
The precision of flux estimations in MFA is highly dependent on the specific 13C tracer used. Different tracers provide varying degrees of resolution for different pathways. The following tables summarize the performance of commonly used metabolizable glucose tracers for probing central carbon metabolism.
| Tracer | Primary Metabolic Pathways Probed | Advantages | Disadvantages |
| This compound | Glucose Transport | Directly measures the rate of glucose uptake. Is not metabolized, simplifying data interpretation for transport kinetics.[1] | Provides no information on intracellular metabolic fluxes. |
| [U-13C]glucose | Glycolysis, TCA Cycle, Biosynthetic Pathways | Labels all carbons, providing a general overview of glucose metabolism and its contribution to various downstream pathways. | Can be less informative for specific pathways like the PPP compared to positionally labeled tracers. |
| [1,2-13C2]glucose | Pentose Phosphate Pathway (PPP), Glycolysis | Provides high precision for fluxes in the PPP and upper glycolysis.[3][4] Considered one of the best single tracers for overall network analysis. | May provide less resolution for the TCA cycle compared to other tracers. |
| [1-13C]glucose | Glycolysis, PPP | Historically common and less expensive. | Less precise for many flux estimations compared to doubly labeled tracers.[3] |
| [U-13C]glutamine | TCA Cycle, Anaplerosis, Amino Acid Metabolism | Excellent for probing the TCA cycle and the contributions of glutamine to anaplerosis.[3][4] | Provides limited information on glucose metabolism. |
| Metabolic Pathway | Recommended Tracer(s) for High Precision | Rationale |
| Glycolysis | [1,2-13C2]glucose | Produces distinct labeling patterns that allow for precise quantification of glycolytic flux.[3][4] |
| Pentose Phosphate Pathway (PPP) | [1,2-13C2]glucose | The specific labeling pattern of this tracer is highly sensitive to the relative fluxes of glycolysis and the PPP.[3][4] |
| TCA Cycle | [U-13C]glutamine, [U-13C]glucose | [U-13C]glutamine is often preferred as it directly enters the TCA cycle.[3][4] [U-13C]glucose provides information on the contribution of glycolysis to the TCA cycle. |
| Overall Central Carbon Metabolism | Parallel labeling with [1,2-13C2]glucose and [U-13C]glutamine | Combining data from these two tracers provides high-resolution flux maps across glycolysis, the PPP, and the TCA cycle.[3][7] |
Experimental Protocols
The following are generalized protocols for conducting tracer experiments with this compound and a metabolizable tracer for MFA.
Protocol 1: this compound Uptake Assay
This protocol is adapted for cultured cells and analysis by mass spectrometry.
-
Cell Culture: Plate cells at a density that allows for exponential growth during the experiment.
-
Starvation (Optional): To enhance glucose uptake, cells can be incubated in a glucose-free medium for a short period (e.g., 1 hour) prior to the assay.
-
Tracer Incubation: Replace the culture medium with a medium containing a known concentration of this compound. Incubate for a short, defined period (e.g., 5-15 minutes), as uptake is rapid.[2]
-
Quenching: To stop glucose transport, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Immediately add a cold extraction solvent (e.g., 80% methanol (B129727), -80°C) to the cells.[1] Scrape the cells and collect the cell lysate.
-
Sample Preparation: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the extracted metabolites.
-
LC-MS Analysis: Analyze the supernatant using liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular concentration of this compound.
-
Data Analysis: Calculate the rate of uptake based on the intracellular concentration of the tracer, the incubation time, and the cell number or protein content.
Protocol 2: 13C-Metabolic Flux Analysis (MFA) with a Metabolizable Tracer
This protocol outlines the key steps for a steady-state 13C-MFA experiment.
-
Experimental Design: Select the appropriate 13C-labeled tracer(s) based on the metabolic pathways of interest.[5][6]
-
Cell Culture and Labeling: Culture cells in a medium where the primary carbon source (e.g., glucose) is replaced with its 13C-labeled counterpart. The culture should be maintained until a metabolic and isotopic steady state is reached (typically 18-24 hours).[7]
-
Metabolism Quenching: Rapidly halt all enzymatic activity to preserve the in vivo metabolic state. A common method involves quenching cells in a cold solvent mixture, such as 60% methanol at -40°C.[5]
-
Metabolite Extraction: Extract intracellular metabolites using a cold solvent system (e.g., a two-phase methanol-water-chloroform extraction).[8]
-
Sample Preparation and Analysis:
-
For GC-MS analysis, the polar metabolite fraction is typically derivatized to increase volatility.
-
For LC-MS analysis, the extract can often be analyzed directly.
-
The analysis will measure the mass isotopomer distributions (MIDs) of key metabolites.[5]
-
-
Flux Estimation: Use specialized software (e.g., INCA, METRAN) to fit the experimentally measured MIDs and extracellular rates (e.g., glucose uptake, lactate (B86563) secretion) to a metabolic network model.[9][10] This computational step estimates the intracellular metabolic fluxes.
-
Statistical Analysis: Perform a statistical analysis to assess the goodness-of-fit of the model and to determine the confidence intervals of the estimated fluxes.
Visualizing Metabolic and Signaling Networks
The following diagrams, created using the DOT language, illustrate key workflows and regulatory pathways relevant to MFA studies.
Caption: A generalized workflow for a 13C-Metabolic Flux Analysis experiment.
Caption: Regulation of central carbon metabolism by key signaling pathways.
Conclusion
The selection of a stable isotope tracer is a foundational step in designing experiments to probe cellular metabolism. This compound serves a distinct and important role in the specific measurement of glucose transport, providing data that is complementary to, but different from, that obtained in Metabolic Flux Analysis. For the comprehensive quantification of intracellular metabolic fluxes, metabolizable tracers such as [1,2-13C2]glucose and [U-13C]glutamine are essential. A thorough understanding of the properties of each tracer, combined with robust experimental design and computational analysis, will empower researchers to generate high-quality, quantitative data to unravel the complexities of cellular metabolism in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]
- 10. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
A Comparative Guide to Glucose Transport Assays: Reproducibility of 3-O-Methyl-D-glucose-13C Measurements
For researchers, scientists, and drug development professionals, the accurate measurement of glucose transport into cells is critical for understanding metabolic processes in health and disease. This guide provides a comprehensive comparison of glucose transport assays, with a focus on the reproducibility of measurements using 3-O-Methyl-D-glucose-13C. We will delve into the experimental data, detailed protocols, and underlying principles of this method and its common alternatives.
Glucose uptake is a fundamental cellular process, primarily mediated by a family of glucose transporter (GLUT) proteins.[1] Alterations in glucose transport are implicated in numerous diseases, including cancer and diabetes, making the reliable quantification of this process a key aspect of metabolic research and drug development.[1] Several methods exist to measure glucose uptake, each with distinct advantages and disadvantages. This guide will compare the use of this compound (3-OMG-13C), a non-metabolizable glucose analog, with other widely used techniques such as the 2-deoxy-D-glucose (2-DG) method and commercially available luminescent assays.
Comparison of Glucose Transport Assay Performance
The choice of a glucose transport assay often depends on a balance of factors including sensitivity, reproducibility, throughput, and the specific biological question being addressed. Below is a summary of key performance metrics for 3-O-Methyl-D-glucose and its alternatives.
| Parameter | 3-O-Methyl-D-glucose (GC/MS) | 2-Deoxy-D-glucose (Radiolabeled) | Luminescent Glucose Uptake Assay (e.g., Glucose Uptake-Glo™) |
| Principle | Transported, not metabolized.[2] Intracellular accumulation measured by mass spectrometry. | Transported and phosphorylated, trapping it inside the cell.[3] Measured by radioactivity. | Enzymatic detection of accumulated 2-deoxyglucose-6-phosphate (2DG6P) via a luminescent signal.[1] |
| Reproducibility | Intra-assay CV: 0.1% Inter-assay CV: 3.7%[4] | Method provides a reproducible measure of glucose metabolism in vivo.[5] | Z' factor > 0.5[1] |
| Advantages | - Directly measures transport without the influence of subsequent metabolic steps.[2] - High precision and accuracy with GC/MS detection.[4] | - "Gold standard" with high sensitivity.[3] | - Non-radioactive. - Simple, homogeneous "add-mix-measure" protocol.[1] - High sensitivity, detecting uptake in as few as 5,000 cells.[1] - Amenable to high-throughput screening.[1] |
| Disadvantages | - Requires specialized equipment (GC/MS). - Potentially lower throughput compared to plate-based assays. | - Requires handling and disposal of radioactive materials.[3] - Multiple wash steps are necessary.[3] | - Indirect measurement of glucose transport. |
CV: Coefficient of Variation
Signaling Pathways and Experimental Workflows
To visualize the biological context and the experimental procedures, the following diagrams illustrate the GLUT1 signaling pathway and the workflows for the discussed glucose uptake assays.
Figure 1: Simplified GLUT1 Signaling Pathway.
Figure 2: Experimental Workflows Comparison.
Detailed Experimental Protocols
This compound Uptake Assay (Generalized Protocol)
This protocol is a generalized procedure based on the principles of 3-O-Methyl-D-glucose uptake assays. Specific parameters may require optimization for different cell types and experimental conditions.
Materials:
-
Cultured cells
-
Complete culture medium
-
Krebs-Ringer-HEPES (KRH) buffer (or similar glucose-free buffer)
-
This compound (3-OMG-13C)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Reagents and equipment for Gas Chromatography-Mass Spectrometry (GC/MS)
Procedure:
-
Cell Culture: Seed cells in appropriate culture plates and grow to the desired confluency.
-
Glucose Starvation: Remove culture medium and wash cells twice with warm, glucose-free KRH buffer.
-
Initiate Uptake: Add KRH buffer containing a known concentration of 3-OMG-13C to the cells and incubate for a predetermined time (e.g., 10-30 minutes) at 37°C. The optimal time should be determined empirically to ensure initial rates of transport are measured.
-
Terminate Uptake: Quickly aspirate the 3-OMG-13C solution and wash the cells three times with ice-cold PBS to stop the transport process.
-
Cell Lysis: Add cell lysis buffer to each well and incubate on ice.
-
Sample Preparation: Collect the cell lysates and process them for GC/MS analysis. This may involve derivatization to make the analytes volatile.
-
GC/MS Analysis: Quantify the amount of intracellular 3-OMG-13C using a calibrated GC/MS system.
-
Data Normalization: Normalize the amount of 3-OMG-13C to the total protein content or cell number in each sample.
2-Deoxy-D-glucose (Radiolabeled) Uptake Assay
This protocol is adapted from established methods for measuring glucose uptake using radiolabeled 2-DG.[2]
Materials:
-
Cultured cells
-
Complete culture medium
-
KRH buffer
-
[³H]-2-deoxy-D-glucose
-
Ice-cold PBS
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture: Seed cells in culture plates and grow to confluency.
-
Glucose Starvation: Wash cells twice with warm, glucose-free KRH buffer.
-
Initiate Uptake: Add KRH buffer containing [³H]-2-deoxy-D-glucose (final concentration typically 0.1 mM, with 0.1 µCi) and incubate for 5-10 minutes at 37°C.[2]
-
Terminate Uptake: Aspirate the radioactive solution and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete lysis.
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Normalization: Normalize the counts per minute (CPM) to the protein concentration or cell number.
Luminescent Glucose Uptake Assay (e.g., Glucose Uptake-Glo™)
This protocol is based on the manufacturer's instructions for the Promega Glucose Uptake-Glo™ Assay.[6]
Materials:
-
Cultured cells
-
Complete culture medium
-
PBS
-
2-deoxyglucose (2DG)
-
Glucose Uptake-Glo™ Assay Reagents (Stop Buffer, Neutralization Buffer, Detection Reagent)
-
Luminometer
Procedure:
-
Cell Culture: Seed cells in a 96-well plate and culture as required.
-
Glucose Starvation (if necessary): If the culture medium contains glucose, wash the cells with PBS.
-
Initiate Uptake: Add 2DG to the cells and incubate for approximately 10 minutes.
-
Stop and Lyse: Add Stop Buffer to terminate the uptake and lyse the cells.
-
Neutralize: Add Neutralization Buffer.
-
Detect: Add the 2DG6P Detection Reagent.
-
Measure: Incubate for a specified time and then measure the luminescence using a plate reader. The luminescent signal is proportional to the concentration of 2DG6P.[6]
Conclusion
The measurement of glucose transport is a cornerstone of metabolic research. While the radiolabeled 2-deoxy-D-glucose assay has long been the standard, concerns over radioactivity and cumbersome protocols have driven the development of alternatives. The this compound method, coupled with GC/MS analysis, offers a highly precise and reproducible way to measure glucose transport directly, without the confounding factor of intracellular metabolism.[2][4] For researchers with access to the necessary equipment, this method provides high-quality, quantitative data.
For higher throughput applications, non-radioactive, plate-based assays like the Glucose Uptake-Glo™ Assay provide a sensitive, reliable, and convenient alternative.[1] The choice of assay will ultimately depend on the specific experimental needs, available resources, and the desired balance between throughput and the directness of the measurement. This guide provides the necessary information for researchers to make an informed decision based on the reproducibility, methodology, and principles of each approach.
References
- 1. GLUT1 - Wikipedia [en.wikipedia.org]
- 2. revvity.co.jp [revvity.co.jp]
- 3. Glucose Uptake-Glo Assay Technical Manual [promega.sg]
- 4. Inhibition of glucose-induced insulin release by 3-O-methyl-D-glucose: enzymatic, metabolic and cationic determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A nonradioisotope, enzymatic microplate assay for in vivo evaluation of 2-deoxyglucose uptake in muscle tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
Literature review of 3-O-Methyl-D-glucose-13C comparative studies
A Comprehensive Guide to 3-O-Methyl-D-glucose-13C and Other Glucose Tracers in Metabolic Research
For researchers, scientists, and drug development professionals engaged in metabolic studies, the selection of an appropriate glucose tracer is a critical determinant of experimental success. This guide provides an objective comparison of this compound with other commonly used glucose tracers, supported by experimental data and detailed methodologies.
Comparative Analysis of Glucose Tracers
3-O-Methyl-D-glucose (3-OMG) is a non-metabolizable analog of glucose, making it an excellent tracer for studying glucose transport independently of downstream metabolic pathways. Its carbon-13 labeled counterpart, this compound, allows for sensitive and specific detection using mass spectrometry-based techniques. This section compares the performance of this compound with other widely used glucose tracers.
Table 1: Comparison of Key Glucose Tracers
| Tracer | Primary Application | Metabolic Fate | Advantages | Disadvantages |
| This compound | Glucose transport studies | Not metabolized; transported into the cell and remains unchanged.[1][2] | Directly measures transport rates without confounding metabolic effects; high precision of measurement. | Does not provide information on downstream glucose metabolism. |
| [¹⁸F]-Fluorodeoxyglucose (FDG) | Glucose uptake and glycolysis imaging (PET) | Phosphorylated by hexokinase to FDG-6-phosphate and trapped intracellularly.[3][4] | Widely used in clinical imaging for cancer and neurological disorders; high sensitivity.[5] | Trapping is dependent on hexokinase activity; undergoes some further metabolism in certain tissues.[3][4] |
| [6,6-²H₂]-Glucose | Measuring whole-body glucose turnover and production. | Metabolized through glycolysis and other pathways. | Stable isotope, non-radioactive; provides kinetic data on glucose flux. | Does not distinguish between transport and metabolism. |
| [U-¹³C₆]-Glucose | Tracing the carbon backbone of glucose through central carbon metabolism. | Fully metabolized, with ¹³C incorporated into various downstream metabolites. | Provides detailed information on the contribution of glucose to multiple metabolic pathways. | Complex labeling patterns can be challenging to interpret for specific flux ratios. |
Performance and Experimental Data
Studies have demonstrated the high metabolic stability of 3-O-Methyl-D-glucose. In vivo experiments in rats have shown that 97-100% of the tracer remains unmetabolized in the brain, and over 90% in the heart and liver after administration.[1][2] This is in stark contrast to FDG, which is phosphorylated and can be further metabolized.[3][4]
The transport of 3-O-Methyl-D-glucose is mediated by the same glucose transporters (GLUTs) as D-glucose. Kinetic parameters for 3-OMG transport have been determined in various cell types.
Table 2: Kinetic Parameters of 3-O-Methyl-D-glucose Transport
| Cell Type | Transporter | Km (mM) | Vmax | Reference |
| Isolated Rat Hepatocytes | GLUT2 (presumed) | ~6 | - | [6] |
| Isolated Rat Hepatocytes | - | 18.1 ± 5.9 (exchange entry) | 86.2 ± 9.7 mmol/L cell water/min | [7][8] |
| Newborn Pig Red Blood Cells | GLUT1 (presumed) | 18.2 (at 22°C) | - | [9] |
| Rat Adipocytes | GLUT4 (in presence of insulin) | 2.5 - 5 | 0.8 mmol/s/L intracellular water | [10] |
| Xenopus Oocytes | Rat GLUT1 | 26.2 | 3.5 nmol/min/cell | [11] |
| Xenopus Oocytes | Rat GLUT4 | 4.3 | 0.7 nmol/min/cell | [11] |
Experimental Protocols
Below is a representative protocol for an in vitro glucose transport assay using this compound.
Objective: To measure the rate of glucose transport in cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., adipocytes, hepatocytes)
-
This compound
-
Krebs-Ringer-HEPES (KRH) buffer
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Culture: Plate cells in 6-well plates and grow to desired confluency.
-
Starvation: Prior to the assay, starve cells in serum-free medium for 2-4 hours to lower basal glucose levels.
-
Pre-incubation: Wash cells twice with warm PBS. Pre-incubate cells in KRH buffer for 30 minutes at 37°C.
-
Transport Assay:
-
To initiate the transport assay, replace the KRH buffer with KRH buffer containing a known concentration of this compound.
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
-
Termination of Transport: To stop the transport, rapidly wash the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Sample Preparation:
-
Collect the cell lysates.
-
Centrifuge to pellet cell debris.
-
Collect the supernatant for analysis.
-
-
LC-MS Analysis:
-
Analyze the supernatant using LC-MS to quantify the intracellular concentration of this compound.
-
Normalize the amount of tracer to the total protein concentration of the cell lysate.
-
Visualizing Glucose Transport
The transport of glucose and its analogs like this compound into mammalian cells is primarily mediated by a family of facilitative glucose transporters (GLUTs). The following diagram illustrates this process.
References
- 1. Metabolic stability of 3-O-methyl-D-glucose in brain and other tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Metabolites of (18)F-FDG and 3-O-(11)C-methylglucose in pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. True tracers: comparing FDG with glucose and FLT with thymidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-O-methyl-D-glucose uptake in isolated rat hepatocytes. Effects of dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of 3-O-methyl-D-glucose transport in isolated rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of 3-O-methyl-D-glucose transport in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetics of 3-O-methyl glucose transport in red blood cells of newborn pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics of GLUT1 and GLUT4 glucose transporters expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Limitations of 3-O-Methyl-D-glucose-13C as a Glucose Tracer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-O-Methyl-D-glucose-13C (3-OMG-13C) with other common glucose tracers. By presenting objective performance data, detailed experimental protocols, and visualizations of relevant biological pathways, this document aims to equip researchers with the necessary information to make informed decisions when selecting a glucose tracer for their specific experimental needs.
Introduction to Glucose Tracers
The study of glucose metabolism is fundamental to understanding a wide range of physiological and pathological processes, from cellular energy homeostasis to the progression of diseases like cancer and diabetes. Glucose tracers are indispensable tools in this field, allowing for the non-invasive measurement of glucose transport and metabolism. These tracers are analogs of glucose that can be detected and quantified within biological systems. The ideal tracer should mimic the behavior of glucose in the pathway of interest while being distinguishable from the endogenous glucose pool.
3-O-Methyl-D-glucose (3-OMG) is a non-metabolizable glucose analog. This means it is recognized and transported into cells by the same glucose transporters (GLUTs) as D-glucose, but it is not subsequently phosphorylated by hexokinase. This unique property allows for the specific measurement of glucose transport rates, independent of downstream metabolic processes. The incorporation of a stable isotope, Carbon-13 (¹³C), into the 3-OMG molecule (3-OMG-¹³C) enables its detection and quantification using mass spectrometry, providing a sensitive and non-radioactive method for tracing glucose transport.
This guide will focus on the limitations of 3-OMG-¹³C by comparing its performance with two widely used glucose tracers: 2-Deoxy-D-glucose (2-DG) and [¹⁸F]-Fluorodeoxyglucose (FDG).
Comparison of Glucose Tracers
The selection of a glucose tracer is critically dependent on the specific biological question being addressed. The following tables provide a quantitative comparison of 3-OMG-¹³C, 2-DG, and FDG based on their key characteristics and kinetic properties.
Table 1: General Characteristics of Common Glucose Tracers
| Feature | 3-O-Methyl-D-glucose-¹³C (3-OMG-¹³C) | 2-Deoxy-D-glucose (2-DG) | [¹⁸F]-Fluorodeoxyglucose (FDG) | D-Glucose (Natural Substrate) |
| Metabolic Fate | Transported, but not metabolized.[1] | Transported and phosphorylated, but not further metabolized.[1] | Transported and phosphorylated, but not further metabolized.[2][3] | Transported and fully metabolized. |
| Measurement | Glucose transport rate. | Glucose uptake (transport and phosphorylation). | Glucose uptake (transport and phosphorylation). | Overall glucose metabolism. |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR). | Scintillation counting (³H or ¹⁴C labeling), colorimetric/fluorometric assays.[1] | Positron Emission Tomography (PET).[2][3][4] | Mass Spectrometry (¹³C labeling), Scintillation counting (³H or ¹⁴C labeling). |
| Key Advantage | Isolates the transport step from metabolism.[1] | Trapped intracellularly, allowing for accumulation and a strong signal.[1] | Enables non-invasive in vivo imaging with high sensitivity.[4] | Represents the true physiological process. |
| Key Limitation | Lower affinity for transporters than glucose; equilibrates across the membrane, requiring rapid measurements.[1] | Does not distinguish between transport and phosphorylation. | Exposes subjects to ionizing radiation; expensive.[4] | Rapidly metabolized, making it challenging to measure initial uptake rates. |
| Isotope Type | Stable Isotope (¹³C). | Radioactive (³H, ¹⁴C) or non-radioactive. | Radioactive (¹⁸F). | Stable (¹³C, ²H) or Radioactive (³H, ¹⁴C). |
Table 2: Kinetic Parameters for Glucose Transporters (GLUT1 and GLUT4)
| Tracer | Transporter | Km (mM) | Vmax (relative to D-Glucose) | Reference |
| 3-O-Methyl-D-glucose | GLUT1 | 20-30 | Lower | [5][6] |
| GLUT4 | 5-10 | Lower | [5] | |
| 2-Deoxy-D-glucose | GLUT1 | 1-5 | Similar | |
| GLUT4 | 2-5 | Similar | ||
| D-Glucose | GLUT1 | 1-7 | 1.0 | |
| GLUT4 | 2-5 | 1.0 |
Note: Kinetic parameters can vary depending on the cell type and experimental conditions. The values presented are approximate ranges from the literature.
Experimental Protocols
Protocol 1: In Vitro Cellular Uptake Assay using 3-O-Methyl-D-glucose-¹³C
This protocol describes a method for measuring the rate of glucose transport in adherent mammalian cells using 3-OMG-¹³C and analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
Adherent mammalian cells (e.g., L6 myotubes, 3T3-L1 adipocytes)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 25 mM HEPES, pH 7.4)
-
3-O-Methyl-D-glucose-¹³C (¹³C-3-OMG)
-
Unlabeled 3-O-Methyl-D-glucose (for competition experiment)
-
80% Methanol (B129727) (pre-chilled to -80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
Liquid Chromatograph-Mass Spectrometer (LC-MS)
Procedure:
-
Cell Culture: Seed cells in 6-well plates and grow to ~80% confluency. For differentiated cells like adipocytes or myotubes, follow the appropriate differentiation protocol.
-
Serum Starvation: Prior to the assay, serum-starve the cells for 2-4 hours in serum-free medium to lower basal glucose uptake.
-
Pre-incubation: Wash the cells twice with warm PBS. Then, incubate the cells in KRH buffer for 30 minutes at 37°C.
-
Uptake Initiation: To initiate the uptake, replace the KRH buffer with KRH buffer containing a known concentration of ¹³C-3-OMG (e.g., 1 mM). For competition experiments, include a high concentration of unlabeled 3-OMG (e.g., 100 mM).
-
Incubation: Incubate the cells for a short period (e.g., 1, 2, 5, 10 minutes) at 37°C. The linear range of uptake should be determined empirically for each cell type.
-
Uptake Termination: To stop the uptake, rapidly aspirate the ¹³C-3-OMG solution and wash the cells three times with ice-cold PBS.
-
Metabolite Extraction: Add 1 mL of pre-chilled 80% methanol to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Precipitation: Vortex the tubes and incubate at -80°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Sample Preparation for LC-MS: Transfer the supernatant to a new tube and dry it using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.
-
LC-MS Analysis: Analyze the samples by LC-MS to quantify the amount of intracellular ¹³C-3-OMG.
Protocol 2: In Vivo Tumor Uptake Comparison of 3-O-Methyl-D-glucose and [¹⁸F]-FDG
This protocol provides a general workflow for comparing the uptake of 3-OMG and FDG in a murine tumor model.[4]
Materials:
-
Tumor-bearing mice (e.g., xenograft models)
-
3-O-Methyl-D-glucose solution (for intravenous injection)
-
[¹⁸F]-FDG (from a radiopharmacy)
-
Imaging equipment: Magnetic Resonance Imaging (MRI) for 3-OMG (using glucoCEST) and Positron Emission Tomography (PET) for FDG.
-
Anesthesia
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mice according to approved animal protocols.
-
Tracer Administration:
-
Imaging:
-
glucoCEST MRI: Acquire dynamic CEST images of the tumor region for a set period (e.g., 30 minutes) post-injection to measure the change in signal intensity due to 3-OMG uptake.[4]
-
FDG-PET: Acquire PET scans at a specific time point (e.g., 60 minutes) post-injection to measure the accumulation of FDG in the tumor.[4]
-
-
Image Analysis:
-
Comparison: Compare the uptake kinetics and accumulation of 3-OMG and FDG in the same tumor model. Note that these measurements are typically performed on different days to allow for tracer clearance.
Visualizing Glucose Transport and Signaling
Understanding the cellular mechanisms of glucose transport is crucial for interpreting tracer studies. The following diagrams, generated using the DOT language, illustrate the key pathways.
References
- 1. revvity.co.jp [revvity.co.jp]
- 2. In vitro and in vivo comparison of MRI chemical exchange saturation transfer (CEST) properties between native glucose and 3‐O‐Methyl‐D‐glucose in a murine tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Documents download module [ec.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. Kinetic parameters of transport of 3-O-methylglucose and glucose in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating Glucose Transporter Activity with Gene Expression: A Comparative Guide to 3-O-Methyl-D-glucose-13C Uptake and Alternative Methods
For researchers in cellular metabolism, oncology, and drug development, understanding the intricate relationship between glucose transport and gene expression is paramount. The ability of a cell to take up glucose is a critical factor in its metabolic state and is often altered in disease. This guide provides a comprehensive comparison of methodologies to correlate the uptake of the non-metabolizable glucose analog, 3-O-Methyl-D-glucose (3-MG), with cellular gene expression profiles. We focus on the use of the stable isotope-labeled 3-O-Methyl-D-glucose-13C (¹³C-3-OMG) coupled with transcriptomics, and compare it to traditional radiolabeled glucose analog uptake assays with targeted gene analysis.
Comparison of Methodologies
The choice of method for correlating glucose uptake with gene expression depends on the specific research question, the required throughput, and the available instrumentation. Here, we compare two primary approaches: a modern, comprehensive method using a stable isotope tracer and global transcriptomics, and a classic, targeted method using a radiolabeled tracer and quantitative PCR.
| Feature | Method A: ¹³C-3-OMG Uptake with RNA-Sequencing | Method B: Radiolabeled Glucose Analog Uptake with qPCR |
| Tracer | 3-O-Methyl-D-glucose-¹³C (Stable Isotope) | [³H]-3-O-Methyl-D-glucose or [¹⁴C]-2-Deoxy-D-glucose (Radioisotope) |
| Uptake Detection | Mass Spectrometry (GC-MS or LC-MS) | Scintillation Counting |
| Gene Expression Analysis | RNA-Sequencing (Transcriptome-wide) | Quantitative PCR (Targeted, a few genes) |
| Data Output | Quantitative uptake of ¹³C-3-OMG and differential expression of thousands of genes. | Quantitative uptake of radiolabeled analog and relative expression of pre-selected genes. |
| Advantages | - Non-radioactive, enhancing safety. - Provides a global view of gene expression changes. - Allows for the discovery of novel genes and pathways correlated with glucose uptake. - Amenable to metabolomic profiling in parallel. | - Highly sensitive for uptake detection. - Well-established and validated protocols. - Cost-effective for analyzing a small number of genes. |
| Disadvantages | - Requires access to a mass spectrometer. - Higher cost for RNA-sequencing and data analysis. - Data analysis can be complex. | - Involves handling and disposal of radioactive materials. - Provides a limited view of gene expression (only pre-selected genes). - Less potential for novel discoveries. |
| Typical Application | Hypothesis-free discovery of pathways and regulatory networks associated with glucose transport. | Hypothesis-driven testing of the role of specific genes (e.g., GLUT1, GLUT4) in glucose uptake. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the two compared approaches.
Method A: ¹³C-3-OMG Uptake and RNA-Sequencing
This protocol outlines the key steps for measuring ¹³C-3-OMG uptake and subsequently performing a global analysis of gene expression.
1. Cell Culture and Treatment:
-
Plate cells of interest at a desired density and allow them to adhere and grow.
-
Culture cells in standard growth medium. For the experiment, replace the medium with a glucose-free medium for a short period to starve the cells of glucose.
-
Treat the cells with the experimental compounds (e.g., drugs, growth factors) if applicable.
2. ¹³C-3-OMG Uptake Assay:
-
Prepare an uptake buffer containing 3-O-Methyl-D-glucose-¹³C.
-
Wash the cells with a warm buffer to remove any remaining glucose.
-
Add the ¹³C-3-OMG containing uptake buffer to the cells and incubate for a specific period (e.g., 15-30 minutes).
-
Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and collect the lysate.
3. Metabolite Extraction and Analysis:
-
Extract the intracellular metabolites from the cell lysate using a suitable solvent system (e.g., methanol/acetonitrile/water).
-
Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the intracellular concentration of ¹³C-3-OMG.[1]
4. RNA Extraction and Sequencing:
-
From a parallel set of wells treated identically, lyse the cells and extract total RNA using a commercial kit.
-
Assess the quality and quantity of the extracted RNA.
-
Prepare cDNA libraries from the RNA samples.
-
Perform high-throughput sequencing (RNA-seq) of the cDNA libraries.
5. Data Analysis:
-
For the uptake data, normalize the amount of intracellular ¹³C-3-OMG to the total protein concentration or cell number.
-
For the RNA-seq data, perform quality control, read alignment, and differential gene expression analysis between control and treated groups.
-
Correlate the levels of ¹³C-3-OMG uptake with the expression levels of differentially expressed genes.
Method B: Radiolabeled Glucose Analog Uptake and qPCR
This protocol describes the traditional method for measuring glucose uptake and analyzing the expression of specific target genes.
1. Cell Culture and Treatment:
-
Follow the same procedure as in Method A for cell plating and treatment.
2. Radiolabeled Glucose Analog Uptake Assay:
-
Prepare an uptake buffer containing a radiolabeled glucose analog, such as [³H]-3-O-Methyl-D-glucose or [¹⁴C]-2-Deoxy-D-glucose.
-
Wash the cells with a warm buffer.
-
Add the radiolabeled uptake buffer and incubate for a defined time.
-
Stop the uptake by washing with ice-cold buffer.
-
Lyse the cells.
3. Scintillation Counting:
-
Add the cell lysate to a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter to determine the amount of tracer taken up by the cells.
4. RNA Extraction and qPCR:
-
From a parallel set of wells, extract total RNA.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (qPCR) using primers specific for the target genes of interest (e.g., SLC2A1 for GLUT1, SLC2A4 for GLUT4) and a housekeeping gene for normalization.
5. Data Analysis:
-
Normalize the radioactive counts to protein concentration or cell number.
-
Calculate the relative expression of the target genes using the ΔΔCt method.
-
Correlate the normalized uptake values with the relative gene expression levels.
Visualizing the Workflows and Concepts
Diagrams created using the DOT language provide a clear visual representation of the experimental processes and the underlying biological rationale.
Caption: Workflow for ¹³C-3-OMG uptake with RNA-Seq.
Caption: Workflow for radiolabeled analog uptake with qPCR.
Caption: Glucose transporter regulation and uptake.
Conclusion
The correlation of 3-O-Methyl-D-glucose-¹³C uptake with gene expression via RNA-sequencing represents a powerful, modern approach for gaining a comprehensive understanding of the molecular mechanisms governing cellular glucose metabolism. While traditional radiolabeled methods coupled with qPCR remain valuable for targeted and hypothesis-driven research, the stable isotope-based transcriptomic approach offers unparalleled discovery potential. The choice between these methodologies should be guided by the specific scientific question, available resources, and the desired breadth and depth of the resulting data. By carefully selecting the appropriate experimental design, researchers can effectively unravel the complex interplay between glucose transport and the transcriptome in both health and disease.
References
Safety Operating Guide
Proper Disposal Procedures for 3-O-Methyl-D-glucose-13C
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 3-O-Methyl-D-glucose-13C, a stable isotope-labeled compound, is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. While this compound is not generally classified as a hazardous substance, it is imperative to follow established protocols for chemical waste management.[1] This guide provides a comprehensive, step-by-step approach to its safe handling and disposal.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for dust inhalation.
Waste Characterization and Segregation
The primary step in the disposal process is to characterize the waste. This compound that has not been mixed with any hazardous materials can be considered non-hazardous waste. However, if it has been dissolved in a hazardous solvent or mixed with other hazardous chemicals, the entire mixture must be treated as hazardous waste.
| Waste Type | Characteristics | Disposal Consideration |
| Unused/Surplus Product | Pure, solid this compound | Dispose of as non-hazardous chemical waste.[1] |
| Contaminated Labware | Pipette tips, vials, etc., with residual amounts | Segregate as solid chemical waste. |
| Solutions | Dissolved in non-hazardous or hazardous solvents | Characterize based on the solvent and dispose of accordingly. |
| Contaminated PPE | Gloves, etc., used during handling | Dispose of according to institutional guidelines.[2] |
Step-by-Step Disposal Protocol
1. Unused or Surplus Solid this compound:
-
Containerization: Place the solid waste in a clearly labeled, sealed, and chemically compatible container. The label should include the full chemical name: "this compound".
-
Disposal: This waste should be disposed of through a licensed professional waste disposal service.[1] Do not dispose of it in the regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]
2. Contaminated Labware (e.g., pipette tips, vials, weighing paper):
-
Collection: Collect all contaminated disposable labware in a designated waste container lined with a durable plastic bag.
-
Labeling: Clearly label the container as "Solid Chemical Waste" and list the chemical contaminant, "this compound".
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed waste management contractor.
3. Aqueous Solutions of this compound:
-
Evaluation: While this compound itself is not considered hazardous, direct disposal of chemical solutions down the drain is strongly discouraged to prevent environmental contamination.[1][2]
-
Containerization: Collect aqueous waste in a designated, sealed, and labeled container. The label should indicate "Aqueous Waste" and list all constituents.
-
Disposal: Consult your institution's EHS guidelines for the proper disposal of non-hazardous aqueous chemical waste.
4. Solutions in Organic or Hazardous Solvents:
-
Hazardous Waste: If this compound is dissolved in a flammable, corrosive, reactive, or toxic solvent, the entire solution must be treated as hazardous waste.[3]
-
Containerization: Use a designated hazardous waste container that is compatible with the solvent. The container must be kept closed except when adding waste.
-
Labeling: The container must be labeled as "Hazardous Waste" with the full chemical names and approximate concentrations of all components.[3]
-
Disposal: Arrange for collection by your institution's EHS department for proper hazardous waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Logistics for Handling 3-O-Methyl-D-glucose-13C
For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of chemical compounds is paramount. This guide provides essential safety and logistical information for 3-O-Methyl-D-glucose-13C, a stable isotope-labeled compound. While not classified as a hazardous substance, its toxicological properties have not been fully investigated, necessitating adherence to standard laboratory safety protocols.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. For tasks with a higher risk of exposure, consider double-gloving. Change gloves immediately if contaminated.[1][2] |
| Eye Protection | Safety Glasses with Side Shields | Minimum requirement for working with or around the material.[1][3] Must adhere to ANSI Z87.1 standards.[1] |
| Face Protection | Face Shield | Recommended in addition to safety glasses when there is a significant risk of splashing, such as when preparing solutions.[1][3][4] |
| Body Protection | Laboratory Coat | A full-length lab coat is required to protect skin and clothing from potential splashes.[1][3] |
| Foot Protection | Closed-Toe Shoes | Required to prevent injury from spills or dropped items.[1] |
| Respiratory Protection | Dust Mask or Respirator | Required when handling the solid form if dust is generated and adequate ventilation is not available.[1][5] |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is critical for minimizing risk and ensuring experimental integrity.
1. Pre-Handling Preparations:
-
Hazard Assessment: Before beginning work, conduct a thorough risk assessment for the entire experimental procedure.
-
Gather Materials: Ensure all necessary PPE, handling equipment (e.g., spatulas, weigh boats), and labeled waste containers are readily accessible.[1]
2. Handling the Solid Compound:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of this compound in a well-ventilated area or under a chemical fume hood to minimize potential dust inhalation.[6] Handle the powder gently to avoid creating dust.[1][6]
3. Solution Preparation:
-
Dissolving: When preparing solutions, slowly add the solvent to the weighed compound to prevent splashing.[6]
-
Storage: Store the compound in a tightly sealed container at room temperature, protected from light and moisture.[4][6]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
